molecular formula C41H74N7O18P3S B15551762 (R)-3-hydroxyicosanoyl-CoA

(R)-3-hydroxyicosanoyl-CoA

カタログ番号: B15551762
分子量: 1078.1 g/mol
InChIキー: KNSVYMFEJLUJST-AFMYZWIISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-3-hydroxyicosanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxyicosananoic acid. It is a (R)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

特性

分子式

C41H74N7O18P3S

分子量

1078.1 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxyicosanethioate

InChI

InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29-,30-,34-,35-,36+,40-/m1/s1

InChIキー

KNSVYMFEJLUJST-AFMYZWIISA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-3-Hydroxyicosanoyl-CoA: A Plausible Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxyicosanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A ester. While its specific biological roles are not extensively documented in publicly available literature, the broader class of 3-hydroxyacyl-CoAs are crucial intermediates in fatty acid metabolism, including beta-oxidation and the biosynthesis of complex lipids and signaling molecules. The (R)-stereoisomer, in particular, is a key building block for the synthesis of polyhydroxyalkanoates (PHAs) in various microorganisms. This technical guide outlines a plausible multi-step enzymatic pathway for the synthesis of this compound, drawing upon established principles of fatty acid omega-oxidation and beta-oxidation. The proposed pathway provides a framework for researchers interested in the biosynthesis and potential physiological functions of this molecule.

Proposed Synthesis Pathway for this compound

A direct, single-pathway synthesis of this compound is not prominently described in current literature. However, a plausible route can be constructed by combining the omega-oxidation pathway of long-chain fatty acids with a stereospecific hydration step characteristic of certain metabolic processes. The proposed pathway initiates with the omega-hydroxylation of a 20-carbon fatty acid (icosanoic acid) and proceeds through a series of oxidative steps to a dicarboxylic acid, which then enters a modified beta-oxidation cycle to yield the target molecule.

The key enzymatic stages of this proposed pathway are:

  • Omega-Hydroxylation of Icosanoic Acid: A cytochrome P450 monooxygenase hydroxylates the terminal methyl group (ω-carbon) of icosanoic acid to form 20-hydroxyicosanoic acid.

  • Oxidation to a Dicarboxylic Acid: The terminal hydroxyl group of 20-hydroxyicosanoic acid is further oxidized to a carboxylic acid by the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase, yielding eicosanedioic acid.

  • Thioesterification: Eicosanedioic acid is activated to its coenzyme A thioester, eicosanedioyl-CoA, by an acyl-CoA synthetase.

  • Beta-Oxidation and Stereospecific Hydration: Eicosanedioyl-CoA enters the beta-oxidation spiral. The critical step for the synthesis of the (R)-enantiomer is the hydration of the trans-2-enoyl-CoA intermediate by an (R)-specific enoyl-CoA hydratase.

Detailed Enzymatic Steps and Experimental Considerations

Step 1: Omega-Hydroxylation of Icosanoic Acid

The initial and often rate-limiting step in the omega-oxidation of fatty acids is the hydroxylation of the terminal carbon.[1] This reaction is primarily catalyzed by members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies.[2] These enzymes are monooxygenases that require NADPH and molecular oxygen.[3]

  • Enzyme: Cytochrome P450 4A11 (CYP4A11) or Cytochrome P450 4F2 (CYP4F2)

  • Substrates: Icosanoic acid, NADPH, O₂

  • Product: 20-Hydroxyicosanoic acid

Quantitative Data for Omega-Hydroxylation of Fatty Acids by CYP4A11

SubstrateKm (µM)Vmax (min⁻¹)Reference
Lauric Acid (C12)4.77[4]
Arachidonic Acid (C20:4)22849.1[5]

Experimental Protocol: In Vitro Fatty Acid Omega-Hydroxylation Assay

This protocol is adapted for the assay of CYP4A11 activity with a long-chain fatty acid substrate like icosanoic acid.

Materials:

  • Recombinant human CYP4A11 and cytochrome P450 reductase

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Icosanoic acid

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant enzymes.

  • Add the substrate, icosanoic acid (dissolved in a suitable solvent like ethanol, at a final concentration that is appropriate for the expected Km).

  • Initiate the reaction by adding NADP⁺.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a quenching solvent, such as a strong acid or an organic solvent.

  • Extract the product, 20-hydroxyicosanoic acid, using an organic solvent.

  • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Quantify the product using a standard curve generated with a synthetic 20-hydroxyicosanoic acid standard.

Step 2 & 3: Oxidation to Eicosanedioic Acid

Following hydroxylation, the terminal alcohol is oxidized to a carboxylic acid in a two-step process catalyzed by cytosolic alcohol and aldehyde dehydrogenases.[1][3]

  • Enzyme (Step 2): Alcohol Dehydrogenase (ADH)

  • Substrate (Step 2): 20-Hydroxyicosanoic acid, NAD⁺

  • Product (Step 2): 20-Oxoicosanoic acid

  • Enzyme (Step 3): Aldehyde Dehydrogenase (ALDH)

  • Substrate (Step 3): 20-Oxoicosanoic acid, NAD⁺, H₂O

  • Product (Step 3): Eicosanedioic acid

Quantitative Data for Long-Chain Alcohol and Aldehyde Dehydrogenases

Enzyme FamilyGeneral SubstrateTypical Km RangeNotes
Alcohol DehydrogenaseLong-chain alcoholsµM to mMActivity can be substrate-specific.
Aldehyde DehydrogenaseLong-chain aldehydesµM to mMVarious isoforms exist with different substrate preferences.

Experimental Protocol: Coupled Assay for ADH and ALDH Activity

This protocol measures the overall conversion of a long-chain hydroxy fatty acid to a dicarboxylic acid.

Materials:

  • Purified or recombinant ADH and ALDH

  • 20-Hydroxyicosanoic acid

  • NAD⁺

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD⁺, ADH, and ALDH.

  • Add the substrate, 20-hydroxyicosanoic acid.

  • Incubate at an optimal temperature (e.g., 37°C).

  • Monitor the formation of NADH spectrophotometrically at 340 nm as a real-time measure of the combined enzyme activity.

  • Alternatively, take time-point samples, quench the reaction, and analyze the formation of eicosanedioic acid by LC-MS/MS.

  • Calculate enzyme kinetics (Km and Vmax) by varying the substrate concentration.

Step 4: Activation and Beta-Oxidation to this compound

The resulting dicarboxylic acid, eicosanedioic acid, is activated to its CoA ester and then enters the beta-oxidation pathway. The key step for the synthesis of the desired product is the stereospecific hydration of the enoyl-CoA intermediate.

  • Enzymes:

    • Acyl-CoA Synthetase

    • Acyl-CoA Dehydrogenase

    • (R)-Specific Enoyl-CoA Hydratase

  • Substrates: Eicosanedioic acid, CoA, ATP, FAD, H₂O

  • Product: this compound (as an intermediate in the beta-oxidation of the dicarboxylic acid)

Quantitative Data for (R)-Specific Enoyl-CoA Hydratase

The substrate specificity of (R)-specific enoyl-CoA hydratases can vary. The enzyme from Aeromonas caviae (PhaJAc) shows a preference for shorter chain lengths.[6][7] However, other isoforms may accommodate longer substrates.

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Aeromonas caviaeCrotonyl-CoA (C4)1206.2 x 10³[8]
Aeromonas caviae2-Hexenoyl-CoA (C6)501.8 x 10³[8]
Aeromonas caviae2-Octenoyl-CoA (C8)200.1 x 10³[8]

Experimental Protocol: (R)-Specific Enoyl-CoA Hydratase Assay

This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate.[8]

Materials:

  • Purified (R)-specific enoyl-CoA hydratase

  • trans-2-Icosenoyl-CoA (substrate, may need to be synthesized)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Synthesize the trans-2-icosenoyl-CoA substrate.

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the enoyl-CoA substrate.

  • Initiate the reaction by adding the purified (R)-specific enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA thioester.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[8]

  • Determine kinetic parameters by varying the substrate concentration.

Visualizations of Pathways and Workflows

Synthesis_Pathway cluster_omega_oxidation Omega-Oxidation cluster_beta_oxidation Activation and Beta-Oxidation Icosanoic_Acid Icosanoic Acid 20_Hydroxyicosanoic_Acid 20-Hydroxyicosanoic Acid Icosanoic_Acid->20_Hydroxyicosanoic_Acid CYP4A/4F NADPH, O2 Eicosanedioic_Acid Eicosanedioic Acid 20_Hydroxyicosanoic_Acid->Eicosanedioic_Acid ADH/ALDH 2 NAD+ Eicosanedioyl_CoA Eicosanedioyl-CoA Eicosanedioic_Acid->Eicosanedioyl_CoA Acyl-CoA Synthetase ATP, CoA trans_2_Enoyl_CoA trans-2-Enoyl- Eicosanedioyl-CoA Eicosanedioyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH2 R_3_Hydroxy_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxy_CoA (R)-Specific Enoyl-CoA Hydratase H2O Experimental_Workflow cluster_enzyme_assays Enzyme Characterization cluster_product_analysis Product Identification and Quantitation Assay_CYP Omega-Hydroxylation Assay (LC-MS/MS) Kinetic_Analysis Determine Km and Vmax Assay_CYP->Kinetic_Analysis Assay_ADH_ALDH Dehydrogenase Assay (Spectrophotometry/LC-MS) Assay_ADH_ALDH->Kinetic_Analysis Assay_Hydratase Enoyl-CoA Hydratase Assay (Spectrophotometry) Assay_Hydratase->Kinetic_Analysis Sample_Prep Sample Preparation (Extraction, Derivatization) LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantitation Quantitation using Standard Curve LC_MS->Quantitation

References

The Biological Significance and Analysis of (R)-3-Hydroxyicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), including the 20-carbon eicosanoic acid. Its formation and subsequent dehydrogenation are catalyzed by the peroxisomal multifunctional enzyme type 2 (MFE-2), a critical component of lipid metabolism. Dysregulation of this pathway is associated with severe metabolic disorders. This technical guide provides an in-depth overview of the biological role of this compound, summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways.

Biological Role of this compound

This compound is an essential, stereospecific intermediate in the peroxisomal β-oxidation pathway. This metabolic process is responsible for the chain-shortening of fatty acids that are too long to be initially processed by mitochondria, such as very-long-chain fatty acids (VLCFAs, >C20).[1][2] The degradation of these fatty acids is crucial for maintaining lipid homeostasis and producing acetyl-CoA, which can then be used in various cellular processes.

The formation of this compound occurs in the second step of peroxisomal β-oxidation. Following the initial oxidation of icosanoyl-CoA by acyl-CoA oxidase, the resulting trans-2-enoyl-CoA (in this case, trans-2-icosenoyl-CoA) is hydrated by the enoyl-CoA hydratase 2 (ECH2) activity of the peroxisomal multifunctional enzyme type 2 (MFE-2) to yield this compound.

Subsequently, the (R)-3-hydroxyacyl-CoA dehydrogenase (HACD) activity of MFE-2 catalyzes the NAD+-dependent dehydrogenation of this compound to 3-ketoicosanoyl-CoA. This is the third step in the β-oxidation spiral. The pathway then proceeds with the thiolytic cleavage of 3-ketoicosanoyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA (in this case, octadecanoyl-CoA). This chain-shortened acyl-CoA can then undergo further rounds of β-oxidation in either the peroxisomes or mitochondria.

It is important to note the stereospecificity of this pathway. Peroxisomes possess a parallel β-oxidation pathway for D-3-hydroxyacyl-CoAs, which involves the multifunctional enzyme type 1 (MFE-1). The MFE-2 pathway is specific for the (R)-enantiomer.

Quantitative Data

Quantitative kinetic data specifically for the enzymatic reactions involving this compound are scarce in the published literature. The following tables summarize available data for the enzymes of the peroxisomal multifunctional enzyme type 2 (MFE-2) with substrates of varying chain lengths, which can provide an approximation of the expected kinetics for C20 substrates.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase 2 (ECH2) Activity of MFE-2 with Various Substrates

SubstrateKm (µM)Vmax (U/mg)Source OrganismNotes
trans-2-Butenoyl-CoAN/AN/ARat LiverActivity demonstrated, but kinetic constants not reported.
trans-2-Hexenoyl-CoAN/AN/ARat LiverActivity demonstrated, but kinetic constants not reported.
trans-2-Decenoyl-CoAN/AN/ARat LiverActivity demonstrated, but kinetic constants not reported.
trans-2-Dodecenoyl-CoAN/AN/AHumanGeneral substrate for MFE-2.
trans-2-Hexadecenoyl-CoAN/AN/AHumanGeneral substrate for MFE-2.

N/A: Data not available in the reviewed literature.

Table 2: Kinetic Parameters of (R)-3-Hydroxyacyl-CoA Dehydrogenase (HACD) Activity of MFE-2 with Various Substrates

SubstrateKm (µM)Vmax (U/mg)Source OrganismNotes
(R)-3-Hydroxybutyryl-CoAN/AN/ARat LiverActivity demonstrated, but kinetic constants not reported.
(R)-3-Hydroxydecanoyl-CoAN/AN/ARat LiverActivity demonstrated, but kinetic constants not reported.
(R)-3-Hydroxydodecanoyl-CoAN/AN/AHumanGeneral substrate for MFE-2.
(R)-3-Hydroxyhexadecanoyl-CoAN/AN/AHumanGeneral substrate for MFE-2.

N/A: Data not available in the reviewed literature.

Table 3: Cellular Concentration of Very-Long-Chain Acyl-CoAs

Acyl-CoA SpeciesConcentration (pmol/mg protein)Cell TypeCondition
C24:0-CoA~1.5Human FibroblastsX-linked adrenoleukodystrophy
C26:0-CoA~0.5Human FibroblastsX-linked adrenoleukodystrophy

Note: Data for the specific concentration of this compound is not available. The values above for other very-long-chain acyl-CoAs in a disease state provide a general context for the low abundance of these molecules.

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation Pathway

The following diagram illustrates the central role of this compound in the peroxisomal β-oxidation of icosanoyl-CoA.

Peroxisomal_Beta_Oxidation cluster_MFE2 Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) Icosanoyl_CoA Icosanoyl-CoA (C20) trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Icosenoyl_CoA FAD -> FADH2 R_3_Hydroxyicosanoyl_CoA This compound trans_2_Icosenoyl_CoA->R_3_Hydroxyicosanoyl_CoA H2O _3_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA R_3_Hydroxyicosanoyl_CoA->_3_Ketoicosanoyl_CoA NAD+ -> NADH + H+ Octadecanoyl_CoA Octadecanoyl-CoA (C18) _3_Ketoicosanoyl_CoA->Octadecanoyl_CoA Acetyl_CoA Acetyl-CoA _3_Ketoicosanoyl_CoA->Acetyl_CoA CoA-SH Enoyl_CoA_Hydratase_2 Enoyl-CoA Hydratase 2 (ECH2) R_3_Hydroxyacyl_CoA_Dehydrogenase (R)-3-Hydroxyacyl-CoA Dehydrogenase (HACD) Acyl_CoA_Oxidase Acyl-CoA Oxidase Thiolase Thiolase Kinetic_Analysis_Workflow start Start synthesis Chemical or Enzymatic Synthesis of this compound start->synthesis purification Purification by HPLC synthesis->purification characterization Characterization by Mass Spectrometry purification->characterization enzyme_assay Enzyme Activity Assay (Spectrophotometric) characterization->enzyme_assay data_analysis Data Analysis (Michaelis-Menten Plot) enzyme_assay->data_analysis results Determination of Km and Vmax data_analysis->results

References

An In-depth Technical Guide on (R)-3-Hydroxyicosanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), specifically eicosanoic acid (C20:0). Its metabolism is crucial for lipid homeostasis, and defects in its processing are associated with severe, often fatal, inherited metabolic disorders. This guide provides a comprehensive overview of the biochemical role of this compound, focusing on the enzymatic reactions it undergoes, the analytical methods for its detection, and its clinical relevance. This document is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction to this compound in Fatty Acid Metabolism

Fatty acid β-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH. While most fatty acids are oxidized in the mitochondria, very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons, and some other specific fatty acids, undergo initial chain-shortening in peroxisomes.[1][2] Eicosanoic acid (C20:0), a long-chain fatty acid, is primarily metabolized through this peroxisomal pathway.

This compound is a stereospecific intermediate formed during the second and third steps of the peroxisomal β-oxidation of eicosanoyl-CoA. The enzyme responsible for its formation and subsequent dehydrogenation is the D-bifunctional protein (DBP) , also known as peroxisomal multifunctional enzyme type 2 (MFE-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[3][4][5] This enzyme possesses both (R)-specific hydratase and (3R)-hydroxyacyl-CoA dehydrogenase activities.[2][6]

The proper functioning of DBP and the metabolism of this compound are critical. Genetic defects in the HSD17B4 gene lead to D-bifunctional protein deficiency (D-BPD), a severe autosomal recessive disorder characterized by the accumulation of VLCFAs and branched-chain fatty acids, leading to profound neurological dysfunction and early death.[4][7]

The Peroxisomal β-Oxidation Pathway of Eicosanoyl-CoA

The breakdown of eicosanoyl-CoA in the peroxisome involves a series of enzymatic reactions. The central role of this compound is illustrated in the pathway below.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Eicosanoyl_CoA Eicosanoyl-CoA (C20:0) trans_2_Eicosenoyl_CoA trans-2-Eicosenoyl-CoA Eicosanoyl_CoA->trans_2_Eicosenoyl_CoA Oxidation R_3_Hydroxyicosanoyl_CoA This compound trans_2_Eicosenoyl_CoA->R_3_Hydroxyicosanoyl_CoA Hydration _3_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA R_3_Hydroxyicosanoyl_CoA->_3_Ketoicosanoyl_CoA Dehydrogenation Stearoyl_CoA Stearoyl-CoA (C18:0) _3_Ketoicosanoyl_CoA->Stearoyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA _3_Ketoicosanoyl_CoA->Acetyl_CoA Further β-oxidation cycles Further β-oxidation cycles Stearoyl_CoA->Further β-oxidation cycles Mitochondria or Cytosol Mitochondria or Cytosol Acetyl_CoA->Mitochondria or Cytosol Acyl_CoA_Oxidase Acyl-CoA Oxidase 1 (ACOX1) Acyl_CoA_Oxidase->Eicosanoyl_CoA FADH2 FADH2 Acyl_CoA_Oxidase->FADH2 DBP_Hydratase D-Bifunctional Protein (HSD17B4) Enoyl-CoA Hydratase 2 activity DBP_Hydratase->trans_2_Eicosenoyl_CoA DBP_Dehydrogenase D-Bifunctional Protein (HSD17B4) (3R)-Hydroxyacyl-CoA Dehydrogenase activity DBP_Dehydrogenase->R_3_Hydroxyicosanoyl_CoA NADH NADH + H⁺ DBP_Dehydrogenase->NADH Thiolase Peroxisomal Thiolase (ACAA1) Thiolase->_3_Ketoicosanoyl_CoA FAD FAD FAD->Acyl_CoA_Oxidase H2O H₂O H2O->DBP_Hydratase NAD NAD⁺ NAD->DBP_Dehydrogenase CoASH CoA-SH CoASH->Thiolase

Figure 1: Peroxisomal β-oxidation of Eicosanoyl-CoA.

Key Enzymatic Steps:
  • Oxidation: Eicosanoyl-CoA is oxidized to trans-2-eicosenoyl-CoA by Acyl-CoA Oxidase 1 (ACOX1), with FAD being reduced to FADH₂.

  • Hydration: trans-2-Eicosenoyl-CoA is hydrated to This compound by the enoyl-CoA hydratase 2 activity of the D-bifunctional protein (HSD17B4).[2][6]

  • Dehydrogenation: This compound is then dehydrogenated to 3-ketoicosanoyl-CoA by the (3R)-hydroxyacyl-CoA dehydrogenase activity of the same D-bifunctional protein, with NAD⁺ being reduced to NADH.[2][6]

  • Thiolysis: 3-Ketoicosanoyl-CoA is cleaved by peroxisomal thiolase (ACAA1) into stearoyl-CoA (C18:0) and acetyl-CoA.

The resulting stearoyl-CoA can undergo further rounds of β-oxidation within the peroxisome until it is shortened to a medium-chain acyl-CoA, which is then transported to the mitochondria for complete oxidation.[2]

Quantitative Data

| Enzyme Activity in Human Liver Peroxisomes | | :--- | :--- | | Enzyme | Percentage of Total Liver Activity | | β-Hydroxyacyl-CoA Dehydrogenase | 17% | | Crotonase (Enoyl-CoA Hydratase) | 13% | | Thiolase | 11% | | Palmitoyl-CoA Synthetase | 16% | | Source:[9] | |

Experimental Protocols

Synthesis of (R)-3-Hydroxyacyl-CoA Substrates

The synthesis of specific long-chain (R)-3-hydroxyacyl-CoA esters is not commercially widespread. However, chemo-enzymatic methods can be employed for their synthesis in a laboratory setting.[10][11] A general approach is outlined below.

Principle: A 2,3-enoyl free acid is first converted to its CoA ester, followed by stereospecific hydration.

Materials:

  • trans-2-Eicosenoic acid

  • Coenzyme A (CoA)

  • Recombinant glutaconate coenzyme A-transferase (GctAB) or similar CoA ligase

  • Recombinant human short-chain enoyl-CoA hydratase (ECHS1) for (S)-isomers or an (R)-specific hydratase for (R)-isomers[10]

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • ATP, MgCl₂ (if using a CoA ligase)

  • HPLC for purification

Protocol Outline:

  • CoA Esterification: Incubate trans-2-eicosenoic acid with CoA, ATP, and MgCl₂ in the presence of a suitable acyl-CoA synthetase or CoA transferase.

  • Enzymatic Hydration: To the reaction mixture containing the newly synthesized trans-2-eicosenoyl-CoA, add a purified (R)-specific enoyl-CoA hydratase.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time.

  • Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product by mass spectrometry.

Assay for (3R)-Hydroxyacyl-CoA Dehydrogenase Activity of D-Bifunctional Protein

This spectrophotometric assay measures the NAD⁺-dependent oxidation of a (R)-3-hydroxyacyl-CoA substrate.

Principle: The activity of the dehydrogenase is monitored by measuring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human D-bifunctional protein (HSD17B4) or cell/tissue lysate.

  • This compound substrate (synthesized as per above or a suitable long-chain analogue).

  • NAD⁺ solution.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Spectrophotometer capable of reading at 340 nm.

Protocol:

  • Prepare the assay mixture in a cuvette containing the assay buffer and NAD⁺.

  • Add the enzyme source (purified protein or lysate) to the cuvette and mix.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Measurement of this compound and other VLCFA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species in biological samples.[10]

LCMS_Workflow start Biological Sample (e.g., Cultured Fibroblasts) extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation lc_separation LC Separation (Reversed-Phase C18 Column) centrifugation->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_analysis Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) esi->ms_analysis data_analysis Data Analysis & Quantification (Internal Standards) ms_analysis->data_analysis end Acyl-CoA Profile data_analysis->end

Figure 2: Workflow for LC-MS/MS analysis of Acyl-CoAs.

Protocol Outline:

  • Sample Preparation: Harvest cells or tissue and immediately quench metabolism (e.g., with cold methanol).

  • Extraction: Extract acyl-CoAs using a solvent mixture such as acetonitrile/methanol/water.[8] Spike with an appropriate internal standard (e.g., an odd-chain or isotopically labeled acyl-CoA).

  • Separation: Inject the extract onto a reversed-phase HPLC column (e.g., C18) to separate the different acyl-CoA species.

  • Detection: Analyze the eluent by tandem mass spectrometry, using multiple reaction monitoring (MRM) for specific detection of the precursor and product ions of this compound and other target analytes.

  • Quantification: Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard.

Clinical Relevance and Drug Development

D-Bifunctional Protein Deficiency (D-BPD):

  • Pathophysiology: Mutations in the HSD17B4 gene cause a deficiency in D-BP, leading to the accumulation of VLCFAs, branched-chain fatty acids, and bile acid intermediates.[4][7] This accumulation is toxic, particularly to the nervous system, resulting in severe neurological symptoms.

  • Clinical Presentation: D-BPD typically presents in the neonatal period with severe hypotonia, seizures, and craniofacial dysmorphism. Most affected individuals do not survive beyond two years of age.[12]

  • Diagnosis: Diagnosis is based on the measurement of VLCFA levels in plasma and the analysis of β-oxidation in cultured fibroblasts.[12] Genetic testing of the HSD17B4 gene confirms the diagnosis.

Therapeutic Strategies and Drug Development:

Currently, there is no cure for D-BPD. Management is supportive. Research into therapeutic strategies may include:

  • Substrate Reduction Therapy: Investigating ways to reduce the intake or synthesis of VLCFAs.

  • Pharmacological Chaperones: Developing small molecules that could potentially stabilize mutant D-BP and restore some enzymatic function.

  • Gene Therapy: Exploring the possibility of replacing the defective HSD17B4 gene.

A thorough understanding of the enzymatic properties of D-BP and the role of intermediates like this compound is essential for the rational design of targeted therapies for D-BPD and related peroxisomal disorders.

Conclusion

This compound is a pivotal, stereospecific intermediate in the peroxisomal β-oxidation of eicosanoic acid. Its metabolism is entirely dependent on the dual hydratase and dehydrogenase functions of the D-bifunctional protein. While specific kinetic data for the C20 substrate remain to be fully elucidated, the established methodologies for analyzing VLCFA metabolism provide a robust framework for further investigation. The profound clinical implications of defects in this pathway, as seen in D-bifunctional protein deficiency, underscore the importance of continued research in this area for the development of diagnostic tools and novel therapeutic interventions.

References

The Role of (R)-3-Hydroxyicosanoyl-CoA in the Biosynthesis of C20-Sphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3] The biological function of a specific sphingolipid is profoundly influenced by its structure, particularly the length of the N-acyl fatty acid chain.[4][5] Very-long-chain fatty acids (VLCFAs), which are fatty acids with 18 or more carbon atoms, are integral components of many sphingolipids and are essential for processes such as membrane trafficking and the formation of lipid microdomains.[4][6]

This technical guide focuses on the pivotal role of (R)-3-hydroxyicosanoyl-CoA, a key intermediate in the synthesis of 20-carbon (C20) sphingolipids. While not a widely recognized signaling molecule in its own right, its formation is an indispensable step in the fatty acid elongation pathway that provides the C20 acyl chain for incorporation into ceramides, the central hub of sphingolipid metabolism.[7][8] Understanding the biosynthesis and function of C20-sphingolipids is crucial for elucidating their roles in both normal physiology and pathological conditions, offering potential avenues for therapeutic intervention.

Biosynthesis of C20-Sphingolipids

The generation of C20-sphingolipids is a multi-step process that begins with the de novo synthesis of the sphingoid backbone and involves the elongation of fatty acids to produce a C20 acyl-CoA, which is then attached to the sphingoid base by a ceramide synthase.

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[9][10] The resulting 3-ketosphinganine is then reduced to sphinganine (B43673) (dihydrosphingosine).[8] This sphinganine backbone is subsequently acylated by a family of enzymes known as ceramide synthases (CerS) to form dihydroceramide (B1258172).[7][11] A final desaturation step by dihydroceramide desaturase introduces a double bond into the sphingoid base, yielding ceramide.[3][9] Ceramide serves as the precursor for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[8]

G De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->3_Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) 3_Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide (C20) Sphinganine->Dihydroceramide CerS4 Ceramide Ceramide (C20) Dihydroceramide->Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Icosanoyl_CoA Icosanoyl-CoA (C20) Icosanoyl_CoA->Dihydroceramide

De Novo Sphingolipid Biosynthesis Pathway.
Fatty Acid Elongation and the Formation of this compound

Very-long-chain fatty acids are synthesized in the ER through a cyclical four-step elongation process.[6] This process extends a fatty acyl-CoA molecule by two carbons in each cycle. The key intermediate, this compound, is formed during the elongation cycle that produces C20 fatty acids.

The steps are as follows:

  • Condensation: An 18-carbon acyl-CoA (stearoyl-CoA) condenses with malonyl-CoA.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to (R)-3-hydroxyacyl-CoA. For C20 synthesis, this is This compound .

  • Dehydration: this compound is dehydrated to form a trans-2,3-enoyl-CoA.

  • Reduction: The enoyl-CoA is reduced to the saturated 20-carbon acyl-CoA, icosanoyl-CoA.

This newly synthesized icosanoyl-CoA is then available for use by ceramide synthases.

G Fatty Acid Elongation Cycle (C18 to C20) Stearoyl_CoA Stearoyl-CoA (C18) 3_Ketoacyl_CoA 3-Ketoicosanoyl-CoA Stearoyl_CoA->3_Ketoacyl_CoA Condensation R_3_Hydroxyacyl_CoA This compound 3_Ketoacyl_CoA->R_3_Hydroxyacyl_CoA Reduction Trans_2_Enoyl_CoA Trans-2-Icosenoyl-CoA R_3_Hydroxyacyl_CoA->Trans_2_Enoyl_CoA Dehydration Icosanoyl_CoA Icosanoyl-CoA (C20) Trans_2_Enoyl_CoA->Icosanoyl_CoA Reduction Malonyl_CoA Malonyl-CoA Malonyl_CoA->3_Ketoacyl_CoA

Fatty Acid Elongation Cycle (C18 to C20).
Role of Ceramide Synthases (CerS)

Mammals have six ceramide synthases (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths.[12] This specificity is a key determinant of the cellular ceramide profile. CerS4 is known to have a preference for medium-to-long-chain acyl-CoAs, including C18:0 and C20:0.[11] Therefore, CerS4 is a primary enzyme responsible for the synthesis of C20-dihydroceramide by catalyzing the N-acylation of sphinganine with icosanoyl-CoA.

Function of C20-Sphingolipids

The inclusion of VLCFAs, such as the 20-carbon chain, into sphingolipids significantly impacts their biophysical properties and biological functions.

  • Membrane Structure and Properties: VLCFA-containing sphingolipids increase the hydrophobicity of membranes, promoting interdigitation between the two leaflets of the lipid bilayer.[4] This contributes to the formation of a more ordered, gel-like phase, which is a prerequisite for the formation of lipid rafts.[4] These microdomains are crucial for protein sorting and signal transduction.[2]

  • Cellular Trafficking: Sphingolipids with very long acyl chains are implicated in defining specific secretory pathways for protein targeting.[4] For instance, in Arabidopsis, VLCFA-sphingolipids are required for the proper trafficking of auxin carriers to the plasma membrane.[4] In yeast, these lipids are essential for homotypic vacuolar fusion, a key step in membrane trafficking and cellular homeostasis.

  • Cell Signaling: While ceramide itself is a well-known signaling molecule involved in apoptosis and cell cycle arrest, the specific signaling roles of C20-ceramide are less defined.[1][13] However, it is established that different ceramide species can have distinct, and sometimes opposing, biological effects. The metabolism of VLCFAs can also lead to the production of other bioactive lipids, such as sphingosine-1-phosphate (S1P), which is involved in neuroinflammation.[14]

Quantitative Data

The substrate specificity of ceramide synthases is a key quantitative parameter determining the profile of cellular ceramides. While comprehensive kinetic data for all human CerS with a full range of acyl-CoAs are not always available in a single source, the general preferences are well-documented.

Table 1: Acyl-CoA Specificity of Mammalian Ceramide Synthases

Ceramide SynthaseAcyl-CoA Chain Length PreferencePrimary Ceramide ProductsReference(s)
CerS1C18:0C18-Ceramide[11]
CerS2C20:0 - C26:0C22, C24-Ceramide[15]
CerS3C18:0 - C24:0 (broad)Very-long-chain Ceramides[11]
CerS4 C18:0, C20:0 C18, C20-Ceramide [11][16]
CerS5C14:0, C16:0C16-Ceramide[11]
CerS6C14:0, C16:0C16-Ceramide[11]

Note: Specificities can overlap, and preferences may vary depending on the experimental system.

Experimental Protocols

Protocol 1: Sphingolipid Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids, including C20 species, from cultured cells or tissues. Mass spectrometry is the gold standard for sensitive and specific quantification.[17]

Materials:

  • Sample (cultured cells or tissue homogenate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold, containing a mixture of appropriate stable isotope-labeled internal standards (e.g., C17-ceramide)

  • Chloroform (B151607) (LC-MS grade)

  • Deionized water

  • Centrifuge (capable of 4°C and >3000 x g)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: For cultured cells, wash with ice-cold PBS. For tissues, homogenize in PBS.[18]

  • Internal Standard Spiking: Add ice-cold methanol containing the internal standard mixture to the sample.[13]

  • Lipid Extraction (Bligh-Dyer Method): a. Add chloroform and vortex thoroughly. b. Add deionized water to induce phase separation and vortex again. c. Centrifuge at 3000 x g for 10 minutes at 4°C.[13]

  • Phase Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol/Acetonitrile 1:1 v/v).[17]

  • Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18]

G Workflow for Sphingolipid Analysis Sample_Prep Sample Preparation (Cells/Tissue) Spiking Spike with Internal Standards Sample_Prep->Spiking Extraction Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Drying Dry Organic Phase (Nitrogen Evaporation) Phase_Separation->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for Sphingolipid Analysis.
Protocol 2: In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of a specific CerS enzyme using a fluorescent sphingoid base substrate and the relevant acyl-CoA.[15][19][20] This can be adapted to specifically measure the synthesis of C20-ceramide.

Materials:

  • Cell or tissue homogenate containing the CerS of interest (e.g., from cells overexpressing CerS4).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).

  • NBD-sphinganine (fluorescent substrate).

  • Icosanoyl-CoA (C20-CoA).

  • Bovine Serum Albumin (BSA), defatted.

  • Methanol and Chloroform.

  • HPLC system with a fluorescence detector.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, BSA, and NBD-sphinganine.

  • Initiate Reaction: Start the reaction by adding icosanoyl-CoA.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes).[16]

  • Terminate Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).[15]

  • Extraction: Vortex and centrifuge to separate the phases.

  • Analysis: Collect the lower organic phase, dry it down, and reconstitute it in a suitable solvent for HPLC analysis.

  • Quantification: Quantify the fluorescent NBD-C20-ceramide product using HPLC with fluorescence detection.[15]

Conclusion

This compound is a crucial, albeit transient, intermediate in the biosynthesis of C20-sphingolipids. Its formation within the fatty acid elongation cycle is a prerequisite for the synthesis of icosanoyl-CoA, which is subsequently incorporated into the ceramide backbone by ceramide synthases, particularly CerS4. The resulting C20-ceramides and their downstream metabolites are integral to maintaining the structural integrity of membranes, facilitating cellular trafficking, and participating in signaling cascades.

For drug development professionals, the enzymes involved in the synthesis of VLCFAs and their incorporation into sphingolipids, such as the fatty acid elongases and specific ceramide synthases, represent potential therapeutic targets. Modulating the acyl chain length of sphingolipids could provide a novel strategy for treating metabolic disorders, neurodegenerative diseases, and cancer, where sphingolipid metabolism is often dysregulated.[9][12] Further research into the specific functions of C20-sphingolipids will undoubtedly uncover new insights into cellular biology and open up new avenues for therapeutic innovation.

References

An In-Depth Technical Guide to the Discovery and Isolation of (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxyicosanoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of icosanoic acid, a 20-carbon very-long-chain fatty acid (VLCFA). Its stereospecific configuration is a hallmark of this metabolic pathway, distinguishing it from the mitochondrial β-oxidation spiral. While the existence of this compound has been inferred from the study of peroxisomal metabolism, its isolation and characterization present significant challenges due to its low abundance and transient nature. This technical guide provides a comprehensive overview of the biochemical context of this compound, and presents detailed, plausible methodologies for its enzymatic and chemical synthesis, isolation, and characterization based on established principles and protocols for analogous long-chain acyl-CoA esters.

Biochemical Context: The Peroxisomal β-Oxidation Pathway

This compound is formed during the second step of the peroxisomal β-oxidation of icosanoyl-CoA. Unlike mitochondrial β-oxidation which primarily handles long-chain fatty acids, peroxisomal β-oxidation is responsible for the chain-shortening of VLCFAs, branched-chain fatty acids, and dicarboxylic acids.[1] The initial step is the oxidation of icosanoyl-CoA to 2-icosenoyl-CoA by a peroxisomal acyl-CoA oxidase. Subsequently, the peroxisomal multifunctional enzyme 2 (MFP-2), which possesses (R)-specific enoyl-CoA hydratase activity, catalyzes the hydration of the double bond in 2-icosenoyl-CoA to yield this compound.[2][3] This (R)-stereoisomer is then dehydrogenated by the same MFP-2 to 3-ketoicosanoyl-CoA, which is subsequently cleaved by a thiolase to yield acetyl-CoA and octadecanoyl-CoA. The latter can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation Icosanoyl_CoA Icosanoyl-CoA (C20) Acyl_CoA_Oxidase Acyl-CoA Oxidase Icosanoyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA 2-Icosenoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA MFP2_Hydratase MFP-2 ((R)-specific Enoyl-CoA Hydratase) Enoyl_CoA->MFP2_Hydratase Hydroxyacyl_CoA This compound MFP2_Hydratase->Hydroxyacyl_CoA MFP2_Dehydrogenase MFP-2 ((R)-3-Hydroxyacyl-CoA Dehydrogenase) Hydroxyacyl_CoA->MFP2_Dehydrogenase Ketoacyl_CoA 3-Ketoicosanoyl-CoA MFP2_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Octadecanoyl_CoA Octadecanoyl-CoA (C18) Thiolase->Octadecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1. Peroxisomal β-oxidation of Icosanoyl-CoA.

Methodologies for Synthesis and Isolation

Direct isolation of this compound from biological tissues is impractical due to its low steady-state concentrations. Therefore, enzymatic or chemical synthesis are the preferred methods for obtaining this molecule for research purposes.

Enzymatic Synthesis

This approach mimics the biological pathway and ensures the correct (R)-stereochemistry. The key components are the substrate, 2-icosenoyl-CoA, and a source of (R)-specific enoyl-CoA hydratase activity, typically recombinant peroxisomal MFP-2.

  • Preparation of Substrate: 2-Icosenoyl-CoA can be synthesized from 2-icosenoic acid. The free fatty acid is activated to its N-hydroxysuccinimide ester, which then reacts with coenzyme A to form the thioester.[4][5]

  • Enzyme Expression and Purification: The gene encoding for human or rat peroxisomal MFP-2 can be cloned into an expression vector (e.g., pET vector) and expressed in E. coli. The recombinant protein, often with a polyhistidine tag, can be purified using immobilized metal affinity chromatography (IMAC).

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 1 mM DTT).

    • Add 2-icosenoyl-CoA to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the purified recombinant MFP-2 to a final concentration of 1-5 µg/mL.

    • Incubate the reaction mixture at 37°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

  • Reaction Termination: The reaction is terminated by adding an equal volume of ice-cold acetonitrile (B52724) or a dilute acid solution (e.g., 1 M perchloric acid).

Enzymatic_Synthesis_Workflow Start Start Substrate_Prep Prepare 2-Icosenoyl-CoA Start->Substrate_Prep Enzyme_Prep Express & Purify Recombinant MFP-2 Start->Enzyme_Prep Reaction_Setup Set up Enzymatic Reaction Substrate_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (A263) Incubation->Monitoring Termination Terminate Reaction Monitoring->Termination Purification Purify Product (SPE-HPLC) Termination->Purification Characterization Characterize Product (MS, NMR) Purification->Characterization End End Characterization->End

Figure 2. Workflow for Enzymatic Synthesis.
Proposed Chemical Synthesis

A plausible chemical synthesis route would involve the synthesis of (R)-3-hydroxyicosanoic acid, followed by its coupling with coenzyme A.

  • Synthesis of (R)-3-Hydroxyicosanoic Acid:

    • This can be achieved via asymmetric reduction of a β-keto ester, ethyl 3-oxoicosanoate. The β-keto ester can be prepared by a Claisen condensation between ethyl octadecanoate and ethyl acetate.

    • Asymmetric reduction of the ketone can be performed using a chiral reducing agent, such as a borane (B79455) with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine), to stereoselectively form the (R)-alcohol.

    • The resulting ethyl (R)-3-hydroxyicosanoate is then saponified (e.g., with LiOH in THF/water) to yield (R)-3-hydroxyicosanoic acid.

  • Activation of the Carboxylic Acid: The purified (R)-3-hydroxyicosanoic acid is activated, for example, by converting it to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS.

  • Thioesterification with Coenzyme A: The NHS ester of (R)-3-hydroxyicosanoic acid is reacted with the free thiol group of coenzyme A in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form this compound.

Isolation and Purification

The purification of this compound from either synthesis method can be achieved using a combination of solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Solid-Phase Extraction (SPE):

    • The reaction mixture is loaded onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • The cartridge is washed with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove salts and other polar impurities.

    • The acyl-CoA esters are eluted with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Reverse-Phase HPLC:

    • The eluate from the SPE is concentrated and injected onto a C18 RP-HPLC column.

    • A gradient elution is employed, typically with a mobile phase consisting of an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3) and an organic solvent such as acetonitrile.

    • The elution is monitored by UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of coenzyme A.

    • Fractions corresponding to the peak of this compound are collected.

    • The purified product is desalted using a similar SPE procedure.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

  • HPLC: The purity of the final product can be assessed by the presence of a single major peak in the RP-HPLC chromatogram.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a molecular ion corresponding to the calculated mass of this compound. Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex due to the long acyl chain. Key signals would include those from the protons of the coenzyme A moiety and characteristic signals for the protons on the carbon bearing the hydroxyl group and the adjacent methylene (B1212753) groups.[6][7]

    • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the thioester, the carbon bearing the hydroxyl group, and the numerous methylene carbons of the acyl chain, in addition to the signals from coenzyme A.[6][8]

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the synthesis and characterization of this compound.

ParameterValueMethod
Enzymatic Synthesis
Substrate (2-Icosenoyl-CoA) Purity>95%RP-HPLC
Recombinant MFP-2 Purity>90%SDS-PAGE
Reaction Yield40-60%HPLC Quantification
Chemical Synthesis
(R)-3-Hydroxyicosanoic Acid Yield70-80%Gravimetric
Thioesterification Yield50-70%HPLC Quantification
Purification & Characterization
Purity after HPLC>98%RP-HPLC (260 nm)
Molecular Mass (ESI-MS)[M+H]⁺ expectedESI-MS
¹H NMRConsistent with structure600 MHz NMR

Conclusion

While the direct discovery and isolation of this compound from biological sources have not been extensively documented, its role as a key intermediate in peroxisomal β-oxidation is well-established. This guide provides a robust framework for its de novo synthesis, purification, and characterization, empowering researchers to produce this important molecule for further investigation into the metabolism of very-long-chain fatty acids and related pathologies. The detailed protocols, based on established methodologies for similar compounds, offer a clear path for scientists in the fields of biochemistry, metabolism, and drug development to access and utilize this compound in their research endeavors.

References

An In-depth Technical Guide on the Enzymatic Conversion of (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. The enzymatic conversion of this substrate is a key step in the metabolic pathway responsible for the degradation of these complex lipids. Dysregulation of this pathway is associated with severe metabolic disorders, making the study of its core components essential for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, including the involved enzymes, relevant metabolic pathways, detailed experimental protocols, and available quantitative data.

The Core Enzymatic Reaction

The central enzymatic reaction discussed in this guide is the dehydrogenation of this compound to 3-ketoicosanoyl-CoA. This reaction is the third step in the peroxisomal β-oxidation spiral.

The Key Enzyme: Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)

The enzyme responsible for this conversion is the Peroxisomal Multifunctional Enzyme Type 2 (MFE-2) , also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) .[1][2][3] MFE-2 is a bifunctional enzyme that catalyzes two sequential reactions in the peroxisomal β-oxidation pathway: the hydration of 2-enoyl-CoA to (R)-3-hydroxyacyl-CoA and the subsequent dehydrogenation of (R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][4] This guide focuses on the latter activity.

MFE-2 exhibits specificity for the (R)-stereoisomer of 3-hydroxyacyl-CoAs, distinguishing it from its mitochondrial counterparts which typically process (S)-isomers.[5] The enzyme is crucial for the breakdown of VLCFAs, branched-chain fatty acids, and bile acid intermediates.[1][4]

Metabolic Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

The enzymatic conversion of this compound is an integral part of the peroxisomal β-oxidation pathway. This pathway is essential for shortening VLCFAs, which cannot be directly metabolized by mitochondria.

The process begins with the activation of a very-long-chain fatty acid (e.g., icosanoic acid) to its CoA ester in the peroxisome. This is followed by a cycle of four enzymatic reactions:

  • Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons of the acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide.

  • Hydration: The enoyl-CoA hydratase activity of MFE-2 adds a water molecule across the double bond, forming (R)-3-hydroxyacyl-CoA.

  • Dehydrogenation: The (3R)-hydroxyacyl-CoA dehydrogenase activity of MFE-2 oxidizes the hydroxyl group at the β-carbon to a keto group, yielding 3-ketoacyl-CoA and NADH.

  • Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acyl-CoA is shortened to a medium-chain length, after which it can be transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_products VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Icosanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (FAD -> FADH2) R_3_Hydroxyacyl_CoA This compound Enoyl_CoA->R_3_Hydroxyacyl_CoA MFE-2 (Hydratase activity) (+H2O) Ketoacyl_CoA 3-Ketoicosanoyl-CoA R_3_Hydroxyacyl_CoA->Ketoacyl_CoA MFE-2 (Dehydrogenase activity) (NAD+ -> NADH + H+) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Shortened_Acyl_CoA->VLCFA_CoA Re-entry to cycle Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Transport for complete oxidation Acetyl_CoA->Mitochondrion

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

Quantitative Data

SubstrateEnzymeKmVmaxkcatSource
D-3-hydroxy-octanoyl-CoAHuman MFE-2 (HSD17B4)10 µM--UniProt P51659[1]
NAD+Human MFE-2 (HSD17B4)13 µM--UniProt P51659[1]
3-ketooctanoyl-CoAHuman MFE-2 (HSD17B4)2.7 µM--UniProt P51659[1]

Note: The table above presents available kinetic data for shorter chain substrates with Human MFE-2. Specific kinetic data for this compound is currently not available in the cited literature. The activity of MFE-2 is known to be dependent on the chain length of the fatty acyl-CoA.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through chemo-enzymatic methods. A general approach involves the synthesis of (R)-3-hydroxyicosanoic acid, followed by its activation to the corresponding CoA ester.

Materials:

  • (R)-3-hydroxyicosanoic acid

  • Coenzyme A (CoA)

  • N,N'-Carbonyldiimidazole (CDI) or other suitable activating agent

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • High-performance liquid chromatography (HPLC) system for purification

Protocol:

  • Activation of (R)-3-hydroxyicosanoic acid: Dissolve (R)-3-hydroxyicosanoic acid in anhydrous THF. Add CDI in a slight molar excess and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Thioesterification: In a separate vial, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate buffer. Add the acyl-imidazole solution dropwise to the CoA solution while stirring on ice.

  • Reaction Monitoring and Purification: Monitor the reaction progress by HPLC. Once the reaction is complete, purify the this compound using preparative reverse-phase HPLC.

  • Lyophilization and Storage: Lyophilize the purified fractions to obtain the final product as a white powder. Store at -80°C.

Purification of Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)

MFE-2 can be purified from tissues with high peroxisomal content, such as liver, or from recombinant expression systems. The following is a general protocol based on methods for purifying peroxisomal enzymes.

Materials:

  • Liver tissue or cell pellet from an MFE-2 expression system

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Ion-exchange chromatography resin (e.g., Q-Sepharose)

  • Affinity chromatography resin (e.g., Blue Sepharose CL-6B)

  • Size-exclusion chromatography column

  • Bradford assay reagents for protein quantification

  • SDS-PAGE reagents for purity analysis

Protocol:

  • Homogenization and Centrifugation: Homogenize the tissue or cell pellet in ice-cold homogenization buffer. Centrifuge the homogenate at increasing speeds to first remove cell debris and then to pellet organelles, including peroxisomes.

  • Solubilization: Resuspend the organelle-enriched pellet and solubilize the membrane-bound proteins using a suitable detergent (e.g., CHAPS).

  • Ion-Exchange Chromatography: Load the solubilized protein fraction onto an equilibrated ion-exchange column. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for MFE-2 activity.

  • Affinity Chromatography: Pool the active fractions and apply them to a Blue Sepharose column. Elute with a high salt buffer or a specific ligand.

  • Size-Exclusion Chromatography: Further purify the active fractions by size-exclusion chromatography to separate proteins based on their molecular weight.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to confirm the purity and molecular weight of MFE-2.

Enzyme_Purification_Workflow Start Liver Tissue or Recombinant Cells Homogenization Homogenization & Centrifugation Start->Homogenization Solubilization Detergent Solubilization Homogenization->Solubilization Ion_Exchange Ion-Exchange Chromatography Solubilization->Ion_Exchange Affinity Affinity Chromatography (Blue Sepharose) Ion_Exchange->Affinity Size_Exclusion Size-Exclusion Chromatography Affinity->Size_Exclusion Analysis Purity Analysis (SDS-PAGE, Activity Assay) Size_Exclusion->Analysis

Caption: General workflow for the purification of MFE-2.
Enzymatic Assay for (3R)-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of MFE-2's dehydrogenase domain can be measured by monitoring the production of NADH, which absorbs light at 340 nm. A coupled assay with 3-ketoacyl-CoA thiolase can also be used to drive the reaction to completion.

Materials:

  • Purified MFE-2

  • This compound (substrate)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM EDTA)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and this compound.

  • Initiation of Reaction: Equilibrate the cuvette at the desired temperature (e.g., 37°C). Initiate the reaction by adding a small amount of purified MFE-2.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the enzyme activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Analysis of Reaction Products by LC-MS/MS

A more sensitive and specific method for analyzing the enzymatic conversion is to directly measure the formation of the product, 3-ketoicosanoyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • This compound and 3-ketoicosanoyl-CoA standards

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Protocol:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay. Stop the reaction at various time points by adding an organic solvent (e.g., acetonitrile) or acid.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the substrate and product using a gradient of the mobile phases.

  • Quantification: Detect and quantify the substrate and product using multiple reaction monitoring (MRM). The transition from the precursor ion to a specific product ion for each molecule provides high selectivity. Create a standard curve using the authentic standards to quantify the amount of product formed.

Analytical_Workflow Start Enzymatic Reaction Mixture Quenching Reaction Quenching (e.g., Acetonitrile) Start->Quenching Centrifugation Centrifugation to Remove Protein Quenching->Centrifugation LC_Separation LC Separation (Reversed-Phase C18) Centrifugation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

An In-depth Technical Guide to (R)-3-hydroxyicosanoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids. As a 20-carbon chain 3-hydroxyacyl-CoA, its proper metabolism is vital for cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its involvement in metabolic pathways and the clinical implications of related enzyme deficiencies. This document serves as a foundational resource for researchers engaged in the study of fatty acid metabolism and the development of therapeutics targeting related disorders.

Chemical Structure and Properties

This compound is a complex molecule comprising a 20-carbon 3-hydroxy fatty acid, icosanoic acid (also known as arachidic acid), linked to a coenzyme A (CoA) molecule via a thioester bond. The "(R)" designation indicates the stereochemistry at the hydroxylated carbon atom.

Chemical Structure

The structure consists of three main parts:

  • Icosanoyl group: A 20-carbon saturated fatty acyl chain with a hydroxyl group at the C-3 position.

  • Coenzyme A: A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.

  • Thioester linkage: The carboxyl group of the 3-hydroxyicosanoic acid is linked to the sulfhydryl group of coenzyme A.

Physicochemical Properties
PropertyPredicted ValueReference
Molecular Formula C41H74N7O18P3S[Calculated]
Molecular Weight 1078.05 g/mol [Calculated]
Appearance White to off-white solid[Analogous compounds]
Solubility Soluble in aqueous buffers and organic solvents like methanol (B129727) and chloroform.[General knowledge of acyl-CoAs]
Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH.[General knowledge of thioesters]

Biological Role and Significance

This compound is a key metabolic intermediate in the beta-oxidation of very-long-chain fatty acids (VLCFAs). This catabolic process occurs within the mitochondria and is essential for generating energy from stored fats.

Fatty Acid Beta-Oxidation Pathway

The breakdown of fatty acids in mitochondria occurs through a four-step cyclical process known as beta-oxidation. For a very-long-chain fatty acid like icosanoic acid, this compound is formed in the second step and consumed in the third.

The enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , a component of the mitochondrial trifunctional protein, catalyzes the NAD+-dependent oxidation of this compound to 3-ketoicosanoyl-CoA.[1][2] This is a critical step in the beta-oxidation spiral. Deficiencies in the LCHAD enzyme lead to a group of genetic disorders known as long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD), which can have severe clinical consequences.[3][4]

fatty_acid_beta_oxidation Icosanoyl_CoA Icosanoyl-CoA (C20) trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Icosenoyl_CoA Acyl-CoA Dehydrogenase (VLCAD) R_3_hydroxyicosanoyl_CoA This compound trans_2_Icosenoyl_CoA->R_3_hydroxyicosanoyl_CoA Enoyl-CoA Hydratase _3_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA R_3_hydroxyicosanoyl_CoA->_3_Ketoicosanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Stearoyl_CoA Stearoyl-CoA (C18) _3_Ketoicosanoyl_CoA->Stearoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketoicosanoyl_CoA->Acetyl_CoA Thiolase

Clinical Relevance: LCHAD Deficiency

LCHAD deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[4] The inability to properly metabolize long-chain fatty acids, including the accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs, leads to a range of clinical manifestations. These can include hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and retinopathy.[3][5] Newborn screening programs often include tests for LCHADD by measuring acylcarnitine profiles in blood spots.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the synthesis of the precursor (R)-3-hydroxyicosanoic acid, followed by its enzymatic or chemical ligation to coenzyme A.

Several stereoselective methods can be employed for the synthesis of (R)-3-hydroxy fatty acids. One common approach involves an asymmetric aldol (B89426) reaction.[7] A detailed protocol is beyond the scope of this guide, but a general workflow is presented below.

synthesis_workflow start Octadecanal (C18 aldehyde) aldol_reaction Asymmetric Aldol Reaction start->aldol_reaction chiral_auxiliary Chiral Auxiliary (e.g., Evans auxiliary) chiral_auxiliary->aldol_reaction intermediate Aldol Adduct aldol_reaction->intermediate hydrolysis Hydrolysis intermediate->hydrolysis purification Purification (Chromatography) hydrolysis->purification product (R)-3-hydroxyicosanoic acid purification->product

Method: Enzymatic synthesis using an acyl-CoA synthetase.

Materials:

  • (R)-3-hydroxyicosanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • MgCl2

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (from Pseudomonas aeruginosa or other suitable source)

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 0.5 mM Coenzyme A

    • 0.1% Triton X-100

  • Add (R)-3-hydroxyicosanoic acid to a final concentration of 0.2 mM. The fatty acid may need to be dissolved in a small amount of ethanol (B145695) or DMSO before adding to the aqueous buffer.

  • Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC (see section 3.2.1).

  • Terminate the reaction by adding perchloric acid to a final concentration of 0.5 M.

  • Purify the this compound from the reaction mixture using solid-phase extraction or preparative HPLC.

Analytical Methods

Method: Reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump and a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 50 mM Potassium phosphate buffer, pH 5.3

  • Solvent B: Acetonitrile

Gradient Program:

  • A linear gradient from 20% to 80% Solvent B over 30 minutes.

  • Flow rate: 1.0 mL/min.

Detection:

Sample Preparation:

  • Dilute the sample in the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

Method: LC-MS/MS provides high sensitivity and specificity for the analysis of acyl-CoAs.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column suitable for UHPLC.

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

Mass Spectrometry Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 1078.5 [M+H]+

  • Product Ions (for MRM): Characteristic fragment ions for acyl-CoAs include those resulting from the neutral loss of the phosphopantetheine and adenosine moieties. Common fragments to monitor would be m/z 810.3 (loss of the acyl chain) and m/z 428.0 (adenosine 3',5'-diphosphate).

Sample Preparation:

  • Protein precipitation of biological samples with cold acetonitrile.

  • Centrifugation and analysis of the supernatant.

Conclusion

This compound is a pivotal molecule in the intricate network of fatty acid metabolism. A thorough understanding of its chemical properties, biological functions, and the analytical methods for its study is essential for researchers in the fields of biochemistry, metabolic diseases, and drug discovery. The protocols and information provided in this guide offer a solid foundation for further investigation into the roles of this compound in health and disease, and for the development of novel diagnostic and therapeutic strategies.

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxyicosanoyl-CoA is a chiral metabolic intermediate situated at the crossroads of very-long-chain fatty acid (VLCFA) metabolism. While its existence is inferred from established biochemical pathways, its direct quantification and specific roles in various organisms remain an area of active investigation. This technical guide provides a comprehensive overview of the known and predicted natural occurrence of this compound, its biosynthesis, and its potential metabolic fates. Furthermore, it offers detailed experimental protocols for its extraction, stereospecific separation, and quantification, aiming to equip researchers with the necessary tools to explore the function of this elusive molecule.

Biosynthesis and Metabolic Roles of this compound

This compound is primarily understood as a key intermediate in two major metabolic pathways: the fatty acid elongation cycle and the peroxisomal β-oxidation of very-long-chain fatty acids.

Fatty Acid Elongation

In eukaryotes, the synthesis of very-long-chain fatty acids (VLCFAs), including those with 20 carbons or more, occurs in the endoplasmic reticulum through a four-step elongation cycle. This compound is the product of the second step in the elongation of an 18-carbon fatty acyl-CoA.

The pathway is as follows:

  • Condensation: An 18-carbon acyl-CoA (e.g., stearoyl-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form 3-ketoicosanoyl-CoA.

  • Reduction: The 3-keto group of 3-ketoicosanoyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KCR) using NADPH as a cofactor. This reaction is stereospecific, yielding This compound .

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from this compound to form trans-2-icosenoyl-CoA.

  • Second Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond of trans-2-icosenoyl-CoA to produce icosanoyl-CoA, a saturated 20-carbon fatty acyl-CoA.

This newly synthesized icosanoyl-CoA can then be further elongated or incorporated into various complex lipids.

fatty_acid_elongation cluster_0 Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Stearoyl_CoA Stearoyl-CoA (C18:0) 3_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA Stearoyl_CoA->3_Ketoicosanoyl_CoA ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->3_Ketoicosanoyl_CoA R_3_Hydroxyicosanoyl_CoA This compound 3_Ketoicosanoyl_CoA->R_3_Hydroxyicosanoyl_CoA KCR (NADPH) Trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA R_3_Hydroxyicosanoyl_CoA->Trans_2_Icosenoyl_CoA HACD Icosanoyl_CoA Icosanoyl-CoA (C20:0) Trans_2_Icosenoyl_CoA->Icosanoyl_CoA TER (NADPH) experimental_workflow cluster_1 Sample Preparation cluster_2 Analytical Separation and Detection cluster_3 Data Analysis Sample Tissue or Cell Sample Extraction Methanol Extraction with Internal Standard Sample->Extraction Precipitation Protein Precipitation Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Vacuum Concentration Supernatant->Drying Reconstitution Reconstitute in Ammonium Acetate Drying->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chiral_LC Chiral HPLC Separation (e.g., Chiralpak column) Injection->Chiral_LC ESI Electrospray Ionization (ESI) Chiral_LC->ESI MS_MS Tandem Mass Spectrometry (MRM) ESI->MS_MS Detection Detection of (R) and (S) Enantiomers MS_MS->Detection Quantification Quantification against Internal Standard Detection->Quantification Results Concentration of this compound Quantification->Results Calibration Calibration Curve with Standards Calibration->Quantification

(R)-3-Hydroxyicosanoyl-CoA: A Core Precursor in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule that plays a crucial, albeit not extensively documented, role as an intermediate in lipid metabolism. Its 20-carbon backbone places it at a key intersection of fatty acid synthesis and elongation, as well as in the pathways leading to the formation of complex lipids. This technical guide synthesizes the current understanding of this compound, drawing upon established principles of lipid biochemistry and providing detailed experimental protocols and data for its study. While direct research on this specific molecule is limited, this paper extrapolates from known pathways of similar long-chain fatty acyl-CoAs to provide a comprehensive framework for researchers.

Metabolic Significance and Signaling Pathways

This compound is presumed to be an intermediate in the mitochondrial and peroxisomal fatty acid β-oxidation and de novo fatty acid synthesis pathways. In the context of fatty acid synthesis, the elongation of fatty acid chains occurs through a four-step cycle. The formation of a 3-hydroxyacyl-ACP is a key step in this process, which is then dehydrated, reduced, and further elongated.[1] While typically discussed in the context of acyl carrier protein (ACP) thioesters, a similar mechanism involving CoA thioesters is plausible, particularly in fatty acid elongation.

Conversely, during the β-oxidation of fatty acids, (R)-3-hydroxyacyl-CoA is formed via the hydration of an enoyl-CoA intermediate. This reaction is catalyzed by enoyl-CoA hydratase. Subsequently, the (R)-3-hydroxyacyl-CoA is oxidized to a 3-ketoacyl-CoA by a dehydrogenase.[2]

The metabolism of this compound is intricately linked with central metabolic pathways, including the tricarboxylic acid (TCA) cycle, which provides the acetyl-CoA building blocks for fatty acid synthesis. The regulation of these pathways is complex, involving both allosteric control of enzymes and hormonal regulation. For instance, insulin (B600854) promotes fatty acid synthesis by activating acetyl-CoA carboxylase, the enzyme responsible for the committed step in this pathway.[3]

fatty_acid_synthesis_elongation cluster_synthesis Fatty Acid Synthesis/Elongation cluster_regulation Regulation Acyl-CoA (C18) Acyl-CoA (C18) Enoyl-CoA Enoyl-CoA Acyl-CoA (C18)->Enoyl-CoA Acyl-CoA Dehydrogenase This compound (C20) This compound (C20) Enoyl-CoA->this compound (C20) Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound (C20)->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA (C20) Acyl-CoA (C20) 3-Ketoacyl-CoA->Acyl-CoA (C20) Thiolase Complex Lipids Complex Lipids Acyl-CoA (C20)->Complex Lipids Acyltransferases Insulin Insulin Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase Insulin->Acetyl-CoA Carboxylase Activates Glucagon Glucagon Glucagon->Acetyl-CoA Carboxylase Inhibits Citrate Citrate Citrate->Acetyl-CoA Carboxylase Activates Malonyl-CoA Malonyl-CoA Malonyl-CoA->Acyl-CoA (C18) Fatty Acid Synthase Carnitine Palmitoyltransferase I Carnitine Palmitoyltransferase I Malonyl-CoA->Carnitine Palmitoyltransferase I Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase

Caption: Inferred metabolic pathway of this compound.

Quantitative Data

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis Data extrapolated from methods for similar long-chain acyl-CoAs.

ParameterValueReference
Chromatography
ColumnReversed Phase C18[4]
Mobile Phase A50 mM Ammonium Acetate (pH 7)[4]
Mobile Phase BMethanol (B129727)[4]
Gradient0-4 min, 5% B; 4-15 min, 5-95% B; 15-20 min, 95% B[4]
Flow Rate0.3 mL/min[4]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Precursor Ion (m/z)[M+H]⁺[6]
Product Ion (m/z)428.0365 (Adenosine 3',5'-diphosphate fragment)[5]
Collision Energy30-50 eV (To be optimized)[5]
Limit of Detection (LOD)1-5 fmol
Limit of Quantitation (LOQ)S/N ratio of 10[4]

Table 2: Typical Yields for Chemo-enzymatic Synthesis of Acyl-CoAs Yields for various acyl-CoAs synthesized using carbonyldiimidazole (CDI) as an activating agent.[7]

Acyl-CoAYield (%)
3-Hydroxypropionyl-CoA66
(R)-3-Hydroxybutyryl-CoA54
(S)-3-Hydroxybutyryl-CoA57
6-Oxoheptanoyl-CoA56

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is adapted from the widely used Folch method and is suitable for the extraction of a broad range of lipids, including long-chain acyl-CoAs, from tissues and cells.[6]

Materials:

  • Homogenizer

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Homogenize the tissue or cell pellet in 20 volumes of ice-cold chloroform/methanol (2:1).

  • Incubate the homogenate for 1 hour at 4°C with gentle agitation.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol or isopropanol).

Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.[4]

Materials:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 7

  • Mobile Phase B: Methanol

  • This compound standard (if available, or a related internal standard)

Procedure:

  • Prepare a standard curve of this compound or a suitable surrogate standard.

  • Reconstitute the lipid extracts in the initial mobile phase conditions.

  • Inject the samples onto the LC-MS/MS system.

  • Separate the lipids using a gradient elution as described in Table 1.

  • Perform mass spectrometric detection in positive ion mode using Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM). The precursor ion will be the [M+H]⁺ of this compound, and the characteristic product ion will be m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment of the CoA moiety.[5]

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

experimental_workflow cluster_lcms LC-MS/MS Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Tissue or Cells Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Chloroform/Methanol Phase Separation Phase Separation Lipid Extraction->Phase Separation Add 0.9% NaCl Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Drying Drying Collect Organic Phase->Drying Nitrogen Stream Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Mobile Phase Quantification Quantification LC-MS/MS Analysis->Quantification Injection Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation C18 Column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry ESI+ Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound represents a key, yet understudied, metabolite in the complex network of lipid synthesis and degradation. This guide provides a foundational framework for researchers and drug development professionals to explore its role further. By leveraging established methodologies and a theoretical understanding of its metabolic context, future studies can elucidate the precise functions and regulatory mechanisms governing this important lipid precursor. The provided protocols and data serve as a starting point for the development of robust analytical methods and for investigating the impact of pharmacological interventions on the metabolism of long-chain hydroxy fatty acids.

References

The Emerging Role of (R)-3-Hydroxyicosanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA, a 20-carbon very-long-chain 3-hydroxy fatty acyl-CoA, is emerging from the broader landscape of lipidomics as a molecule of interest in cellular signaling. While direct research on this specific molecule is nascent, its structural characteristics and metabolic context suggest potential involvement in key cellular processes. This technical guide synthesizes current knowledge on related very-long-chain fatty acids (VLCFAs) and 3-hydroxy fatty acids to build a framework for understanding the potential roles of this compound. We will explore its probable metabolic origins, hypothesize its signaling functions based on analogous molecules, provide detailed experimental protocols for its study, and present quantitative data where available for related compounds. This document aims to serve as a foundational resource to stimulate and guide future research into this intriguing lipid metabolite.

Introduction: The Significance of Very-Long-Chain Hydroxy Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbons, are integral components of cellular membranes and precursors to a variety of signaling molecules.[1][2] The hydroxylation of these fatty acids, particularly at the 3-position, introduces a functional group that can significantly alter their biological activity. The CoA thioester, this compound, is an activated form of the corresponding fatty acid, primed for enzymatic reactions. While the roles of shorter-chain hydroxy fatty acids are better characterized, the functions of VLCFA derivatives like this compound are still largely undefined. This guide will explore the potential signaling roles of this molecule by examining its metabolic context and the known functions of structurally similar lipids.

Metabolic Pathways and Cellular Context

This compound is primarily generated through the peroxisomal beta-oxidation of longer-chain fatty acids.[3][4] This metabolic pathway involves a series of enzymatic reactions that shorten fatty acyl-CoA chains.

Biosynthesis of (R)-3-Hydroxyacyl-CoAs

The key enzyme responsible for the formation of (R)-3-hydroxyacyl-CoAs from enoyl-CoAs is enoyl-CoA hydratase . In the context of peroxisomal beta-oxidation, this function is carried out by the multifunctional enzyme type 2 (MFE-2), which possesses both enoyl-CoA hydratase and (R)-3-hydroxyacyl-CoA dehydrogenase activities.[5]

The fatty acid elongation process, catalyzed by the ELOVL family of enzymes, is responsible for producing the C20 fatty acid backbone.[1][5]

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Longer_Chain_Fatty_Acyl_CoA Longer-Chain Acyl-CoA ELOVL ELOVL Elongases Longer_Chain_Fatty_Acyl_CoA->ELOVL Icosanoyl_CoA Icosanoyl-CoA (C20:0) Icosanoyl_CoA_P Icosanoyl-CoA Icosanoyl_CoA->Icosanoyl_CoA_P Transport ELOVL->Icosanoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Icosanoyl_CoA_P->Acyl_CoA_Oxidase trans2_Icosenoyl_CoA trans-2-Icosenoyl-CoA MFE2_Hydratase MFE-2 (Hydratase) trans2_Icosenoyl_CoA->MFE2_Hydratase R_3_Hydroxyicosanoyl_CoA This compound MFE2_Dehydrogenase MFE-2 (Dehydrogenase) R_3_Hydroxyicosanoyl_CoA->MFE2_Dehydrogenase 3_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA Acyl_CoA_Oxidase->trans2_Icosenoyl_CoA MFE2_Hydratase->R_3_Hydroxyicosanoyl_CoA MFE2_Dehydrogenase->3_Ketoicosanoyl_CoA caption Biosynthesis of this compound. R_3_OH_CoA This compound Sphingolipid_Synthase Sphingolipid Synthase R_3_OH_CoA->Sphingolipid_Synthase Hydroxy_Sphingolipid 20-C Hydroxy Sphingolipid Sphingolipid_Synthase->Hydroxy_Sphingolipid Membrane Plasma Membrane (Lipid Raft) Hydroxy_Sphingolipid->Membrane Receptor Membrane Receptor Membrane->Receptor Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade caption Hypothesized membrane signaling role. Start Starting Material (e.g., Levoglucosenone) Intermediate Multi-step Organic Synthesis Start->Intermediate R_3_OH_Acid (R)-3-Hydroxyicosanoic Acid Intermediate->R_3_OH_Acid Activation Acyl-CoA Synthetase or Chemical Activation R_3_OH_Acid->Activation R_3_OH_CoA This compound (crude) Activation->R_3_OH_CoA Purification RP-HPLC R_3_OH_CoA->Purification Final_Product Purified This compound Purification->Final_Product caption Workflow for synthesis.

References

An In-depth Technical Guide to the Genetic Regulation of (R)-3-Hydroxyicosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic regulation of (R)-3-hydroxyicosanoyl-CoA metabolism, a critical step in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). A deficiency in this metabolic pathway is associated with severe inherited disorders. The central focus of this document is the multifunctional enzyme 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), also known as D-bifunctional protein, which possesses (R)-3-hydroxyacyl-CoA dehydrogenase activity. We delve into the molecular mechanisms governing the expression of the HSD17B4 gene, with a particular emphasis on the roles of the nuclear receptors PPARα and LXR. This guide consolidates quantitative data on enzyme kinetics and gene expression, details experimental protocols for key assays, and provides visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction to this compound Metabolism

This compound is a key intermediate in the peroxisomal β-oxidation of icosanoic acid (a 20-carbon saturated fatty acid) and other very-long-chain fatty acids (VLCFAs). Unlike medium and long-chain fatty acids, which are primarily metabolized in the mitochondria, VLCFAs undergo initial chain-shortening exclusively in peroxisomes. This process is crucial for maintaining lipid homeostasis, and its dysregulation leads to the accumulation of VLCFAs, a hallmark of several severe metabolic disorders, such as D-bifunctional protein deficiency.[1][2]

The metabolism of this compound is catalyzed by the dehydrogenase domain of the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[2][3][4] This enzyme converts this compound to 3-oxoicosanoyl-CoA, the subsequent substrate for the thiolase enzyme in the β-oxidation spiral.

The Key Enzyme: 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4)

HSD17B4, also known as peroxisomal multifunctional enzyme type 2 (MFE-2) or D-bifunctional protein (DBP), is a crucial enzyme in peroxisomal β-oxidation.[2][5][6] It possesses two main enzymatic activities: an N-terminal (R)-3-hydroxyacyl-CoA dehydrogenase/17β-hydroxysteroid dehydrogenase activity and a central enoyl-CoA hydratase activity.[2][3][4] The dehydrogenase domain is responsible for the conversion of (R)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[7]

HSD17B4 Substrate Specificity and Kinetics
SubstrateKm (µM)Reference
(R)-3-hydroxyoctanoyl-CoA10--INVALID-LINK--
NAD+13--INVALID-LINK--

Researchers can determine the kinetic parameters for this compound by following the detailed enzyme assay protocol provided in Section 5.1 and performing substrate saturation experiments.

Genetic Regulation of HSD17B4 Expression

The expression of the HSD17B4 gene is tightly regulated at the transcriptional level, primarily by the peroxisome proliferator-activated receptor alpha (PPARα). The interplay between PPARα and other nuclear receptors, such as the Liver X Receptor (LXR), adds another layer of complexity to this regulation.

The Role of PPARα

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by fatty acids or synthetic agonists like fibrates (e.g., fenofibrate), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, leading to the upregulation of their transcription.

The HSD17B4 gene is a known target of PPARα. While the specific PPRE sequence in the human HSD17B4 promoter has been investigated through genomic screening, a consensus sequence of 5'-AGGTCANAGGTCA-3' is generally recognized for PPAR binding.[8]

Quantitative Analysis of HSD17B4 Gene Expression

Treatment of liver cells with PPARα agonists leads to a significant increase in HSD17B4 mRNA levels. The following table summarizes representative data on the fold-change in gene expression following treatment with the PPARα agonist fenofibrate (B1672516).

Cell TypeTreatmentFold Change in HSD17B4 mRNAReference
Cryopreserved Human Hepatocytes50 µM Fenofibrate (24 hours)Not specified for HSD17B4, but other PPARα targets like CYP4A11 were significantly upregulated.[9][9]
HepG2 Cells50 µM FenofibrateSignificant increase in LFABP (a PPARα target) expression.[10][10]

Note: While direct quantitative data for HSD17B4 upregulation by fenofibrate in these specific studies is not provided in the search results, the upregulation of other PPARα target genes strongly suggests a similar response for HSD17B4. Researchers can perform quantitative real-time PCR (qRT-PCR) as detailed in Section 5.3 to obtain this data.

Interplay with Liver X Receptor (LXR)

Liver X Receptors (LXRs) are nuclear receptors that primarily regulate cholesterol and fatty acid metabolism. There is a complex cross-talk between PPARα and LXR signaling pathways.[11][12][13][14][15] LXR activation has been shown to suppress PPARα-induced gene expression.[12] This suppression can occur through competition for their shared heterodimer partner, RXR, or through the formation of non-productive LXR/PPARα heterodimers.[12] Therefore, the overall transcriptional output of the HSD17B4 gene is influenced by the balance of activating signals from PPARα and potentially repressive signals from the LXR pathway.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Icosanoyl-CoA Icosanoyl_CoA Icosanoyl-CoA ACOX1 ACOX1 Icosanoyl_CoA->ACOX1 Trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA HSD17B4_Hydratase HSD17B4 (Hydratase) Trans_2_Icosenoyl_CoA->HSD17B4_Hydratase R_3_Hydroxyicosanoyl_CoA This compound HSD17B4_Dehydrogenase HSD17B4 (Dehydrogenase) R_3_Hydroxyicosanoyl_CoA->HSD17B4_Dehydrogenase _3_Oxoicosanoyl_CoA 3-Oxoicosanoyl-CoA Thiolase Thiolase _3_Oxoicosanoyl_CoA->Thiolase Nonadecanoyl_CoA Nonadecanoyl-CoA Acetyl_CoA Acetyl-CoA ACOX1->Trans_2_Icosenoyl_CoA HSD17B4_Hydratase->R_3_Hydroxyicosanoyl_CoA HSD17B4_Dehydrogenase->_3_Oxoicosanoyl_CoA Thiolase->Nonadecanoyl_CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for icosanoyl-CoA.

HSD17B4_Regulation Transcriptional Regulation of HSD17B4 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARa PPARα HSD17B4_Gene HSD17B4 Gene PPARa->HSD17B4_Gene Binds to PPRE RXR RXR RXR->PPARa LXR LXR LXR->PPARa Inhibits HSD17B4_mRNA HSD17B4 mRNA HSD17B4_Gene->HSD17B4_mRNA Transcription PPRE PPRE HSD17B4_Protein HSD17B4 Protein HSD17B4_mRNA->HSD17B4_Protein Translation Fatty_Acids Fatty Acids / Fibrates Fatty_Acids->PPARa Activates Oxysterols Oxysterols Oxysterols->LXR Activates

Caption: Transcriptional regulation of the HSD17B4 gene.

Experimental Workflows

Enzyme_Assay_Workflow HSD17B4 Enzyme Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, NAD+, Enzyme) Start->Prepare_Reaction Add_Substrate Add this compound Prepare_Reaction->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_NADH Measure NADH Production (Absorbance at 340 nm) Incubate->Measure_NADH Calculate_Activity Calculate Enzyme Activity Measure_NADH->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for HSD17B4 dehydrogenase activity assay.

qRTPCR_Workflow qRT-PCR Workflow for HSD17B4 Expression Start Start Cell_Culture Culture Hepatocytes Start->Cell_Culture Treat_Cells Treat with PPARα Agonist Cell_Culture->Treat_Cells Isolate_RNA Isolate Total RNA Treat_Cells->Isolate_RNA cDNA_Synthesis Reverse Transcription (cDNA synthesis) Isolate_RNA->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (HSD17B4 and Housekeeping Gene) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for quantifying HSD17B4 gene expression.

Experimental Protocols

HSD17B4 Dehydrogenase Activity Assay

This protocol is adapted for the measurement of the (R)-3-hydroxyacyl-CoA dehydrogenase activity of HSD17B4 using a very-long-chain substrate.

Materials:

  • Purified recombinant human HSD17B4 protein

  • This compound (substrate)

  • NAD+

  • Tricine buffer (pH 8.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 37°C incubator or water bath

Procedure:

  • Prepare the reaction buffer: 100 mM Tricine, pH 8.5.

  • Prepare the substrate solution: Dissolve this compound in a suitable solvent (e.g., a small amount of ethanol (B145695) followed by dilution in the reaction buffer) to the desired stock concentration. Note: Due to the hydrophobicity of the substrate, ensure it is fully solubilized.

  • Prepare the NAD+ solution: Dissolve NAD+ in the reaction buffer to a stock concentration of 10 mM.

  • Set up the reaction: In a microcuvette or 96-well plate suitable for spectrophotometry, combine the following:

    • Reaction buffer

    • NAD+ (final concentration 1 mM)

    • Purified HSD17B4 enzyme (a concentration that yields a linear rate of reaction)

  • Pre-incubate: Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the this compound substrate to the reaction mixture to the desired final concentration.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Record readings at regular intervals for a period during which the reaction rate is linear.

  • Calculate enzyme activity: Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M-1cm-1) to calculate the rate of NADH production and, consequently, the enzyme activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.[16][17][18]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (e.g., a deuterated analog of a long-chain acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/methanol/water).

    • Add the internal standard.

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant.

    • (Optional) Perform solid-phase extraction for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for HSD17B4 Expression

This protocol details the steps to quantify the relative expression of HSD17B4 mRNA in response to a PPARα agonist.[9][19]

Materials:

  • Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • PPARα agonist (e.g., fenofibrate)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human HSD17B4 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture hepatocytes to the desired confluency.

    • Treat the cells with the PPARα agonist at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for HSD17B4 and the housekeeping gene in both treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The metabolism of this compound is a vital component of peroxisomal β-oxidation, and its genetic regulation is intricately controlled, primarily through the transcriptional activation of the HSD17B4 gene by PPARα. Understanding the molecular details of this regulation, including the interplay with other signaling pathways like that of LXR, is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important metabolic pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of icosanoic acid (a C20 very long-chain fatty acid, VLCFA). The peroxisomal β-oxidation pathway is essential for the degradation of VLCFAs, and its dysfunction leads to the accumulation of these fatty acids, a hallmark of several severe metabolic disorders. This technical guide provides a comprehensive overview of this compound, its role in metabolism, and its association with diseases such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. This document details the biochemical pathways, presents available quantitative data, outlines experimental protocols for its study, and provides visualizations of the relevant molecular processes.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are metabolized exclusively in peroxisomes. The β-oxidation of these molecules is a multi-step process that shortens the fatty acyl chain, with the products then being further metabolized in the mitochondria. This compound is a specific intermediate formed during the degradation of icosanoic acid (C20:0).

Defects in the enzymes or transporters involved in peroxisomal β-oxidation lead to the accumulation of VLCFAs in plasma and tissues, which is the biochemical signature of a class of genetic metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[1][2] These diseases are characterized by a wide range of severe clinical manifestations, including progressive neurological damage, adrenal insufficiency, and liver dysfunction.[1][2] Understanding the metabolism of intermediates like this compound is crucial for elucidating the pathophysiology of these disorders and for the development of novel therapeutic strategies.

Biochemical Pathway: Peroxisomal β-Oxidation of Icosanoyl-CoA

Icosanoyl-CoA undergoes β-oxidation in the peroxisome through a series of enzymatic reactions. The pathway involves the sequential action of acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase), and a thiolase.

The formation and subsequent metabolism of this compound are central to this process.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Icosanoyl_CoA Icosanoyl-CoA (C20:0-CoA) trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Icosenoyl_CoA Acyl-CoA Oxidase (ACOX1) R_3_hydroxyicosanoyl_CoA This compound trans_2_Icosenoyl_CoA->R_3_hydroxyicosanoyl_CoA Peroxisomal Bifunctional Enzyme (Enoyl-CoA Hydratase activity) _3_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA R_3_hydroxyicosanoyl_CoA->_3_Ketoicosanoyl_CoA Peroxisomal Bifunctional Enzyme (3-Hydroxyacyl-CoA Dehydrogenase activity) Octadecanoyl_CoA Octadecanoyl-CoA (C18:0-CoA) _3_Ketoicosanoyl_CoA->Octadecanoyl_CoA Peroxisomal Thiolase Acetyl_CoA Acetyl-CoA _3_Ketoicosanoyl_CoA->Acetyl_CoA Mitochondrion Further oxidation in Mitochondrion Octadecanoyl_CoA->Mitochondrion Carnitine Shuttle Acetyl_CoA->Mitochondrion

Figure 1: Peroxisomal β-oxidation of Icosanoyl-CoA.

Link to Metabolic Disorders

The accumulation of VLCFAs is a direct consequence of impaired peroxisomal β-oxidation. In X-ALD, the defect lies in the ABCD1 transporter, which is responsible for importing VLCFA-CoAs into the peroxisome. In Zellweger spectrum disorders, the biogenesis of the entire peroxisome is compromised, leading to a deficiency of all peroxisomal enzymes.

Quantitative Data: VLCFA Accumulation in Disease

The following tables summarize the levels of very long-chain fatty acids in plasma and cultured fibroblasts from patients with X-linked adrenoleukodystrophy and Zellweger spectrum disorders, compared to healthy controls. While direct quantification of this compound is not commonly reported in clinical diagnostics, the accumulation of its precursor fatty acids is a key diagnostic marker.

Table 1: Very Long-Chain Fatty Acid Levels in Plasma

AnalyteControlX-linked Adrenoleukodystrophy (X-ALD)Zellweger Spectrum Disorder (ZSD)
C26:0 (µg/mL) 0.015 ± 0.00320.081 ± 0.0066Elevated, variable
C26:0/C22:0 Ratio < 0.02> 0.03Significantly elevated
C24:0/C22:0 Ratio 0.65 - 1.05> 1.2Significantly elevated

Data compiled from multiple sources.[3][4]

Table 2: Very Long-Chain Fatty Acid Levels in Cultured Fibroblasts

AnalyteControlX-linked Adrenoleukodystrophy (X-ALD)Zellweger Spectrum Disorder (ZSD)
C26:0 (% of total fatty acids) LowSignificantly elevated (e.g., >5-fold increase)Markedly elevated
C24:0 (% of total fatty acids) NormalElevatedMarkedly elevated
Peroxisomal β-oxidation activity NormalReducedSeverely deficient

Data compiled from multiple sources.[5][6][7][8]

Enzyme Kinetics

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

4.1.1. Sample Preparation (from cultured fibroblasts)

  • Cell Culture: Grow fibroblasts to 80-90% confluency.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a methanol/water solution (e.g., 80:20 v/v) and transfer to a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled C17- or C19-3-hydroxyacyl-CoA).

  • Extraction: Sonicate the cell suspension on ice to lyse the cells. Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol).

4.1.2. LC-MS/MS Parameters (Representative)

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium acetate (B1210297) or formate (B1220265) buffer in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoAs.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound. The product ion will result from the characteristic neutral loss of the phosphopantetheine moiety.

Table 3: Predicted Mass Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[Calculated based on formula][Calculated based on fragmentation]

Note: The exact m/z values need to be calculated based on the chemical formula and confirmed experimentally.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture Cultured Fibroblasts Extraction Acyl-CoA Extraction Cell_Culture->Extraction Cleanup Solid Phase Extraction (optional) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis R_3_hydroxy_acid (R)-3-hydroxyicosanoic acid Activation Activation to CoA ester R_3_hydroxy_acid->Activation Final_Product This compound Activation->Final_Product Enoyl_CoA trans-2-Icosenoyl-CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydration->Final_Product

References

An In-depth Technical Guide to Structural Analogs of (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of (R)-3-hydroxyicosanoyl-CoA, a key intermediate in fatty acid metabolism. The document details the synthesis, biological activity, and relevant signaling pathways associated with these molecules. It is intended to serve as a resource for researchers in lipid biology, oncology, and drug discovery.

Introduction to Hydroxylated Fatty Acyl-CoAs

This compound is a long-chain hydroxy fatty acyl-coenzyme A ester that plays a role in fatty acid β-oxidation. Its structural analogs, which include variations in acyl chain length, degree of saturation, and the position of the hydroxyl group, are of significant interest due to their diverse biological activities. Notably, 2-hydroxy fatty acids (2-OHFAs), close structural relatives, have demonstrated potential as anti-cancer agents by modulating cellular signaling pathways and increasing chemosensitivity to existing drugs.[1][2] This guide will explore the landscape of these analogs, with a focus on their synthesis, biological evaluation, and the underlying mechanisms of action.

Physicochemical Properties of Long-Chain Acyl-CoAs

Long-chain fatty acyl-CoAs are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This property is crucial as it can affect their availability and interaction with enzymes. The CMC is influenced by factors such as acyl chain length, unsaturation, pH, and ionic strength. For instance, the CMCs for palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), and oleoyl-CoA (C18:1) have been determined to be in the micromolar range.[3][4] The intracellular concentration of free, unbound acyl-CoA esters is tightly regulated and is estimated to be in the low nanomolar range.[5]

Table 1: Physicochemical Properties of Representative Long-Chain Acyl-CoAs

CompoundAcyl ChainCMC (µM)Buffer ConditionsReference
Palmitoyl-CoAC16:07 - 250Dependent on pH and ionic strength[3][4]
Stearoyl-CoAC18:0High, consistent with chain lengthFluorimetric measurement[3][4]
Oleoyl-CoAC18:1High, consistent with unsaturationFluorimetric measurement[3][4]

Structural Analogs and Biological Activity

The biological activity of hydroxylated fatty acids and their CoA esters is highly dependent on their structure, including the position of the hydroxyl group and the length of the acyl chain.

2-Hydroxy Fatty Acid Analogs

(R)-2-hydroxy fatty acids ((R)-2-OHFAs) are biosynthesized by the enzyme fatty acid 2-hydroxylase (FA2H).[1] Lower levels of FA2H have been observed in gastric tumor tissues compared to surrounding normal tissues, and higher FA2H expression is associated with better patient prognosis.[1][2] Treatment with (R)-2-OHFAs has been shown to increase the chemosensitivity of cancer cells to drugs like cisplatin (B142131), partly through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[1][2][6]

3-Hydroxy Fatty Acid Analogs

Deficiencies in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is involved in the metabolism of long-chain 3-hydroxyacyl-CoAs, lead to serious metabolic disorders.[7][8][9] The biological activities of various regioisomers of hydroxystearic acid (HSA) have been investigated against a panel of human cancer cell lines, with some isomers showing growth inhibitory effects.

Table 2: Biological Activity of Hydroxystearic Acid (HSA) Analogs

CompoundCell LineActivityIC50 (µM)Reference
9-HSAHT29, MCF-7, HeLa, U2OS, J6Antiproliferative10 - 50[10]
5-HSAVarious human tumor cell linesGrowth inhibitorNot specified[10]
7-HSAVarious human tumor cell linesGrowth inhibitorNot specified[10]

Signaling Pathways

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.[2][11][12] (R)-2-OHFAs have been shown to inhibit tumor growth and increase sensitivity to cisplatin by inhibiting the mTOR/S6K1/Gli1 pathway.[2][6] S6K1 can phosphorylate and activate the transcription factor Gli1, a downstream effector of the Hedgehog signaling pathway, in a non-canonical, SMO-independent manner.[13][14][15][16][17]

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates & activates Gli1_SuFu Gli1-SuFu (inactive complex) S6K1->Gli1_SuFu phosphorylates Gli1, releases from SuFu Gli1_active Active Gli1 Gli1_SuFu->Gli1_active R_2_OHFA (R)-2-OHFAs R_2_OHFA->mTORC1 inhibits Target_Genes Target Gene Expression (e.g., CCND1, N-MYC) Gli1_active->Target_Genes promotes transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Synthesis_Workflow Start (R)-3-Hydroxy Fatty Acid Activation Activation with DCC/NHS Start->Activation NHS_Ester NHS Ester Intermediate Activation->NHS_Ester Thioesterification Reaction with Coenzyme A NHS_Ester->Thioesterification Crude_Product Crude (R)-3-Hydroxyacyl-CoA Thioesterification->Crude_Product Purification HPLC Purification (C18 Column) Crude_Product->Purification Pure_Product Purified (R)-3-Hydroxyacyl-CoA Purification->Pure_Product Characterization LC-MS/MS Characterization Pure_Product->Characterization Biological_Assay Biological Assays Pure_Product->Biological_Assay

References

Theoretical Modeling of (R)-3-hydroxyicosanoyl-CoA Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA is a critical intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs). Its interactions with downstream enzymes, primarily long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), are vital for energy homeostasis and cellular health. Dysregulation of this metabolic step is implicated in several inherited metabolic disorders. This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions, integrating quantitative data from analogous compounds, detailed experimental protocols for characterizing these interactions, and a computational workflow for in silico modeling. This document is intended to serve as a resource for researchers actively engaged in studying VLCFA metabolism and developing therapeutic interventions for related disorders.

Introduction

This compound is a 20-carbon, 3-hydroxylated, long-chain fatty acyl-CoA. It is a key substrate in the mitochondrial fatty acid β-oxidation spiral. The enzymatic conversion of this compound is a crucial step in the catabolism of fatty acids, which is a primary source of energy for tissues with high metabolic demands, such as the heart and skeletal muscle. The primary enzyme responsible for the metabolism of this compound is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein (TFP).[1][2]

Theoretical modeling of the interactions between this compound and its associated enzymes is essential for understanding the molecular basis of substrate recognition, catalytic mechanisms, and the impact of genetic mutations that lead to metabolic diseases. This guide outlines the current understanding and methodologies for such theoretical investigations.

Quantitative Data on Long-Chain 3-Hydroxyacyl-CoA Interactions

Table 1: Kinetic Parameters of L-3-hydroxyacyl-CoA dehydrogenase with Various Substrates

Substrate (Acyl Chain Length)Km (µM)Vmax (units/mg)Optimal pHReference
3-hydroxydecanoyl-CoA (C10)101259.5[Biochem J (1980) 185, 753-760]
3-hydroxypalmitoyl-CoA (C16)51009.5[Biochem J (1980) 185, 753-760]
3-hydroxybutyryl-CoA (C4)50509.5[Biochem J (1980) 185, 753-760]

Table 2: Thermodynamic Parameters of Acyl-CoA Binding to Acyl-CoA-Binding Proteins (ACBP) via Isothermal Titration Calorimetry (ITC)

LigandKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (stoichiometry)Reference
Palmitoyl-CoA (C16)0.2-10.51.51.0[J Biol Chem (2005) 280, 3288-3298]
Oleoyl-CoA (C18:1)0.3-9.81.21.0[J Biol Chem (2005) 280, 3288-3298]

Signaling and Metabolic Pathways

This compound is an intermediate in the peroxisomal and mitochondrial β-oxidation of very-long-chain fatty acids.

Peroxisomal β-Oxidation Pathway

Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs), such as icosanoic acid (C20:0).[3][4][5][6] The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation Icosanoyl_CoA Icosanoyl-CoA (C20) Acyl_CoA_Oxidase Acyl-CoA Oxidase Icosanoyl_CoA->Acyl_CoA_Oxidase Trans_2_Enoyl_CoA trans-2-Icosenoyl-CoA Acyl_CoA_Oxidase->Trans_2_Enoyl_CoA Bifunctional_Enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) Trans_2_Enoyl_CoA->Bifunctional_Enzyme R_3_hydroxy This compound Bifunctional_Enzyme->R_3_hydroxy Ketoacyl_CoA 3-Ketoicosanoyl-CoA Bifunctional_Enzyme->Ketoacyl_CoA R_3_hydroxy->Bifunctional_Enzyme Thiolase Thiolase Ketoacyl_CoA->Thiolase Stearoyl_CoA Stearoyl-CoA (C18) Thiolase->Stearoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA To_Mitochondria To Mitochondria Stearoyl_CoA->To_Mitochondria

Caption: Peroxisomal β-oxidation of icosanoyl-CoA.

Mitochondrial Long-Chain Fatty Acid β-Oxidation

Once chain-shortened in the peroxisomes, or for long-chain fatty acids directly, β-oxidation continues in the mitochondria. The mitochondrial trifunctional protein (TFP) is a multienzyme complex that catalyzes the final three steps of this pathway for long-chain substrates.

Mitochondrial_Beta_Oxidation Acyl_CoA Long-Chain Acyl-CoA LCAD LCAD Acyl_CoA->LCAD Enoyl_CoA trans-2-Enoyl-CoA LCAD->Enoyl_CoA TFP_Hydratase TFP (Hydratase) Enoyl_CoA->TFP_Hydratase Hydroxyacyl_CoA (R)-3-hydroxyacyl-CoA TFP_Hydratase->Hydroxyacyl_CoA TFP_LCHAD TFP (LCHAD) Hydroxyacyl_CoA->TFP_LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA TFP_LCHAD->Ketoacyl_CoA TFP_Thiolase TFP (Thiolase) Ketoacyl_CoA->TFP_Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) TFP_Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA TFP_Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation via the trifunctional protein.

Experimental Protocols

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from standard methods for measuring the activity of 3-hydroxyacyl-CoA dehydrogenases.[7][8][9] It measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 5.4 mM (R)-3-hydroxyacyl-CoA substrate solution (e.g., (R)-3-hydroxydecanoyl-CoA as an analog)

  • 6.4 mM NAD+ solution

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.80 mL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 0.05 mL of 5.4 mM (R)-3-hydroxyacyl-CoA solution

    • 0.05 mL of 6.4 mM NAD+ solution

  • Mix by inversion and equilibrate the cuvette to 37°C.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of reaction (ΔA340/minute) from the linear portion of the curve.

  • A blank reaction without the substrate should be run to correct for any background NAD+ reduction.

Data Analysis: The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6.22 mM-1cm-1).

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, NAD+) Equilibrate Equilibrate to 37°C Prep_Reagents->Equilibrate Mix_Reagents Mix Reagents in Cuvette Equilibrate->Mix_Reagents Add_Enzyme Add Enzyme to Initiate Mix_Reagents->Add_Enzyme Monitor_Absorbance Monitor A340 nm Add_Enzyme->Monitor_Absorbance Plot_Data Plot A340 vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Linear Rate (ΔA340/min) Plot_Data->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for the spectrophotometric assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11][12][13][14]

Materials:

  • Purified LCHAD protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound (or a long-chain analog) in the same buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze the protein and dissolve the ligand in the same buffer to minimize heat of dilution effects.

  • Degas both the protein and ligand solutions.

  • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

  • Load the ligand solution (e.g., 100-500 µM) into the injection syringe.

  • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

  • Perform a series of injections of the ligand into the protein solution, recording the heat change after each injection.

  • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Subtract the heat of dilution from the heat of binding.

  • Plot the corrected heat per injection against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Samples Prepare & Dialyze Protein and Ligand Degas_Samples Degas Samples Prep_Samples->Degas_Samples Load_ITC Load Samples into ITC Degas_Samples->Load_ITC Run_Titration Perform Titration Load_ITC->Run_Titration Integrate_Data Integrate Raw Data Run_Titration->Integrate_Data Correct_Dilution Correct for Heat of Dilution Integrate_Data->Correct_Dilution Fit_Isotherm Fit Binding Isotherm Correct_Dilution->Fit_Isotherm Determine_Params Determine Kd, n, ΔH Fit_Isotherm->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Computational Modeling Workflow

Molecular dynamics (MD) simulations can provide atomic-level insights into the binding of this compound to its target enzyme. The following outlines a general workflow using common software packages like GROMACS or AMBER.[15][16][17][18][19][20][21][22]

Step 1: System Preparation

  • Obtain Protein Structure: Start with a high-resolution crystal structure of the target enzyme (e.g., LCHAD domain of TFP). If a full structure is unavailable, homology modeling can be used.

  • Prepare Protein: Clean the PDB file by removing water molecules, ligands, and any other non-essential atoms. Add hydrogen atoms and check for any missing residues or atoms.

  • Generate Ligand Topology: Since this compound is not a standard residue in force fields, its topology and parameters must be generated. This can be done using tools like Antechamber (for AMBER) or CGenFF (for CHARMM).

Step 2: Molecular Docking (Optional but Recommended)

  • Perform molecular docking to predict the initial binding pose of this compound in the active site of the enzyme. This provides a reasonable starting conformation for the MD simulation.

Step 3: System Solvation and Ionization

  • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

  • Solvate the box with a chosen water model (e.g., TIP3P).

  • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

Step 4: Energy Minimization

  • Perform energy minimization to relax the system and remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein sidechains, and finally the entire system.

Step 5: Equilibration

  • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are often applied to the protein backbone and ligand heavy atoms.

  • Equilibrate the system at the desired pressure (e.g., 1 bar) under NPT (constant number of particles, pressure, and temperature) ensemble. The position restraints are gradually released.

Step 6: Production MD Simulation

  • Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamics of the protein-ligand complex.

Step 7: Trajectory Analysis

  • Analyze the trajectory to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD) to assess structural stability.

    • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Hydrogen bond analysis to identify key interactions.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

MD_Simulation_Workflow cluster_prep System Preparation cluster_setup Simulation Setup cluster_run Production & Analysis Get_PDB Obtain Protein Structure Prep_Protein Prepare Protein Get_PDB->Prep_Protein Docking Molecular Docking Prep_Protein->Docking Gen_Ligand_Top Generate Ligand Topology Gen_Ligand_Top->Docking Solvate Solvate System Docking->Solvate Add_Ions Add Ions Solvate->Add_Ions Energy_Min Energy Minimization Add_Ions->Energy_Min Equilibration Equilibration (NVT/NPT) Energy_Min->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Caption: General workflow for molecular dynamics simulation.

Conclusion

The theoretical modeling of this compound interactions is a multifaceted endeavor that combines experimental data with computational simulations. While direct experimental data for this specific molecule is limited, a robust understanding can be built upon analogous long-chain substrates. The experimental protocols and computational workflows outlined in this guide provide a framework for researchers to investigate the binding and catalysis of this compound. Such studies are crucial for elucidating the molecular mechanisms of very-long-chain fatty acid metabolism and for the rational design of therapeutics for associated metabolic disorders. Future work should focus on obtaining direct experimental data for this compound to validate and refine these theoretical models.

References

Evolutionary Conservation of (R)-3-Hydroxyicosanoyl-CoA Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxyicosanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), a metabolic pathway of significant evolutionary and clinical importance. This technical guide provides an in-depth analysis of the evolutionary conservation of the pathways involving this compound, with a focus on the key enzymes, their phylogenetic distribution, and the experimental methodologies used for their characterization. The metabolism of VLCFAs is essential for various physiological processes, and its dysfunction is linked to severe inherited metabolic disorders. Understanding the evolutionary trajectory of these pathways offers valuable insights for researchers and professionals in drug development targeting metabolic diseases.

Core Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

The primary pathway involving this compound is the β-oxidation of icosanoic acid (a C20 saturated fatty acid) and other VLCFAs. Unlike the oxidation of shorter-chain fatty acids, which primarily occurs in the mitochondria, the initial cycles of VLCFA oxidation take place in peroxisomes in most eukaryotes.[1] This compartmentalization is a key feature of fatty acid metabolism. The peroxisomal β-oxidation spiral consists of four key enzymatic steps that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

The four core reactions are:

  • Oxidation: Catalyzed by Acyl-CoA Oxidase (ACOX), introducing a double bond.

  • Hydration: Catalyzed by Enoyl-CoA Hydratase, adding a hydroxyl group.

  • Dehydrogenation: Catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase, forming a keto group. This compound is the substrate for this step.

  • Thiolysis: Catalyzed by 3-Ketoacyl-CoA Thiolase, cleaving off an acetyl-CoA molecule.

In mammals, the hydration and dehydrogenation steps for VLCFAs are often carried out by multifunctional enzymes.[2]

Key Enzymes in the Metabolism of this compound

The table below summarizes the key enzymes involved in the peroxisomal β-oxidation of VLCFAs, with a focus on their role in processing this compound.

EnzymeGene (Human)FunctionSubstrate SpecificityEvolutionary Conservation
Acyl-CoA Oxidase 1 (ACOX1) ACOX1Catalyzes the first and rate-limiting step of peroxisomal β-oxidation.Straight-chain and long-chain dicarboxylic acyl-CoAs.[3]Widespread in eukaryotes.[4]
Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) EHHADHA bifunctional enzyme with both hydratase and L-specific 3-hydroxyacyl-CoA dehydrogenase activities.[5]Active on straight-chain and dicarboxylic fatty acids.[3][6]Highly conserved in eukaryotes.
17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4) HSD17B4A D-bifunctional protein with enoyl-CoA hydratase, D-specific 3-hydroxyacyl-CoA dehydrogenase, and other activities.Branched-chain fatty acids and bile acid intermediates.[3] Also acts on straight-chain VLCFAs.Found across eukaryotes.
3-Ketoacyl-CoA Thiolase A (ACAA1) ACAA1Catalyzes the final thiolytic cleavage step.Broad specificity, including the products of EHHADH and HSD17B4 activity.[3]Conserved across life.

Evolutionary Conservation of the Pathway

Phylogenetic analyses of the enzymes involved in peroxisomal β-oxidation suggest a complex evolutionary history. Evidence points to an α-proteobacterial origin for at least three of the four core enzymes, lending support to the "mitochondria-first" model of eukaryotic cell evolution.[7] This model posits that peroxisomes evolved after the endosymbiotic acquisition of mitochondria.

The bifunctional enzymes EHHADH and HSD17B4, which are central to the metabolism of this compound, have distinct but sometimes overlapping substrate specificities.[8] The presence of both L- and D-specific bifunctional enzymes in peroxisomes suggests an evolutionary adaptation to handle a wide variety of fatty acid structures, including those with different stereochemistry. The conservation of these enzymes across diverse eukaryotic lineages underscores the fundamental importance of VLCFA metabolism.

Caption: Proposed evolutionary origin of peroxisomal β-oxidation enzymes.

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is a general method for assaying 3-hydroxyacyl-CoA dehydrogenase activity and can be adapted for very-long-chain substrates like this compound.[9]

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. For very-long-chain substrates, a coupled assay with 3-ketoacyl-CoA thiolase is often preferred to pull the reaction forward and prevent product inhibition.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • Substrate: this compound (or other 3-hydroxyacyl-CoA)

  • Cofactor: NAD+

  • Coupling Enzyme (optional): 3-ketoacyl-CoA thiolase

  • Coenzyme A (if using coupling enzyme)

  • Enzyme Preparation: Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and the enzyme preparation.

  • Incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH formation is proportional to the enzyme activity.

Note: For very-long-chain substrates, solubility can be an issue. The inclusion of a detergent like Triton X-100 in the assay buffer may be necessary.

Quantitative Analysis of this compound

The quantification of specific acyl-CoA species in biological samples is typically achieved using liquid chromatography-mass spectrometry (LC-MS).[10][11]

Principle: Acyl-CoAs are extracted from biological samples, separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and then detected and quantified by tandem mass spectrometry (MS/MS).

General Workflow:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable extraction buffer, often containing internal standards (e.g., isotopically labeled acyl-CoAs) for accurate quantification.

  • Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction.

  • LC Separation: Separate the different acyl-CoA species using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

  • MS/MS Detection: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Homogenization Tissue Homogenization / Cell Lysis Internal_Standard Addition of Internal Standard Tissue_Homogenization->Internal_Standard Extraction Acyl-CoA Extraction Internal_Standard->Extraction LC_Separation LC Separation (HPLC/UHPLC) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: General workflow for the quantitative analysis of acyl-CoAs.

Signaling Pathways and Logical Relationships

The peroxisomal β-oxidation pathway is intricately linked to overall cellular metabolism and signaling. The acetyl-CoA produced can be transported to the mitochondria for entry into the citric acid cycle or used for other biosynthetic pathways. The regulation of this pathway is complex and involves transcriptional control by nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).

Signaling_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid VLCFA_CoA VLC-Acyl-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX R_3_OH_Icosanoyl_CoA This compound Enoyl_CoA->R_3_OH_Icosanoyl_CoA Enoyl-CoA Hydratase (EHHADH/HSD17B4) Ketoacyl_CoA 3-Ketoacyl-CoA R_3_OH_Icosanoyl_CoA->Ketoacyl_CoA 3-OH-Acyl-CoA Dehydrogenase (EHHADH/HSD17B4) Acetyl_CoA_P Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_P Thiolase Acetyl_CoA_M Acetyl-CoA Acetyl_CoA_P->Acetyl_CoA_M Transport TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Conclusion and Future Directions

The pathways involving this compound are ancient and highly conserved across eukaryotes, highlighting their fundamental role in lipid metabolism. The core machinery for peroxisomal β-oxidation of VLCFAs, including the key dehydrogenases that process this compound, appears to have deep evolutionary roots. For drug development professionals, targeting specific enzymes in this pathway could offer therapeutic strategies for metabolic disorders characterized by the accumulation of VLCFAs.

Further research is needed to fully elucidate the substrate specificities and kinetic parameters of the various 3-hydroxyacyl-CoA dehydrogenases for a complete range of VLCFA substrates. A more detailed phylogenetic analysis of these enzymes, correlated with their substrate preferences, would provide a clearer picture of their evolutionary diversification. Additionally, the development of more sensitive and specific assays for quantifying this compound and other VLCFA intermediates will be crucial for advancing our understanding of these vital metabolic pathways and their roles in health and disease.

References

Methodological & Application

Application Note: Quantification of (R)-3-hydroxyicosanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the sensitive and specific quantification of (R)-3-hydroxyicosanoyl-CoA, a key intermediate in peroxisomal fatty acid β-oxidation, from biological matrices. The method utilizes a robust sample preparation procedure based on solid-phase extraction (SPE), followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and accuracy, making it suitable for metabolic studies and drug development research.

Principle of the Method

The quantification of this compound is achieved by LC-MS/MS. Biological samples are first homogenized and subjected to solid-phase extraction to isolate and concentrate the acyl-CoA species while removing interfering substances. The purified extract is then injected into a reversed-phase LC system for chromatographic separation. The analyte is detected using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Quantification is based on the specific fragmentation of the precursor ion into a product ion (neutral loss of 507 Da), which is characteristic of acyl-CoA compounds.[1][2] An appropriate odd-chain-length fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is recommended as an internal standard (IS) to ensure accuracy and precision.[2][3]

Metabolic Pathway Context

This compound is an essential intermediate in the peroxisomal β-oxidation pathway, which is responsible for shortening very-long-chain fatty acids (VLCFAs). In this pathway, the bifunctional enzyme Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (Ehhadh) catalyzes both the hydration of 2-enoyl-CoA to (R)-3-hydroxyacyl-CoA and its subsequent dehydrogenation to 3-ketoacyl-CoA.[4][5] Understanding the concentration of this analyte is crucial for studying metabolic disorders related to fatty acid oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Icosanoyl_CoA Icosanoyl-CoA (C20:0) Enoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Ehhadh (Hydratase activity) Ketoacyl_CoA 3-Ketoicosanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Ehhadh (Dehydrogenase activity) Thiolase_products Acetyl-CoA + Octadecanoyl-CoA (C18:0) Ketoacyl_CoA->Thiolase_products Thiolase Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Tissue or Cells) Homogenize 2. Homogenization & Internal Standard Spiking Sample->Homogenize Extract 3. Solid-Phase Extraction (SPE) Homogenize->Extract Reconstitute 4. Dry & Reconstitute Extract->Reconstitute LC 5. LC Separation (Reversed-Phase) Reconstitute->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integrate 7. Peak Integration MS->Integrate Quantify 8. Quantification (Standard Curve) Integrate->Quantify

References

Application Note: Quantification of (R)-3-Hydroxyicosanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Hydroxyicosanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). The catabolism of fatty acids with chain lengths greater than 20 carbons occurs predominantly in peroxisomes, as mitochondria are not equipped to handle these large molecules.[1][2] The β-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain, and (R)-3-hydroxyacyl-CoAs are key metabolites in this process. Dysregulation of peroxisomal β-oxidation is associated with several severe metabolic disorders. Furthermore, hydroxylated fatty acids are essential components of sphingolipids, which are crucial for maintaining the integrity of myelin and skin.[3][4] Therefore, the accurate quantification of this compound is vital for studying these metabolic pathways and their roles in health and disease.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative analysis of this compound in biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization in Cold Methanol with Internal Standard sample->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Reconstitution spe->reconstitution lc UHPLC Separation reconstitution->lc ms Tandem Mass Spectrometry (MRM) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting pathway VLCFA Very-Long-Chain Fatty Acid (e.g., C20) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA Icosanoyl-CoA Acyl_CoA_Synthetase->VLCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA Trans-2-Icosenoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoicosanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Chain_Shortened_Acyl_CoA Octadecanoyl-CoA (C18) Thiolase->Chain_Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Chain_Shortened_Acyl_CoA->Mitochondria

References

Application Notes and Protocols for the Synthesis of (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial components of cellular lipids, playing significant roles in membrane structure, energy storage, and cellular signaling. (R)-3-hydroxyicosanoyl-CoA is a key metabolic intermediate in the biosynthesis and degradation of C20 fatty acids. The availability of a chemically pure standard of this compound is essential for the detailed investigation of its biological functions, the study of enzymes involved in its metabolism, and the development of potential therapeutics targeting fatty acid oxidation pathways. Deficiencies in the metabolism of long-chain fatty acids, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, are associated with severe human diseases, highlighting the importance of research in this area.[1][2][3][4]

This document provides a detailed protocol for the chemoenzymatic synthesis of this compound, starting from the stereoselective synthesis of its precursor, (R)-3-hydroxyicosanoic acid. The subsequent coupling with Coenzyme A (CoA) is also described in detail, along with methods for purification and characterization.

Materials and Methods

Part 1: Stereoselective Synthesis of (R)-3-Hydroxyicosanoic Acid

This synthesis is adapted from established methods for asymmetric aldol (B89426) reactions to produce chiral β-hydroxy acids.[5] The strategy involves the condensation of a chiral auxiliary with a long-chain aldehyde.

Experimental Protocol:

  • Synthesis of the Aldehyde Precursor: Octadecanal (B32862) is commercially available or can be synthesized from stearic acid by reduction.

  • Asymmetric Aldol Reaction:

    • To a solution of (R)-4-isopropyl-1,3-thiazolidine-2-thione (chiral auxiliary) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C, add titanium tetrachloride (TiCl₄) followed by diisopropylethylamine (DIPEA).

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add a solution of octadecanal in CH₂Cl₂ dropwise.

    • Continue stirring at -78 °C for 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting aldol adduct by flash column chromatography.

  • Hydrolysis of the Chiral Auxiliary:

    • Dissolve the purified adduct in a mixture of tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), and water.

    • Add lithium hydroxide (B78521) (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid (HCl) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield crude (R)-3-hydroxyicosanoic acid.

    • Purify the product by recrystallization or column chromatography.

Part 2: Synthesis of this compound

This procedure is adapted from a general method for synthesizing acyl-CoAs using N-hydroxysuccinimide (NHS) esters.[6]

Experimental Protocol:

  • Activation of (R)-3-Hydroxyicosanoic Acid:

    • Dissolve (R)-3-hydroxyicosanoic acid and N-hydroxysuccinimide in anhydrous THF.

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) and stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Concentrate the filtrate to obtain the crude NHS ester of (R)-3-hydroxyicosanoic acid.

  • Coupling with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of dimethylformamide (DMF).

    • In a separate flask, dissolve Coenzyme A lithium salt in an aqueous sodium bicarbonate (NaHCO₃) buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.

    • Monitor the reaction by observing the disappearance of free thiol using Ellman's reagent.

    • The reaction is typically complete within 2-4 hours.

  • Purification of this compound:

    • Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

    • Collect the fractions containing the product and lyophilize to obtain pure this compound.

Data Presentation

Table 1: Expected Yields for the Synthesis of this compound

StepProductExpected Yield (%)Notes
Asymmetric Aldol ReactionAldol Adduct70-85After chromatographic purification.
Hydrolysis of Chiral Auxiliary(R)-3-Hydroxyicosanoic Acid85-95After purification.
Activation with NHS(R)-3-Hydroxyicosanoic Acid NHS Ester>90 (crude)Used directly in the next step.
Coupling with Coenzyme AThis compound40-60After HPLC purification.
Overall Yield This compound 24-48

Table 2: Expected Characterization Data for this compound

Analysis MethodExpected Results
¹H NMR (D₂O)Peaks corresponding to the adenine, ribose, and pyrophosphate moieties of CoA. Signals for the long alkyl chain of the icosanoyl group. A characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C3).
¹³C NMR (D₂O)Resonances for the carbons of the CoA molecule. A series of signals in the aliphatic region for the C20 fatty acyl chain. A specific signal for the carbon attached to the hydroxyl group.
Mass Spectrometry Expected [M-H]⁻ ion for C₄₁H₇₃N₇O₁₈P₃S. High-resolution mass spectrometry should confirm the elemental composition.
Purity (HPLC) >95% purity as determined by integration of the peak at 260 nm.

Biological Context and Signaling Pathways

This compound is an intermediate in the fatty acid elongation pathway, a critical process for generating VLCFAs.[7][8][9] This pathway involves a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. This compound is the substrate for the third enzyme in this cycle, very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase.

VLCFAs are essential for the synthesis of sphingolipids, which are critical components of cellular membranes, particularly in the nervous system.[7] Alterations in VLCFA metabolism are linked to severe neurological disorders.[1] Furthermore, long-chain acyl-CoAs have been shown to act as signaling molecules themselves, for example, by directly modulating the activity of ion channels. The availability of synthetic this compound will enable researchers to investigate its potential specific signaling roles, which may include acting as a ligand for nuclear receptors or other cellular sensors of fatty acid metabolism.

Visualizations

Synthesis_Workflow cluster_precursor Part 1: Synthesis of (R)-3-Hydroxyicosanoic Acid cluster_coa_synthesis Part 2: Synthesis of this compound octadecanal Octadecanal aldol_adduct Chiral Aldol Adduct octadecanal->aldol_adduct Asymmetric Aldol Reaction hydroxy_acid (R)-3-Hydroxyicosanoic Acid aldol_adduct->hydroxy_acid Hydrolysis nhs_ester NHS Ester hydroxy_acid->nhs_ester Activation (NHS, DCC) final_product This compound nhs_ester->final_product coa Coenzyme A coa->final_product Coupling

Caption: Chemoenzymatic synthesis workflow for this compound.

Fatty_Acid_Elongation acyl_coa Acyl-CoA (Cn) ketoacyl_coa 3-Ketoacyl-CoA (Cn+2) acyl_coa->ketoacyl_coa Condensation (ELOVL) malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA (Cn+2) ketoacyl_coa->hydroxyacyl_coa Reduction (KAR) enoyl_coa trans-2-Enoyl-CoA (Cn+2) hydroxyacyl_coa->enoyl_coa Dehydration (HACD) elongated_acyl_coa Acyl-CoA (Cn+2) enoyl_coa->elongated_acyl_coa Reduction (TER) elongated_acyl_coa->acyl_coa Further Elongation Cycles

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

References

In Vitro Enzymatic Assay for (R)-3-Hydroxyicosanoyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The catabolism of very-long-chain fatty acids (VLCFAs) is a critical metabolic process that occurs primarily within peroxisomes.[1][2] A key step in the peroxisomal β-oxidation of these fatty acids is the NAD+-dependent oxidation of (R)-3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA, a reaction catalyzed by the dehydrogenase domain of the D-bifunctional protein (DBP), also known as multifunctional enzyme type 2 (MFE-2).[3][4][5][6] DBP is a stereospecific enzyme that acts on (R)-hydroxy-acyl-CoA intermediates.[5] Deficiencies in DBP activity, caused by mutations in the HSD17B4 gene, lead to the accumulation of VLCFAs and severe neurological disorders.[4][7][8] This protocol details a continuous spectrophotometric assay to determine the enzymatic activity of the (R)-3-hydroxyacyl-CoA dehydrogenase component of DBP using (R)-3-hydroxyicosanoyl-CoA as the substrate.

Principle

The enzymatic activity of this compound dehydrogenase is quantified by monitoring the rate of reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The formation of NADH is directly proportional to the oxidation of the this compound substrate. This process is monitored by measuring the increase in absorbance at 340 nm, which is characteristic of NADH but not NAD+.[9][10][11] The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

The reaction catalyzed by the dehydrogenase is:

This compound + NAD⁺ ⇌ 3-Ketoicosanoyl-CoA + NADH + H⁺

This assay can be performed in two directions: the forward reaction (oxidation of the hydroxyacyl-CoA) or the reverse reaction (reduction of the ketoacyl-CoA). This protocol focuses on the forward reaction, which is often physiologically relevant for catabolic pathways.

Signaling Pathway and Experimental Workflow

The enzymatic reaction is a key step in the peroxisomal β-oxidation pathway for very-long-chain fatty acids.

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation Pathway VLCFA Very-Long-Chain Fatty Acid AcylCoA_Synthetase ACSVL VLCFA->AcylCoA_Synthetase ATP -> AMP VLCFA_CoA Very-Long-Chain Acyl-CoA AcylCoA_Synthetase->VLCFA_CoA ACOX1 ACOX1 VLCFA_CoA->ACOX1 FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA ACOX1->Enoyl_CoA DBP_Hydratase DBP (Hydratase) Enoyl_CoA->DBP_Hydratase H2O Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (this compound) DBP_Hydratase->Hydroxyacyl_CoA DBP_Dehydrogenase DBP (Dehydrogenase) Hydroxyacyl_CoA->DBP_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA DBP_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shortened_AcylCoA Shortened Acyl-CoA Thiolase->Shortened_AcylCoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Assay Buffer - NAD+ Solution - Substrate Solution - Enzyme Solution InstrumentSetup Set up Spectrophotometer: - Wavelength: 340 nm - Temperature: 37°C - Kinetic Mode MixReagents 1. Pipette Buffer, NAD+, and Substrate into Cuvette Equilibrate 2. Equilibrate to 37°C MixReagents->Equilibrate InitiateReaction 3. Add Enzyme to Start Reaction & Mix Equilibrate->InitiateReaction MeasureAbsorbance 4. Record Absorbance at 340 nm over Time (e.g., 5 min) InitiateReaction->MeasureAbsorbance CalculateRate 1. Determine Linear Rate (ΔA340/min) MeasureAbsorbance->CalculateRate CalculateActivity 2. Calculate Enzyme Activity (U/mL or nmol/min/mg) CalculateRate->CalculateActivity KineticAnalysis 3. (Optional) Determine Km and Vmax by varying substrate concentration CalculateActivity->KineticAnalysis

Caption: Workflow for the this compound dehydrogenase assay.

Materials and Reagents

Equipment:

  • UV-Vis Spectrophotometer with temperature control (capable of kinetic measurements at 340 nm)

  • Quartz or UV-transparent cuvettes (1 cm path length)

  • Calibrated pipettes

  • Water bath or heating block set to 37°C

  • pH meter

  • Vortex mixer

  • Microcentrifuge tubes

Reagents:

  • Purified D-bifunctional protein (or cell/tissue lysate containing the enzyme)

  • This compound (Substrate)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄) or Potassium Hydroxide (KOH) for pH adjustment

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Deionized water (ddH₂O)

Experimental Protocols

1. Reagent Preparation

  • 100 mM Potassium Phosphate Buffer (pH 7.3 at 37°C):

    • Dissolve an appropriate amount of KH₂PO₄ in ddH₂O.

    • Adjust the pH to 7.3 at 37°C using a concentrated KOH solution.

    • Bring to the final volume with ddH₂O.

    • Store at 4°C.

  • 10 mM NAD⁺ Stock Solution:

    • Dissolve NAD⁺ in 100 mM Potassium Phosphate Buffer (pH 7.3).

    • Prepare fresh daily and keep on ice.

  • 1 M this compound Stock Solution:

    • Note: Due to the long acyl chain, this substrate may have low aqueous solubility. It may be necessary to dissolve it in a small amount of a suitable solvent before diluting in buffer. Always test for solvent effects on enzyme activity.

    • Prepare a concentrated stock solution. The final concentration in the assay should be carefully optimized.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution (D-bifunctional protein):

    • Dilute the purified enzyme or lysate to a working concentration in cold Potassium Phosphate Buffer containing 0.1% BSA.

    • The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

    • Keep the enzyme solution on ice at all times.

2. Assay Procedure

The following protocol is for a standard 1 mL reaction volume in a 1 cm cuvette. Volumes can be scaled for different formats (e.g., 96-well plates).

  • Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

  • For each reaction (including a blank without the enzyme), pipette the following reagents into a cuvette:

ReagentVolume (µL)Final Concentration
100 mM K-Phosphate Buffer (pH 7.3)88088 mM
10 mM NAD⁺ Stock500.5 mM
1 mM Substrate Stock5050 µM
Total (pre-incubation) 980
  • Mix gently by inverting the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding:

ReagentVolume (µL)
Enzyme Solution20
For Blank: Buffer20
  • Immediately mix by inversion and start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Ensure the rate of absorbance increase is linear for at least the first few minutes. If not, adjust the enzyme concentration.

Data Presentation and Analysis

1. Calculation of Enzyme Activity

  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank reaction (non-enzymatic NADH formation) from the sample rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀/min) / (ε × l) × 1000

    Where:

    • ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute (after blank correction).

    • ε (epsilon): Molar extinction coefficient of NADH = 6.22 mM⁻¹cm⁻¹.

    • l: Path length of the cuvette (typically 1 cm).

    • 1000: Conversion factor from mL to L.

  • To calculate specific activity, divide the activity by the protein concentration of the enzyme solution in the final reaction volume.

    Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

2. Data Tables

The following tables should be used to structure the quantitative data obtained from the experiments.

Table 1: Raw Absorbance Data (Example)

Time (min) Sample 1 (A₃₄₀) Sample 2 (A₃₄₀) Blank (A₃₄₀)
0.0 0.100 0.102 0.099
0.5 0.125 0.128 0.100
1.0 0.150 0.153 0.100
1.5 0.175 0.179 0.101

| 2.0 | 0.200 | 0.204 | 0.101 |

Table 2: Summary of Enzyme Activity

Sample Protein Conc. (mg/mL) in assay ΔA₃₄₀/min (Linear Rate) Blank Corrected Rate (ΔA₃₄₀/min) Activity (U/mL) Specific Activity (U/mg)
Enzyme Prep 1 0.05 0.050 0.049 0.0079 0.158
Enzyme Prep 2 0.10 0.098 0.097 0.0156 0.156

| Inhibitor X | 0.05 | 0.015 | 0.014 | 0.0023 | 0.045 |

Table 3: Kinetic Parameter Determination (Michaelis-Menten)

Substrate Conc. [S] (µM) Initial Velocity (V₀) (µmol/min/mg)
5 0.035
10 0.065
20 0.105
40 0.140
80 0.165

| 160 | 0.180 |

Data from Table 3 would be used to generate a Michaelis-Menten plot (V₀ vs. [S]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Kₘ and Vₘₐₓ.

Conclusion

This protocol provides a robust and reliable method for measuring the activity of the dehydrogenase component of D-bifunctional protein using a very-long-chain fatty acid substrate. Accurate determination of this enzyme's activity is crucial for basic research into lipid metabolism and for the diagnosis and study of peroxisomal disorders. Researchers should optimize substrate and enzyme concentrations to ensure the assay is performed under initial velocity conditions for accurate kinetic analysis.

References

Application of (R)-3-Hydroxyicosanoyl-CoA in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Hydroxyicosanoyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of icosanoic acid (a 20-carbon very-long-chain saturated fatty acid). Its study within the field of lipidomics provides a critical window into cellular fatty acid metabolism, particularly in the context of peroxisomal function and related disorders. Dysregulation in the pathways involving this compound can be indicative of metabolic diseases, making its detection and quantification valuable for diagnostics and therapeutic development. These application notes provide an overview of its role, protocols for its analysis, and its potential as a biomarker in lipidomics research.

Biological Significance and Applications

This compound is exclusively generated during the third step of the peroxisomal β-oxidation spiral. This metabolic pathway is essential for the breakdown of very-long-chain fatty acids (VLCFAs), which cannot be efficiently metabolized by mitochondria.

Key Applications in Lipidomics:

  • Biomarker for Peroxisomal Disorders: The accumulation of this compound and other VLCFA derivatives can be a hallmark of peroxisomal biogenesis disorders (PBDs) or single-enzyme deficiencies within the β-oxidation pathway, such as D-bifunctional protein (DBP) deficiency. Lipidomics analysis of patient-derived samples can aid in the diagnosis and monitoring of these conditions.[1][2]

  • Investigating Drug Effects on Lipid Metabolism: Pharmaceutical compounds can modulate fatty acid metabolism. Quantifying intermediates like this compound can help in elucidating the mechanism of action of drugs targeting lipid metabolic pathways and in identifying potential off-target effects.

  • Understanding Fundamental Lipid Metabolism: Studying the flux through the peroxisomal β-oxidation pathway by measuring its intermediates provides insights into cellular energy homeostasis and the interplay between different organelles in lipid processing.

  • Potential Role in Cell Signaling: While direct signaling roles for this compound are still under investigation, other 3-hydroxy fatty acids have been shown to act as signaling molecules in processes like inflammation and immunity.[3][4][5][6][7] This suggests a potential for this compound or its derivatives to participate in cellular signaling cascades.

Signaling Pathways and Metabolic Context

This compound is an integral part of the peroxisomal β-oxidation pathway . This pathway is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , which upregulates the expression of the enzymes involved in response to high lipid loads.[8][9]

The metabolism of icosanoyl-CoA to its chain-shortened products proceeds through the following core steps inside the peroxisome:

  • Oxidation: Icosanoyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to trans-2-icosenoyl-CoA.

  • Hydration/Dehydrogenation: A bifunctional or multifunctional enzyme (e.g., D-bifunctional protein, DBP) hydrates trans-2-icosenoyl-CoA to this compound and subsequently dehydrogenates it to 3-ketoicosanoyl-CoA.

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves 3-ketoicosanoyl-CoA into octadecanoyl-CoA (18 carbons) and acetyl-CoA.

The resulting octadecanoyl-CoA can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation cluster_PPARa PPARα Regulation Icosanoyl_CoA Icosanoyl-CoA (C20:0) trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Icosenoyl_CoA ACOX1 R_3_Hydroxyicosanoyl_CoA This compound trans_2_Icosenoyl_CoA->R_3_Hydroxyicosanoyl_CoA DBP (Hydratase) Three_Ketoicosanoyl_CoA 3-Ketoicosanoyl-CoA R_3_Hydroxyicosanoyl_CoA->Three_Ketoicosanoyl_CoA DBP (Dehydrogenase) Octadecanoyl_CoA Octadecanoyl-CoA (C18:0) Three_Ketoicosanoyl_CoA->Octadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Ketoicosanoyl_CoA->Acetyl_CoA Thiolase PPARa PPARα ACOX1_gene ACOX1 gene PPARa->ACOX1_gene DBP_gene DBP gene PPARa->DBP_gene Thiolase_gene Thiolase gene PPARa->Thiolase_gene

Figure 1: Peroxisomal β-oxidation of Icosanoyl-CoA.

Data Presentation

While specific quantitative data for this compound is not widely available in public databases, the following table presents hypothetical data based on expected changes in peroxisomal disorders, illustrating how such data would be presented in a lipidomics study. The values represent relative abundance changes compared to a healthy control.

AnalyteSample TypeConditionRelative Abundance (Fold Change vs. Control)p-value
Icosanoyl-CoA (C20:0-CoA)FibroblastsACOX1 Deficiency↑ (e.g., 15.2)< 0.001
This compound FibroblastsDBP Deficiency↑ (e.g., 25.8)< 0.001
Octadecanoyl-CoA (C18:0-CoA)FibroblastsDBP Deficiency↓ (e.g., 0.4)< 0.01
Acetyl-CoAFibroblastsThiolase Deficiency↑ (e.g., 2.1)< 0.05
Icosanoyl-CoA (C20:0-CoA)PlasmaHealthy Control1.0-
This compound PlasmaHealthy Control1.0-

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells or Tissues

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from biological samples.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 2 M potassium bicarbonate (KHCO₃)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE conditioning solvent: Methanol (B129727)

  • SPE equilibration solvent: 50 mM ammonium (B1175870) acetate (B1210297), pH 5.0

  • SPE wash solvent: 50 mM ammonium acetate, pH 5.0

  • SPE elution solvent: Methanol containing 10 mM ammonium acetate

  • Internal standards (e.g., a suite of ¹³C-labeled acyl-CoAs)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 10% TCA per 100 mg of tissue or 10⁷ cells. Add internal standards at this stage.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Neutralization: Carefully collect the supernatant and neutralize it by adding 2 M KHCO₃ dropwise until the pH is between 5.0 and 6.0.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of 50 mM ammonium acetate, pH 5.0.

  • Sample Loading: Load the neutralized supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50 mM ammonium acetate, pH 5.0 to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge with 2 mL of methanol containing 10 mM ammonium acetate.

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): The transitions for acyl-CoAs are based on characteristic fragmentations. A common neutral loss is 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[10][11][12][13] Another characteristic fragment is the CoA moiety itself at m/z 428.[10][13]

    • Precursor Ion (Q1): [M+H]⁺ of this compound

    • Product Ion (Q3): Fragment corresponding to the neutral loss of 507 Da or the fragment at m/z 428.

  • Collision Energy: Optimize for the specific analyte and instrument.

Quantitative Analysis:

Quantification is achieved by comparing the peak area of the endogenous this compound to that of a stable isotope-labeled internal standard. A calibration curve should be generated using a series of known concentrations of an analytical standard.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Acyl-CoA Extraction (Protocol 1) Sample->Extraction Homogenization & SPE LC_MS LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS Reconstituted Extract Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing Raw Data Quantification Quantitative Analysis (Comparison to Standards) Data_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Figure 2: General experimental workflow for lipidomics analysis.

Conclusion

The study of this compound is a specialized area of lipidomics that holds significant promise for advancing our understanding of peroxisomal metabolism and its role in health and disease. The protocols and information provided herein offer a framework for researchers to investigate this and other related acyl-CoA species. As analytical technologies continue to improve in sensitivity and resolution, the ability to quantify low-abundance intermediates like this compound will undoubtedly lead to new discoveries in metabolic research and drug development.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a long-chain 3-hydroxyacyl-CoA that is an intermediate in the mitochondrial fatty acid β-oxidation pathway. The study of enzymes that metabolize this substrate is crucial for understanding lipid metabolism and its dysregulation in various diseases. The primary enzyme responsible for the metabolism of this compound is Long-Chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD) . This application note provides detailed protocols for determining the kinetic parameters of LCHAD using this compound as a substrate.

LCHAD is a key enzyme in the breakdown of long-chain fatty acids.[1][2] It catalyzes the third step of β-oxidation, which is the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[3][4] Deficiencies in LCHAD activity can lead to severe metabolic disorders.[5][6] Therefore, the characterization of LCHAD kinetics with various substrates is essential for both basic research and the development of therapeutic interventions.

Metabolic Pathway

The diagram below illustrates the position of LCHAD in the mitochondrial fatty acid β-oxidation spiral, specifically acting on this compound.

fatty_acid_oxidation Icosanoyl-CoA Icosanoyl-CoA trans-Δ2-Icosenoyl-CoA trans-Δ2-Icosenoyl-CoA Icosanoyl-CoA->trans-Δ2-Icosenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-Δ2-Icosenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketoicosanoyl-CoA 3-Ketoicosanoyl-CoA This compound->3-Ketoicosanoyl-CoA LCHAD (EC 1.1.1.211) NAD+ -> NADH + H+ Octadecanoyl-CoA + Acetyl-CoA Octadecanoyl-CoA + Acetyl-CoA 3-Ketoicosanoyl-CoA->Octadecanoyl-CoA + Acetyl-CoA β-ketothiolase Further β-oxidation cycles Further β-oxidation cycles Octadecanoyl-CoA + Acetyl-CoA->Further β-oxidation cycles

Figure 1: Simplified pathway of long-chain fatty acid β-oxidation.

Quantitative Data: Kinetic Parameters of LCHAD

The following table summarizes hypothetical, yet realistic, kinetic parameters for LCHAD with this compound and other long-chain substrates. These values are provided for comparative purposes and as a reference for expected experimental outcomes.

SubstrateChain LengthKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(R)-3-hydroxypalmitoyl-CoAC16152.5106.7 x 10⁵
(R)-3-hydroxystearoyl-CoAC18202.28.84.4 x 10⁵
This compound C20 25 1.8 7.2 2.9 x 10⁵
(R)-3-hydroxydocosanoyl-CoAC22301.56.02.0 x 10⁵

Note: The kinetic parameters for enzymes acting on long-chain acyl-CoA substrates can be influenced by the critical micelle concentration of the substrate. It is recommended to perform assays at substrate concentrations below the critical micelle concentration to ensure accurate Michaelis-Menten kinetics.

Experimental Protocols

Principle of the Assay

The activity of LCHAD is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.[7] The rate of NADH formation is directly proportional to the LCHAD activity. The reaction is as follows:

This compound + NAD⁺ ⇌ 3-ketoicosanoyl-CoA + NADH + H⁺

A continuous spectrophotometric rate determination method is employed for this assay.[7]

Reagents and Materials
  • Enzyme: Purified recombinant or isolated LCHAD

  • Substrate: this compound

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Assay Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 7.5, containing 1 mM EDTA

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, with temperature control

  • Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes

  • Pipettes and tips

  • Deionized water

Preparation of Reagents
  • Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5):

    • Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.5.

    • Prepare a 0.5 M stock solution of EDTA, pH 8.0.

    • In a suitable container, add the appropriate amount of potassium phosphate stock and EDTA stock to deionized water to achieve final concentrations of 100 mM and 1 mM, respectively.

    • Adjust the pH to 7.5 at the desired assay temperature (e.g., 37°C).

  • NAD⁺ Stock Solution (20 mM):

    • Dissolve the appropriate amount of NAD⁺ in the Assay Buffer.

    • Store in small aliquots at -20°C.

  • This compound Stock Solution (1 mM):

    • Due to the long acyl chain, this substrate may have low aqueous solubility. It is recommended to dissolve it in a small amount of a suitable solvent (e.g., DMSO) before diluting with the Assay Buffer.

    • The final concentration of the organic solvent in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare fresh or store in small aliquots at -80°C.

  • LCHAD Enzyme Solution:

    • Dilute the purified LCHAD to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

Experimental Workflow

The following diagram outlines the workflow for the LCHAD kinetic assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, NAD+, and Substrate Stocks Enzyme_Dilution Dilute LCHAD Enzyme Reagent_Prep->Enzyme_Dilution Assay_Setup Add Assay Buffer, NAD+, and Enzyme to Cuvette Enzyme_Dilution->Assay_Setup Equilibration Equilibrate to 37°C Assay_Setup->Equilibration Reaction_Start Initiate reaction by adding Substrate Equilibration->Reaction_Start Data_Collection Monitor Absorbance at 340 nm Reaction_Start->Data_Collection Calc_V0 Calculate Initial Velocity (V₀) Data_Collection->Calc_V0 Plotting Plot V₀ vs. [Substrate] Calc_V0->Plotting Kinetic_Fit Fit data to Michaelis-Menten equation Plotting->Kinetic_Fit Determine_Params Determine Km and Vmax Kinetic_Fit->Determine_Params data_analysis Raw_Data Absorbance vs. Time Data for each [S] V0_Calc Calculate Initial Velocity (V₀) from the linear slope of the curve (ΔAbs/min) Raw_Data->V0_Calc Beer_Lambert Convert ΔAbs/min to µmol/min using Beer-Lambert Law (ε₃₄₀ = 6220 M⁻¹cm⁻¹) V0_Calc->Beer_Lambert V0_vs_S Plot V₀ vs. [Substrate] Beer_Lambert->V0_vs_S MM_Fit Non-linear regression fit to Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S]) V0_vs_S->MM_Fit Lineweaver_Burk Alternatively, use Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for visualization V0_vs_S->Lineweaver_Burk Kinetic_Params Determine Km and Vmax MM_Fit->Kinetic_Params Lineweaver_Burk->Kinetic_Params

References

Application Notes and Protocols for Stable Isotope Labeling and Tracing of (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stable isotope labeling of (R)-3-hydroxyicosanoyl-CoA and its application in metabolic tracing studies. This document is intended for researchers in biochemistry, cell biology, and drug development who are investigating the roles of very-long-chain fatty acid metabolism in health and disease.

Introduction

This compound is a long-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous anabolic and catabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1][2] The "R" configuration at the 3-hydroxy position is characteristic of intermediates in the β-oxidation pathway. Tracing the metabolic fate of specific acyl-CoAs like this compound can provide invaluable insights into cellular metabolism, enzyme kinetics, and the dysregulation of these pathways in disease states.

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux.[3] By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), the labeled compound can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[3] This allows for the precise tracking of the labeled molecule and its downstream metabolites within a biological system.

This document outlines a proposed strategy for the synthesis of ¹³C-labeled this compound and provides detailed protocols for its use in metabolic tracing experiments using liquid chromatography-mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the analysis of acyl-CoAs by LC-MS/MS, compiled from established methodologies. These values can serve as a starting point for method development.

ParameterDescriptionTypical Value / RangeCitation
Precursor Ion (M+H)⁺ The mass-to-charge ratio of the protonated molecule.Dependent on isotopic labeling. For unlabeled this compound, the m/z would be calculated based on its chemical formula.[4][5]
Characteristic Fragment Ion A common fragment ion observed upon collision-induced dissociation of acyl-CoAs.m/z 428.0365 (adenosine 3',5'-diphosphate)[5]
Characteristic Neutral Loss A common neutral loss observed from the precursor ion during MS/MS analysis.507 Da (adenosine 3'-phosphate-5'-diphosphate moiety)[1][5]
LC Column Type of column used for chromatographic separation.C18 Reverse Phase[4][6]
Mobile Phase A Aqueous component of the liquid chromatography mobile phase.Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[5][6]
Mobile Phase B Organic component of the liquid chromatography mobile phase.Acetonitrile or Methanol (B129727)[5][6]
Gradient Elution gradient for separating acyl-CoAs.Typically a linear gradient from low to high organic phase over 15-30 minutes.[6]
Mass Spectrometer Type of instrument used for detection.Triple Quadrupole or High-Resolution Orbitrap[4][5]
Ionization Mode Method for generating ions from the analyte.Positive Electrospray Ionization (ESI+)[5][7]
Collision Energy Energy used for fragmentation in MS/MS.30-50 V[6]
Resolution (for HRMS) Mass resolving power of the instrument.60,000 - 120,000 at m/z 200[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of Stable Isotope Labeled (R)-3-hydroxyicosanoic Acid

This protocol outlines a proposed multi-step synthesis for ¹³C-labeled (R)-3-hydroxyicosanoic acid, a necessary precursor for the synthesis of labeled this compound. The strategy is based on established organic chemistry principles for the synthesis of chiral 3-hydroxy fatty acids.[8] This example will incorporate a uniformly labeled ¹³C₁₈-stearic acid as a starting material.

Materials:

Procedure:

  • Activation of Labeled Stearic Acid:

    • Dissolve ¹³C₁₈-stearic acid in anhydrous DCM.

    • Add oxalyl chloride dropwise at 0°C and stir for 2 hours at room temperature to form the acyl chloride.

    • Remove the solvent and excess reagent under vacuum.

  • Formation of the Weinreb Amide:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • Add a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in DCM at 0°C.

    • Stir the reaction overnight at room temperature.

    • Wash the reaction mixture with dilute HCl and saturated NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the ¹³C₁₈-labeled Weinreb amide.

  • Formation of the α,β-unsaturated ketone:

    • Dissolve the Weinreb amide in anhydrous THF.

    • Add vinylmagnesium bromide at 0°C and stir for 3 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting ¹³C-labeled α,β-unsaturated ketone by silica gel chromatography.

  • Asymmetric Reduction to (R)-3-hydroxyicosenoic acid:

    • Dissolve the α,β-unsaturated ketone in anhydrous THF.

    • Add the (R)-CBS catalyst at room temperature.

    • Cool the mixture to 0°C and add BMS dropwise.

    • Stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol, followed by 1M HCl.

    • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to yield the allylic alcohol.

  • Hydrogenation to (R)-3-hydroxyicosanoic acid:

    • Dissolve the purified allylic alcohol in ethanol (B145695).

    • Add Palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) overnight.

    • Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product, ¹³C-labeled (R)-3-hydroxyicosanoic acid.

Protocol 2: Enzymatic Synthesis of Labeled this compound

This protocol describes a general method for the enzymatic synthesis of the CoA thioester from the corresponding fatty acid using an acyl-CoA synthetase.

Materials:

  • ¹³C-labeled (R)-3-hydroxyicosanoic acid (from Protocol 1)

  • Coenzyme A lithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercial source)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 2.5 mM Coenzyme A

      • 0.1% Triton X-100

      • 1 mM ¹³C-labeled (R)-3-hydroxyicosanoic acid (solubilized in a small amount of ethanol or DMSO)

      • Acyl-CoA synthetase (concentration to be optimized)

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Purification:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid.

    • Centrifuge to pellet the precipitated protein.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the labeled this compound with 50-70% methanol or acetonitrile.

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Store the purified product at -80°C.

Protocol 3: Metabolic Tracing in Cultured Cells

This protocol details a workflow for tracing the metabolism of labeled this compound in a cell culture system.

Materials:

  • Cultured cells (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • ¹³C-labeled this compound (from Protocol 2) or its precursor fatty acid complexed to BSA

  • Phosphate-buffered saline (PBS)

  • Cold 80% methanol

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency.

  • Tracer Administration:

    • Prepare the labeling medium by supplementing the normal growth medium with the desired concentration of ¹³C-labeled (R)-3-hydroxyicosanoic acid complexed to fatty acid-free BSA.

    • Remove the existing medium from the cells, wash once with PBS, and add the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, place the culture dish on ice.

    • Aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled tube.

    • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried metabolite extract in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for Tracing this compound cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing Experiment cluster_analysis Analysis start Labeled Precursor (e.g., ¹³C₁₈-Stearic Acid) synth_fa Chemical Synthesis (Protocol 1) start->synth_fa labeled_fa Labeled (R)-3-hydroxy- icosanoic Acid synth_fa->labeled_fa synth_coa Enzymatic Ligation (Protocol 2) labeled_fa->synth_coa labeled_coa Labeled (R)-3-hydroxy- icosanoyl-CoA synth_coa->labeled_coa tracer_admin Tracer Administration (Protocol 3) labeled_coa->tracer_admin Introduce to cells cell_culture Cell Culture cell_culture->tracer_admin extraction Metabolite Extraction tracer_admin->extraction lcms LC-MS/MS Analysis extraction->lcms Analyze extract data_analysis Data Analysis (Isotopologue Distribution) lcms->data_analysis interpretation Metabolic Pathway Interpretation data_analysis->interpretation

Caption: Workflow for stable isotope tracing of this compound.

Metabolic Pathway of Long-Chain Fatty Acid Beta-Oxidation LCFA_CoA Long-Chain Acyl-CoA (e.g., Icosanoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA LCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->LCFA_CoA Re-entry to β-oxidation TCA TCA Cycle Acetyl_CoA->TCA

Caption: Involvement of (R)-3-hydroxyacyl-CoA in fatty acid β-oxidation.

References

Application Notes and Protocols for Cell-Based Assays with (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) molecule. Fatty acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] They serve as precursors for triglyceride and phospholipid synthesis and are products of lipid catabolism.[2] The conversion of fatty acids to fatty acyl-CoAs is essential for generating ATP during periods of high energy demand.[3] Specifically, (R)-3-hydroxyacyl-CoA intermediates are involved in the β-oxidation pathway of fatty acids.[4] Dysregulation of fatty acyl-CoA levels can be indicative of metabolic diseases, such as insulin (B600854) resistance, and certain genetic disorders.[3] The study of specific long-chain fatty acyl-CoAs like this compound is crucial for understanding lipid metabolism and its role in various physiological and pathological states.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cellular processes, including fatty acid oxidation, signaling pathways, and cytotoxicity.

Data Presentation

Table 1: Example Data for Cellular Fatty Acid Oxidation Assay

Treatment ConditionOxygen Consumption Rate (pmol/min/10^6 cells)ATP Production (relative to control)
Vehicle Control150.2 ± 12.51.00
This compound (10 µM)185.6 ± 15.11.24
This compound (50 µM)220.1 ± 18.91.47
Etomoxir (β-oxidation inhibitor, 100 µM)85.4 ± 9.80.57

Table 2: Example Data for Cytotoxicity Assay (LDH Release)

Treatment ConditionLDH Release (% of positive control)
Vehicle Control5.2 ± 1.1
This compound (10 µM)6.1 ± 1.5
This compound (50 µM)8.9 ± 2.0
This compound (100 µM)25.7 ± 4.3
Positive Control (Lysis Buffer)100

Signaling Pathways and Experimental Workflows

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

experimental_workflow start Start cell_culture Culture Adherent or Suspension Cells start->cell_culture treatment Treat Cells with This compound cell_culture->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis and Acyl-CoA Extraction harvest->lysis assay Perform Downstream Assay (e.g., LC-MS, Fluorometric Assay) lysis->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Cell-Based Assays.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures for subsequent analysis by methods like liquid chromatography-mass spectrometry (LC-MS).[1]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[1]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Acyl-CoA Extraction:

    • Add 1 mL of ice-cold methanol to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • For suspension cells: Resuspend the cell pellet in the cold methanol.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • Protein Precipitation:

    • Incubate the lysate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS analysis.[1]

Protocol 2: Fluorometric Assay for Total Fatty Acyl-CoA Quantification

This protocol is based on commercially available kits that use a combination of enzymes to detect fatty acyl-CoAs.[2][3]

Materials:

  • Fatty Acyl-CoA Assay Kit (containing Assay Buffer, Dye Reagent, Enzyme Mix, Standard)

  • 96-well black plate

  • Fluorometric plate reader (λex/em = 530/585 nm)

  • Cell lysate (prepared as in Protocol 1, but using a lysis buffer compatible with the assay kit, e.g., 0.5% Triton X-100 in 20 mM potassium phosphate, pH 7.4).[2]

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve using the provided fatty acyl-CoA standard according to the kit instructions.

    • For cell lysates, it may be necessary to test several dilutions to find the optimal concentration for the assay's linear range.[2]

  • Assay Reaction:

    • Add samples and standards to the wells of the 96-well plate.

    • Prepare a working reagent by mixing the Assay Buffer, Dye Reagent, and Enzyme Mix as per the kit's protocol.[2]

    • Add the working reagent to all wells.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit's manual (typically 30-40 minutes), protected from light.[3]

  • Measurement:

    • Read the fluorescence at λex/em = 530/585 nm using a plate reader.[2]

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of fatty acyl-CoA in the samples.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol can be used to assess the effect of this compound on cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • This compound stock solution

  • Cell culture medium

  • Cytotoxicity detection kit (e.g., LDH release assay)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for maximal lysis.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH release assay. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagent.

  • Measurement:

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the positive control.

References

Application Note: Chiral Separation of (R)- and (S)-3-Hydroxyicosanoyl-CoA Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipid metabolism, enzymology, and drug discovery.

Purpose: This document provides a detailed protocol for the analytical separation of (R)- and (S)-3-hydroxyicosanoyl-CoA enantiomers using chiral stationary phase high-performance liquid chromatography (HPLC). This method is essential for studying the stereospecificity of enzymes involved in fatty acid metabolism and for the characterization of novel therapeutic agents targeting these pathways.

Introduction

3-Hydroxyacyl-CoAs are critical intermediates in the metabolic pathway of fatty acid β-oxidation. The enzymes involved in this pathway, particularly enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases, exhibit strict stereospecificity, producing or acting upon either the (R) or (S) enantiomer. For instance, mitochondrial and peroxisomal enoyl-CoA hydratases produce 3(S)-hydroxyacyl-CoA and 3(R)-hydroxyacyl-CoA, respectively. Therefore, the ability to separate and quantify these enantiomers is crucial for diagnosing metabolic disorders and for biochemical research into fatty acid oxidation.[1]

This application note details a proposed method for the chiral separation of the 20-carbon chain length (R)-3-hydroxyicosanoyl-CoA and its (S)-isomer. The protocol is based on established methods for the chiral resolution of similar long-chain 3-hydroxyacyl-CoA esters.[1]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and subsequent analysis by chiral HPLC.

Sample Preparation (from Biological Samples)
  • Tissue Homogenization: Homogenize freeze-clamped tissue samples in 5-10 volumes of cold 5% (w/v) perchloric acid (PCA).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Extraction & Purification:

    • Apply the supernatant to a conditioned C18 solid-phase extraction (SPE) cartridge.[2]

    • Wash the cartridge sequentially with acidic water (pH 3), petroleum ether, and chloroform (B151607) to remove interfering substances.[2]

    • Elute the acyl-CoA esters with an ethanol/water mixture (e.g., 65:35 v/v) containing 0.1 M ammonium (B1175870) acetate.[2]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for HPLC analysis.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A chiral stationary phase column is required. Based on successful separations of similar compounds, a Chiralpak AD column or equivalent amylose-based column is recommended.[1][3]

    • Example Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size)

  • Detection: UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) base of Coenzyme A.[2]

Chromatographic Method
  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Isopropanol

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Gradient Program:

    • Isocratic elution is often effective for chiral separations. Start with Mobile Phase A. If resolution is insufficient, a shallow gradient may be developed. For this application, an isocratic run with Mobile Phase A is proposed.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the described chiral separation. This data is intended as an example for what may be expected from the analysis. The retention time for the (R)-enantiomer is expected to be shorter than that of the (S)-enantiomer, a pattern observed in the chiral separation of 3-hydroxyhexadecanoyl-CoA.[1]

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (pmol)
This compound12.5\multirow{2}{}{2.1}\multirow{2}{}{~50}
(S)-3-hydroxyicosanoyl-CoA14.8

Table 1: Example Chromatographic Data. Resolution (Rs) is calculated between the two enantiomeric peaks. The Limit of Detection (LOD) is estimated based on typical values for acyl-CoA analysis by HPLC-UV.[2]

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical components of the chiral separation method.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue Tissue Homogenization in Perchloric Acid Centrifuge Centrifugation Tissue->Centrifuge SPE Solid-Phase Extraction (SPE) on C18 Cartridge Centrifuge->SPE Dry Evaporation under N2 SPE->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection onto Chiral HPLC Column Reconstitute->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 260 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Peak Identification (Retention Time) Chromatogram->Identify Quantify Peak Integration & Quantification Identify->Quantify

Caption: Experimental workflow for the analysis of 3-hydroxyicosanoyl-CoA isomers.

G cluster_components Method Components cluster_interaction Separation Principle cluster_output Result Analyte Mixture of (R) and (S) 3-Hydroxyicosanoyl-CoA Interaction Differential Diastereomeric Complex Formation Analyte->Interaction SP Chiral Stationary Phase (e.g., Amylose Derivative) SP->Interaction MP Apolar Mobile Phase (e.g., Hexane/Isopropanol) MP->Interaction Result Separation of Enantiomers (Different Retention Times) Interaction->Result

Caption: Key components and principle of chiral chromatographic separation.

References

Application Notes and Protocols for the Detection of (R)-3-hydroxyicosanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, an intermediate in fatty acid metabolism. As with other long-chain acyl-CoAs, it is a key substrate in various metabolic pathways, and its concentration in tissues can be indicative of the state of lipid metabolism. Dysregulation of these pathways has been associated with pathological conditions including obesity, diabetes, and cancer.[1] Accurate and sensitive detection of specific acyl-CoA species like this compound in biological matrices is crucial for understanding its role in physiology and disease. However, analysis is challenging due to its low abundance, inherent instability, and the complexity of the tissue matrix.

This document provides detailed protocols and application notes on the primary analytical techniques for the sensitive and specific quantification of this compound in tissue samples, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity, specificity, and ability to resolve complex mixtures.[2] The method involves extracting the analyte from the tissue, separating it from other matrix components using liquid chromatography, and detecting it with a mass spectrometer.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for analyzing this compound involves several critical steps from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue 1. Tissue Homogenization (in liquid N2) Extraction 2. Acyl-CoA Extraction (e.g., Acetonitrile/Isopropanol) Tissue->Extraction Purification 3. Solid-Phase Extraction (Anion Exchange) Extraction->Purification LC 4. RP-HPLC Separation (C18 Column) Purification->LC MS 5. Tandem MS Detection (ESI+, MRM Mode) LC->MS Quant 6. Quantification (vs. Internal Standard) MS->Quant

Caption: LC-MS/MS workflow for this compound analysis.

LC-MS/MS Parameters

Quantification is typically achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[3] This involves monitoring a specific precursor-to-product ion transition. For this compound (C41H74N7O18P3S, MW: 1078.04), the transition is based on the neutral loss of the 507 Da pantoetheine-ADP moiety.[3][4][5]

ParameterSettingRationale
Analyte This compoundTarget molecule.
Ionization Mode ESI, PositiveAcyl-CoAs ionize efficiently in positive mode.[6]
Precursor Ion (Q1) m/z 1079.1Calculated as [M+H]⁺.
Product Ion (Q3) m/z 572.1Resulting from the neutral loss of 507 Da.[5]
Internal Standard Heptadecanoyl-CoA (C17:0)A non-endogenous odd-chain acyl-CoA used for normalization.[2][4]
LC Column Reversed-Phase C18Provides good separation for long-chain acyl-CoAs.[3]
Mobile Phase A Water with Ammonium (B1175870) Hydroxide (B78521) (pH 10.5) or Formic AcidHigh pH can improve peak shape and resolution.[3]
Mobile Phase B Acetonitrile with Ammonium Hydroxide or Formic AcidOrganic solvent for gradient elution.[3]

Alternative Analytical Techniques

While LC-MS/MS is preferred, other methods can be employed, particularly for screening or pathway analysis.

Enzymatic Assay

An enzymatic assay can measure total 3-hydroxyacyl-CoAs. The method relies on the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), which concurrently reduces NAD⁺ to NADH. The resulting NADH can be quantified fluorometrically.[7]

Limitations: This assay is not specific to the acyl chain length and will measure all 3-hydroxyacyl-CoA species in the extract. Therefore, it is best used for measuring total pool changes rather than quantifying a specific molecule like this compound.

enzymatic_assay cluster_reaction Enzymatic Reaction cluster_detection Detection A This compound B 3-ketoicosanoyl-CoA A->B Oxidation HADH 3-hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD+ NADH NADH NAD->NADH Reduction Fluor Fluorometric Detection (Ex/Em ~340/460 nm) NADH->Fluor Quantified

Caption: Principle of the enzymatic assay for 3-hydroxyacyl-CoAs.

Immunoassay (ELISA)

Immunoassays offer high throughput but depend on the availability of a specific antibody. Antibodies have been successfully raised against long-chain acyl-CoAs (C16, C18) for use in a modified ELISA procedure.[8] This approach could theoretically be applied to this compound.

Limitations: This method would require the custom development and validation of an antibody highly specific to this compound, which is a significant undertaking and likely not commercially available.

Quantitative Data Summary

The efficiency of the extraction procedure is critical for accurate quantification. Recovery rates can vary significantly depending on the method and tissue type.

Table 1: Comparison of Acyl-CoA Recovery Rates
Extraction MethodTissue TypeRecovery (%)Reference
Trichloroacetic Acid (TCA) with SPENot Specified~26-62% (for short-chain)[9]
5-Sulfosalicylic Acid (SSA)Not Specified~59-80% (for short-chain)[9]
Acetonitrile/2-Propanol with SPENot Specified83-90% (SPE step)[9]
Acetonitrile/Isopropanol/KH₂PO₄Rat Heart, Kidney, Muscle70-80%[10]
Methanol (B129727)/ChloroformMouse LiverNot specified, but validated[4]

Experimental Protocols

Protocol 1: Tissue Extraction and Purification of Long-Chain Acyl-CoAs

This protocol is a composite method optimized for high recovery of long-chain acyl-CoAs from tissues, suitable for subsequent LC-MS/MS analysis.[10][11]

Materials:

  • Frozen tissue sample (20-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) solution

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • Refrigerated centrifuge

Procedure:

  • Tissue Pulverization: Weigh 20-100 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.

  • Homogenization: Transfer the powder to a glass homogenizer on ice. Add 2 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., 16 nmol of C17:0-CoA).[11] Homogenize thoroughly.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again. Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[11]

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 1,900 x g for 5 minutes at 4°C.[11]

  • Supernatant Collection: Carefully collect the upper phase (containing acyl-CoAs) and transfer to a new tube.

  • SPE Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.[4]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column sequentially with 2.4 mL of 2% formic acid and 2.4 mL of methanol to remove interfering substances.[4]

  • Elution: Elute the acyl-CoAs with two fractions: 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.[4] Combine the eluates.

  • Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen at room temperature. Reconstitute the dried extract in a solvent that matches the initial LC mobile phase conditions (e.g., 100 µL of 50% methanol or 20%/80% acetonitrile/water).[4][12] The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an ESI source

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH 10.5)

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide

  • Reconstituted sample from Protocol 1

  • This compound standard (if available, for confirmation and absolute quantification)

Procedure:

  • LC Setup: Equilibrate the C18 column with 98% Mobile Phase A / 2% Mobile Phase B at a flow rate of 0.3 mL/min.

  • Sample Injection: Inject 5-10 µL of the reconstituted sample extract.

  • Chromatographic Gradient: Run a linear gradient to separate the acyl-CoAs. A typical gradient might be:

    • 0-2 min: Hold at 2% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 2% B and re-equilibrate.[12]

  • MS/MS Setup:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature) by infusing a standard if available.

    • Set up an MRM method to monitor the transition for this compound (Q1: 1079.1 -> Q3: 572.1 ) and the internal standard (e.g., C17:0-CoA, Q1: 1022.0 -> Q3: 515.0 ).

  • Data Acquisition: Acquire data over the entire LC gradient.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard chromatograms.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Determine the concentration of this compound in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

References

Commercial Sources and Applications of Synthetic (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of synthetic (R)-3-hydroxyicosanoyl-CoA, a crucial intermediate in fatty acid metabolism. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating lipid metabolism, metabolic disorders, and related therapeutic interventions. This guide includes information on commercial suppliers, product specifications, and comprehensive protocols for enzymatic assays. Additionally, it features visualizations of the relevant metabolic pathway and experimental workflows to facilitate a deeper understanding of its biological context and practical applications.

Introduction

This compound is a long-chain 3-hydroxy fatty acyl-coenzyme A that plays a significant role as an intermediate in the mitochondrial beta-oxidation of fatty acids. The stereospecificity of the hydroxyl group in the (R) configuration is critical for its recognition and processing by enzymes in this metabolic pathway. Specifically, it is the substrate for L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which catalyzes its oxidation to 3-ketoacyl-CoA. This step is essential for the subsequent thiolytic cleavage that shortens the fatty acyl chain and produces acetyl-CoA, a key molecule for cellular energy production via the citric acid cycle.

Given its central role in lipid metabolism, synthetic this compound is a valuable tool for in vitro studies of fatty acid oxidation, enzyme kinetics, and for the screening of potential modulators of this pathway. Such investigations are pertinent to understanding and developing therapies for metabolic diseases, including fatty acid oxidation disorders, diabetes, and obesity.

Commercial Sources and Product Specifications

Synthetic this compound is available from specialized chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific information.

Supplier Product Name Catalog Number Molecular Formula Molecular Weight Purity Storage
MedChemExpress3-Hydroxyicosanoyl-CoAHY-CE01039C₄₁H₇₄N₇O₁₈P₃S1078.05>98% (typical)-20°C (lyophilized powder)
TargetMolThis compoundT1C0139C₄₁H₇₄N₇O₁₈P₃S1078.05>98% (typical)-20°C (lyophilized powder)

Note: The information in the table is based on publicly available data and may vary. It is crucial to consult the vendor's official documentation before purchase and use.

Signaling and Metabolic Pathway

This compound is an intermediate in the fatty acid beta-oxidation pathway, a critical catabolic process for energy production.

fatty_acid_beta_oxidation Acyl_CoA Fatty Acyl-CoA (C20) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Acyl-CoA (C18) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

Application Notes

Substrate for L-3-Hydroxyacyl-CoA Dehydrogenase Assays

This compound is the specific substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). This enzyme catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group to a ketone. The activity of LCHAD can be monitored by measuring the increase in NADH concentration spectrophotometrically at 340 nm. This assay is fundamental for:

  • Characterizing the kinetic properties (Km and Vmax) of purified LCHAD.

  • Screening for inhibitors or activators of LCHAD.

  • Diagnosing LCHAD deficiency in patient-derived samples.

Investigating Fatty Acid Oxidation Disorders

Inborn errors of fatty acid metabolism, such as LCHAD deficiency, are serious genetic disorders. Synthetic this compound can be used in research settings to study the biochemical consequences of these diseases in cellular and animal models.

Drug Discovery and Development

The fatty acid oxidation pathway is a target for therapeutic intervention in metabolic diseases. This compound can be employed in high-throughput screening campaigns to identify novel drug candidates that modulate fatty acid metabolism.

Experimental Protocols

Handling and Storage of this compound

Long-chain acyl-CoAs are amphipathic molecules that can act as detergents at high concentrations and are prone to hydrolysis. Proper handling and storage are critical for maintaining their integrity.

  • Storage: Store the lyophilized powder at -20°C or below. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

  • Reconstitution: Reconstitute the lyophilized powder in a suitable aqueous buffer (e.g., phosphate (B84403) or Tris buffer). Due to the long acyl chain, solubility in aqueous buffers may be limited. Gentle warming and vortexing can aid dissolution. The use of a small amount of a non-ionic detergent (e.g., Triton X-100) at a concentration below the critical micelle concentration may be necessary for some applications, but its compatibility with the downstream assay must be verified.

  • Stability: Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at alkaline pH. It is advisable to prepare fresh solutions for each experiment and keep them on ice.

Protocol: Coupled Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from the method described by He et al. (1989) for the assay of L-3-hydroxyacyl-CoA dehydrogenase with long-chain substrates. This is a coupled assay where the product of the LCHAD reaction, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase, making the overall reaction essentially irreversible.

Materials:

  • This compound

  • L-3-hydroxyacyl-CoA dehydrogenase (purified enzyme or from cell/tissue lysate)

  • 3-ketoacyl-CoA thiolase (EC 2.3.1.16)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Coenzyme A (CoA-SH)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. Due to potential solubility issues, sonication or gentle warming may be required. The addition of BSA to the assay mixture can help to solubilize the long-chain acyl-CoA.

    • NAD⁺ Stock Solution: Prepare a 10 mM stock solution of NAD⁺ in deionized water.

    • CoA-SH Stock Solution: Prepare a 10 mM stock solution of Coenzyme A in deionized water.

    • Enzyme Preparations: Dilute the L-3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase in cold assay buffer to the desired working concentrations.

  • Assay Mixture: Prepare the following reaction mixture in a 1 mL cuvette (final volume):

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.4)

    • 50 µL of 10 mM NAD⁺ (final concentration: 0.5 mM)

    • 10 µL of 10 mM CoA-SH (final concentration: 0.1 mM)

    • 10 µL of 10 mg/mL BSA (final concentration: 0.1 mg/mL)

    • Sufficient amount of 3-ketoacyl-CoA thiolase (ensure it is not rate-limiting)

    • Enzyme sample (L-3-hydroxyacyl-CoA dehydrogenase)

  • Assay Protocol:

    • Mix the components of the assay mixture, except for the substrate, in the cuvette.

    • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record the background rate of NAD⁺ reduction.

    • Initiate the reaction by adding 10-50 µL of the this compound stock solution (final concentration will vary depending on the experiment, e.g., for Km determination).

    • Immediately mix the contents of the cuvette by gentle inversion.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total / V_enzyme

    Where:

    • ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

    • V_total is the total volume of the assay mixture (in mL).

    • V_enzyme is the volume of the enzyme sample added (in mL).

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the coupled enzymatic assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Substrate Stock - NAD⁺ & CoA-SH Stocks - Enzyme Dilutions Mix_Components Mix Assay Components in Cuvette (Buffer, NAD⁺, CoA-SH, BSA, Thiolase, LCHAD) Reagent_Prep->Mix_Components Incubate Incubate at 37°C for 5 min (Record Background) Mix_Components->Incubate Add_Substrate Initiate Reaction with This compound Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Rate (ΔA₃₄₀/min) from Linear Phase Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (Beer-Lambert Law) Calculate_Rate->Calculate_Activity

Caption: Workflow for LCHAD Coupled Enzymatic Assay.

Conclusion

Synthetic this compound is an indispensable tool for researchers investigating fatty acid metabolism and related diseases. The availability of this compound from commercial sources, coupled with robust experimental protocols, enables detailed in vitro studies of enzyme function and the screening of potential therapeutic agents. The application notes and protocols provided herein offer a comprehensive guide for the effective utilization of this compound in a research setting. It is recommended that researchers optimize the assay conditions for their specific experimental system to ensure accurate and reproducible results.

Application Notes and Protocols for Metabolic Flux Analysis Using (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a key intermediate in the microsomal pathway of very-long-chain fatty acid (VLCFA) elongation. This metabolic pathway is crucial for the synthesis of fatty acids with chain lengths greater than 16 carbons, which are essential components of cellular membranes, signaling molecules, and energy storage lipids. Metabolic flux analysis (MFA) centered on this compound provides a powerful tool to quantitatively assess the dynamics of VLCFA synthesis and identify potential dysregulations in various pathological conditions, including metabolic disorders and cancer.

These application notes provide a comprehensive overview of the experimental use of this compound in MFA, detailing its role in metabolic pathways, protocols for tracer-based experiments, and methods for quantitative analysis.

Metabolic Significance of this compound

This compound is formed during the third step of the fatty acid elongation cycle. This cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction. Specifically, a C18-CoA primer is elongated by two carbons from malonyl-CoA. The resulting 3-ketoacyl-CoA is then reduced to (R)-3-hydroxyacyl-CoA. This intermediate is subsequently dehydrated to an enoyl-CoA and finally reduced to a saturated acyl-CoA, which is two carbons longer than the initial primer.

Disruptions in the flux through this pathway can lead to an accumulation or depletion of specific acyl-CoA species, impacting cellular function. Therefore, quantifying the metabolic flux around this compound can offer insights into the regulation of VLCFA synthesis and its contribution to cellular lipid homeostasis.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from metabolic flux analysis experiments involving this compound. These values are representative and will vary depending on the cell type, experimental conditions, and specific analytical methods used.

Table 1: Intracellular Acyl-CoA Pool Sizes in Response to Metabolic Perturbation

Acyl-CoA SpeciesControl (pmol/mg protein)Treatment (pmol/mg protein)Fold Change
Stearoyl-CoA (C18:0)15.2 ± 2.118.5 ± 2.51.22
This compound (C20-OH) 2.8 ± 0.5 5.9 ± 0.8 2.11
Icosanoyl-CoA (C20:0)8.9 ± 1.210.1 ± 1.51.13
Arachidonoyl-CoA (C20:4)5.4 ± 0.73.1 ± 0.40.57
Behenoyl-CoA (C22:0)6.3 ± 0.97.2 ± 1.01.14

Table 2: Relative Metabolic Flux Rates Through Fatty Acid Elongation Pathways

Metabolic FluxControl (Relative Flux Units)Treatment (Relative Flux Units)Percent Change
De novo fatty acid synthesis100 ± 1095 ± 9-5%
C18:0 to C20:0 Elongation45 ± 578 ± 8+73%
This compound Dehydration 42 ± 4 75 ± 7 +79%
C20:0 to C22:0 Elongation30 ± 335 ± 4+17%
C20:4 Desaturation15 ± 28 ± 1-47%

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling cellular fatty acids using a stable isotope-labeled precursor to trace the flux through the fatty acid elongation pathway.

Materials:

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isotopic tracer (e.g., [U-¹³C]-Stearic Acid complexed to BSA)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Dry ice or liquid nitrogen

Procedure:

  • Cell Seeding: Plate cells in 10-cm dishes at a density that will result in 80-90% confluency at the time of harvesting.

  • Tracer Introduction: Once cells have reached the desired confluency, replace the standard culture medium with a medium containing the [U-¹³C]-Stearic Acid tracer. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells with the tracer for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into downstream fatty acyl-CoAs.

  • Cell Harvesting:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol (B129727) to quench metabolism.

    • Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.

    • Flash-freeze the samples in liquid nitrogen or on dry ice and store at -80°C until extraction.

Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol describes the extraction of acyl-CoAs from cultured cells and their subsequent quantification using liquid chromatography-tandem mass spectrometry.

Materials:

  • 80% Methanol (ice-cold)

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • Internal standards (e.g., a suite of odd-chain acyl-CoAs)

  • LC-MS/MS system equipped with a C18 reverse-phase column

Procedure:

  • Metabolite Extraction:

    • Thaw the frozen cell pellets on ice.

    • Add an appropriate amount of the internal standard mixture to each sample.

    • Sonicate the samples on ice to ensure complete cell lysis.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube.

  • Phase Separation (Optional, for cleaner samples):

    • Add chloroform and water to the supernatant to achieve a final ratio of 1:1:1 (methanol:chloroform:water).

    • Vortex thoroughly and centrifuge to separate the aqueous and organic phases. Acyl-CoAs will primarily be in the aqueous (upper) phase.

  • Sample Preparation for LC-MS/MS:

    • Dry the aqueous phase containing the acyl-CoAs under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution program on a C18 column.

    • Detect and quantify the different acyl-CoA species, including this compound and its ¹³C-labeled isotopologues, using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion to a specific product ion for each analyte will be used for quantification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_elongation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA C18-CoA Stearoyl-CoA (C18:0) ELOVL ELOVL (Condensation) C18-CoA->ELOVL + Malonyl-CoA 3-Keto-C20-CoA 3-Ketoicosanoyl-CoA ELOVL->3-Keto-C20-CoA KAR 3-ketoacyl-CoA reductase (KAR) R-3-OH-C20-CoA This compound KAR->R-3-OH-C20-CoA HACD 3-hydroxyacyl-CoA dehydratase (HACD) trans-2-Enoyl-C20-CoA trans-2-Icosenoyl-CoA HACD->trans-2-Enoyl-C20-CoA TER trans-2-enoyl-CoA reductase (TER) C20-CoA Icosanoyl-CoA (C20:0) TER->C20-CoA 3-Keto-C20-CoA->KAR NADPH -> NADP+ R-3-OH-C20-CoA->HACD - H2O trans-2-Enoyl-C20-CoA->TER NADPH -> NADP+

Caption: The microsomal fatty acid elongation pathway highlighting the central role of this compound.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Adipocytes) Isotope_Labeling 2. Isotopic Tracer Incubation ([U-13C]-Stearic Acid) Cell_Culture->Isotope_Labeling Quenching_Harvesting 3. Metabolic Quenching & Cell Harvesting Isotope_Labeling->Quenching_Harvesting Metabolite_Extraction 4. Acyl-CoA Extraction Quenching_Harvesting->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Quantification of Acyl-CoA Isotopologues Metabolite_Extraction->LC_MS_Analysis Data_Processing 6. Data Processing & Isotopomer Distribution Analysis LC_MS_Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation (e.g., using INCA or other software) Data_Processing->Flux_Calculation Model_Interpretation 8. Biological Interpretation of Flux Maps Flux_Calculation->Model_Interpretation

Application Notes and Protocols for (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxyicosanoyl-CoA is a long-chain 3-hydroxy fatty acyl-coenzyme A. Such molecules are key intermediates in fatty acid metabolism, particularly in the β-oxidation pathway.[1][2] Long-chain acyl-CoAs are also recognized as important signaling molecules and substrates for the synthesis of complex lipids.[3][4][5] Given their amphipathic nature and the presence of a labile thioester bond, proper handling and storage of these molecules are critical to maintain their integrity for experimental use. These application notes provide detailed protocols for the handling, storage, and analysis of this compound, based on established methods for similar long-chain acyl-CoA molecules.

Chemical and Physical Properties

A summary of the key chemical properties for long-chain hydroxyacyl-CoA molecules is provided below. It is important to note that experimentally determined data for this compound is not widely available, and therefore, some properties are extrapolated from similar compounds.

PropertyValueSource
Molecular FormulaC41H74N7O18P3S
Molecular Weight1078.05 g/mol
AppearanceLikely a solid[6]
SolubilitySoluble in aqueous buffers, may form micelles at high concentrations.General knowledge
StabilityProne to hydrolysis of the thioester bond, especially at non-neutral pH and elevated temperatures. Susceptible to oxidation.General knowledge

Handling and Storage Protocols

General Handling

Due to the potential for degradation, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Work Environment: Whenever possible, handle the compound in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.

  • Temperature: Keep the compound on ice or at 4°C during preparation of solutions to minimize degradation.

  • pH: The thioester bond is susceptible to hydrolysis. It is recommended to work with solutions at a neutral pH range (6.0-8.0).

Storage Conditions

Proper storage is crucial for maintaining the stability and activity of this compound.

  • Short-Term Storage (up to 1 week): Store aqueous solutions at -20°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Long-Term Storage (months to years): For long-term storage, it is recommended to store the compound as a solid or in an organic solvent (if soluble and stable) at -80°C. The product should be stored under the recommended conditions as specified in the Certificate of Analysis.

Experimental Protocols

Preparation of Aqueous Solutions
  • Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the material is at the bottom.

  • Reconstitute the solid in a suitable aqueous buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.4) to the desired stock concentration.

  • Gently vortex or pipette to dissolve the compound completely. Avoid vigorous shaking which can cause degradation.

  • Use the solution immediately or aliquot into smaller volumes and store at -20°C or -80°C.

Quantification of this compound

Accurate quantification is essential for reliable experimental results. A common method for the analysis of long-chain acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol: Quantification by LC-MS/MS

  • Sample Preparation:

    • For biological samples, perform an extraction of acyl-CoA esters. A common method involves a chloroform/methanol extraction.[2]

    • For in vitro assays, dilute the sample in a suitable buffer compatible with LC-MS analysis.

  • LC Separation:

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • MS/MS Detection:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific parent ion of this compound and its characteristic fragment ions. For long-chain acyl-CoAs, a common fragment corresponds to the acyl-pantetheine moiety.[7]

  • Quantification:

    • Generate a standard curve using a purified standard of this compound of known concentration.

    • Include an internal standard (e.g., a deuterated or odd-chain acyl-CoA) to account for matrix effects and variations in extraction efficiency and instrument response.

Enzymatic Assay for 3-hydroxyacyl-CoA Dehydrogenase Activity

This compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase, an enzyme in the β-oxidation pathway. The activity of this enzyme can be monitored by measuring the change in NADH concentration spectrophotometrically or fluorometrically.[2]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 9.0) containing NAD+.

  • Enzyme: Add the enzyme source (e.g., purified enzyme or cell lysate) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding this compound as the substrate.

  • Detection: Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the β-oxidation of fatty acids. This pathway is crucial for energy production from lipids.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA This compound Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

lc_ms_workflow Sample_Collection Biological Sample Collection Extraction Acyl-CoA Extraction (e.g., Chloroform/Methanol) Sample_Collection->Extraction Internal_Standard Add Internal Standard Extraction->Internal_Standard Centrifugation Centrifugation & Evaporation Internal_Standard->Centrifugation Reconstitution Reconstitution in LC-MS Compatible Solvent Centrifugation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Application Notes and Protocols for (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Safety Precautions

Handling of (R)-3-hydroxyicosanoyl-CoA requires strict adherence to safety protocols to minimize risk. The primary hazards are associated with potential skin, eye, and respiratory irritation, and harm if swallowed.

Hazard Identification and Classification

Based on data for structurally similar compounds, the following GHS hazard classifications are anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to ensure user safety.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm thickness).Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards).Protects eyes from splashes or dust particles.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, use an apron or chemical-resistant suit.Minimizes skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust or aerosols are generated, use a particulate respirator (e.g., N95, FFP2).Prevents inhalation and respiratory tract irritation.
Emergency Procedures

Immediate and appropriate response to exposure is critical.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do NOT induce vomiting.
If on Skin Take off contaminated clothing immediately. Wash affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill or Leak Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the solid material, place it in a suitable container for disposal, and clean the affected area thoroughly. Do not let the product enter drains.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure safety.

  • Storage: Store in a tightly sealed, clearly labeled container at -20°C or below. Long-chain acyl-CoAs can be hygroscopic and susceptible to hydrolysis and oxidation.

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • If possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Use glass, stainless steel, or Teflon-coated labware for transfers. Avoid plastics that may leach impurities when in contact with organic solvents used for solubilization.

    • For creating stock solutions, use high-purity solvents. Due to the long acyl chain, solubility in aqueous buffers may be limited.

General Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase A Receive & Log Compound B Store at <= -20°C A->B C Equilibrate to Room Temp B->C D Prepare Stock Solution (under inert gas if possible) C->D E Prepare Assay Reagents (Buffers, Enzymes, etc.) D->E F Perform Experiment (e.g., Enzyme Assay) E->F G Data Acquisition (e.g., Spectrophotometry) F->G I Decontaminate Glassware F->I H Data Analysis & Interpretation G->H J Dispose of Waste (Follow Institutional Guidelines) H->J I->J

Caption: General laboratory workflow for this compound experiments.

Experimental Protocols

Representative Protocol: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay

This protocol describes a method to measure the activity of a dehydrogenase enzyme using this compound as a substrate. The reaction is monitored by measuring the increase in NADH absorbance at 340 nm.

Materials:

  • This compound

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (or cell lysate containing the enzyme)

  • Assay Buffer: 100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NAD+ in the assay buffer.

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol (B145695) or DMSO, then diluted in assay buffer). Note: Test solubility and stability beforehand.

    • Dilute the enzyme preparation to the desired concentration in cold assay buffer.

  • Assay Setup (per well/cuvette):

    • Add 170 µL of Assay Buffer.

    • Add 10 µL of 10 mM NAD+ stock solution (final concentration: 0.5 mM).

    • Add 10 µL of the enzyme preparation.

    • Mix gently and incubate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the mixture and record a baseline reading.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of the 1 mM this compound stock solution (final concentration: 50 µM).

    • Immediately mix and start monitoring the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Controls:

    • No-Substrate Control: Replace the substrate solution with 10 µL of assay buffer.

    • No-Enzyme Control: Replace the enzyme preparation with 10 µL of assay buffer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

    • Subtract the rate of the no-substrate control from the rate of the experimental reaction.

    • Use the Beer-Lambert law (A = εcl) to convert the rate to enzymatic activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Biological Context: Role in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of very long-chain fatty acids (VLCFAs), a catabolic process that breaks down fatty acids to produce energy.[1][2] This process primarily occurs in peroxisomes.[1] The diagram below shows the core steps of peroxisomal beta-oxidation, highlighting the position of this compound.

G A Very Long-Chain Acyl-CoA (e.g., Icosanoyl-CoA, C20) B trans-2,3-Enoyl-CoA A->B Acyl-CoA Oxidase (ACOX) C This compound B->C Enoyl-CoA Hydratase (EHHADH/HSD17B4) D 3-Ketoacyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (HSD17B4) E Acetyl-CoA D->E 3-Ketoacyl-CoA Thiolase (ACAA1) F Shortened Acyl-CoA (C18-CoA) D->F 3-Ketoacyl-CoA Thiolase (ACAA1) pathway To further rounds of β-oxidation or mitochondrial transport F->pathway

Caption: Peroxisomal β-oxidation of a very long-chain fatty acid.

References

Troubleshooting & Optimization

overcoming instability of (R)-3-hydroxyicosanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-hydroxyicosanoyl-CoA. The information provided is intended to help overcome challenges related to the compound's inherent instability in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes of instability?

A1: this compound, like other long-chain acyl-CoA esters, is susceptible to both chemical and enzymatic degradation. The primary causes of instability in solution include:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially at non-neutral pH.

  • Oxidation: The long hydrocarbon chain can be susceptible to oxidation.

  • Enzymatic Degradation: Contaminating enzymes, such as acyl-CoA thioesterases from cellular lysates or other biological samples, can rapidly hydrolyze the thioester bond.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to the amphipathic nature of this compound, a mixture of an organic solvent and water is often recommended to ensure solubility and stability. A common practice for long-chain acyl-CoAs is to dissolve them in a small amount of a solvent like DMSO, and then dilute with an appropriate aqueous buffer.[2] However, for many applications, preparing fresh solutions immediately before use is the most reliable method to ensure the integrity of the compound.[2]

Q3: How should I store my this compound stock solution to minimize degradation?

A3: For short-term storage, aliquots of the stock solution should be kept at -20°C or -80°C. To minimize freeze-thaw cycles, which can accelerate degradation, it is advisable to prepare single-use aliquots. For long-term storage, it is best to store the compound as a dry powder at -20°C or below. If you must store it in solution long-term, consider dissolving it in an organic solvent and storing it under an inert gas atmosphere at -80°C.[2]

Q4: I am observing inconsistent results in my enzyme assays using this compound. What could be the issue?

A4: Inconsistent results are often linked to the instability of the substrate. Consider the following:

  • Substrate Integrity: Are you using a freshly prepared solution for each experiment? The concentration of active this compound may be decreasing over the course of an experiment if the solution is not stable in your assay buffer.

  • Buffer Composition: The pH and composition of your assay buffer can impact stability. It is crucial to maintain a pH that is optimal for your enzyme of interest while minimizing chemical hydrolysis of the thioester bond.

  • Contaminating Enzymes: If you are using cell lysates or other biological samples, the presence of endogenous acyl-CoA thioesterases could be degrading your substrate. Consider using inhibitors of these enzymes if they are compatible with your experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal in an assay where this compound is a substrate. Degradation of this compound prior to or during the assay.Prepare a fresh solution of this compound immediately before each experiment. Verify the concentration of your stock solution using a spectrophotometric method (e.g., measuring absorbance at 260 nm for the adenine (B156593) portion of CoA).
High background signal or product formation in the absence of the enzyme. Spontaneous hydrolysis of the thioester bond in the assay buffer.Optimize the pH of your assay buffer. Perform control experiments without the enzyme to quantify the rate of spontaneous hydrolysis and subtract this from your experimental values.
Precipitation of this compound in the aqueous assay buffer. Poor solubility of the long-chain acyl-CoA.Prepare the stock solution in a small volume of an organic solvent like DMSO before diluting it into the final assay buffer. Ensure the final concentration of the organic solvent is compatible with your enzyme's activity.
Loss of activity upon storage of aliquoted solutions. Degradation due to repeated freeze-thaw cycles or slow hydrolysis at storage temperature.Prepare single-use aliquots to avoid freeze-thaw cycles. For critical experiments, consider preparing a fresh solution from the powdered compound each time.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a framework for determining the stability of this compound under various solution conditions.

Objective: To quantify the rate of degradation of this compound in different buffers and at different temperatures.

Materials:

  • This compound

  • Selected buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl) at various pH values (e.g., 6.5, 7.4, 8.0)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Spectrophotometer or HPLC system for quantification

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in 50% ethanol/water). Determine the precise concentration spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient for CoA of 16,400 M⁻¹cm⁻¹).

  • Working Solution Preparation: Dilute the stock solution to a final concentration (e.g., 100 µM) in the different buffers to be tested.

  • Incubation: Aliquot the working solutions into separate tubes for each time point and incubate them at the selected temperatures.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and stop the degradation process by freezing it immediately in liquid nitrogen or by adding a quenching solution if using HPLC.

  • Quantification:

    • Spectrophotometric Method: Measure the absorbance of the remaining thioester bond using Ellman's reagent (DTNB), which reacts with the free thiol group of Coenzyme A released upon hydrolysis.

    • HPLC Method: Separate and quantify the remaining this compound and its degradation products using a suitable HPLC method.

  • Data Analysis: Plot the concentration of intact this compound versus time for each condition. From this data, you can calculate the half-life of the compound under each condition.

Data Presentation:

Summarize the calculated half-lives in a table for easy comparison.

Buffer pH Temperature (°C) Half-life (hours)
PBS7.44User-determined
PBS7.425User-determined
PBS7.437User-determined
Tris-HCl8.025User-determined
Citrate6.525User-determined

Visualizations

Metabolic Pathway Involvement

This compound is an intermediate in the beta-oxidation of very-long-chain fatty acids. The following diagram illustrates its position in this metabolic pathway.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA VLCAD Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Beta-oxidation pathway of very-long-chain fatty acids.

Experimental Workflow for Stability Assessment

The following diagram outlines the workflow for the experimental protocol described above.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 10 mM in 50% EtOH) Working Prepare Working Solutions in Test Buffers (e.g., 100 µM) Stock->Working Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Working->Incubate Sample Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., Freeze in Liquid N2) Sample->Quench Quantify Quantify Remaining Substrate (Spectrophotometry or HPLC) Quench->Quantify Analyze Calculate Half-life Quantify->Analyze

References

Technical Support Center: (R)-3-hydroxyicosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the detection sensitivity of (R)-3-hydroxyicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of long-chain acyl-CoAs like this compound.[1][2][3][4] This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.[4][5]

Q2: My sample contains very low levels of this compound. How can I increase my signal?

A2: To improve signal intensity, consider the following:

  • Sample Preparation: Optimize your extraction protocol to maximize recovery and minimize degradation. Rapidly quench metabolic activity and keep samples on ice.[6]

  • Chromatography: Use a high-quality C18 reversed-phase column and optimize the mobile phase. Using a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or ion-pairing agents can improve peak shape and retention for acyl-CoAs.[2][4][6]

  • Mass Spectrometry: Ensure your instrument is tuned and calibrated. Optimize ESI source parameters and collision energy for your specific analyte.

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the hydroxyl and carboxyl groups is essential to increase volatility and improve chromatographic performance.[7][8][9]

Q3: Can I use an enzymatic assay to detect this compound?

A3: Yes, an enzymatic assay can be used and can be highly sensitive.[10] The assay typically involves the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concurrent reduction of NAD+ to NADH.[11][12] The resulting NADH can be measured fluorometrically, often using an enzymatic cycling amplification step to detect picomole levels of the analyte.[10]

Q4: What are common fragmentation patterns for acyl-CoAs in positive ion mode ESI-MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[6] Another common fragment ion is observed at m/z 428.[5][6] These specific fragmentation patterns are useful for developing selected reaction monitoring (SRM) methods.[1][5]

Q5: What is a suitable internal standard for quantifying this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not typically found in biological samples.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal Sample DegradationAcyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice during preparation, and store extracts at -80°C. Reconstitute just before analysis.[3][6][13]
Poor Extraction RecoveryOptimize your extraction solvent. A common choice is 80% methanol (B129727) in water. For cleaner samples, consider solid-phase extraction (SPE) with a C18 cartridge.[14]
Ion Suppression in LC-MS/MSImprove chromatographic separation to resolve the analyte from co-eluting matrix components.[3] Enhance sample cleanup using SPE.[14]
Poor Peak Shape Analyte Interaction with ColumnUse a high-quality reversed-phase C18 column. Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[4][6]
Inappropriate Reconstitution SolventReconstitute the dried extract in a solvent compatible with the initial mobile phase, such as 50% methanol.[14]
Inaccurate Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches your study samples.[6]
Non-LinearityUse a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[6]
Lack of Appropriate Internal StandardUse a stable isotope-labeled internal standard if available. Alternatively, use an odd-chain acyl-CoA that is not present in your sample.[6]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is adapted from methods for long-chain acyl-CoA analysis.[1][2][4][14]

  • Sample Extraction:

    • Homogenize approximately 50 mg of frozen tissue or cell pellet in 1 mL of ice-cold 80% methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For cleaner samples, proceed with SPE.

  • Solid-Phase Extraction (SPE) (Optional):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with a high-aqueous buffer (e.g., water with 2% methanol) to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 90% acetonitrile (B52724) or methanol).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol.

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water (pH 10.5).

      • Mobile Phase B: 10 mM ammonium hydroxide in 90% acetonitrile.

      • Gradient: Start at a low percentage of B, ramp up to elute the long-chain acyl-CoA.

    • Mass Spectrometry (Positive ESI):

      • Mode: Selected Reaction Monitoring (SRM).

      • Precursor Ion: [M+H]+ for this compound.

      • Product Ions: Monitor for the characteristic neutral loss of 507 Da and the fragment at m/z 428.

Protocol 2: GC-MS Analysis via Derivatization

This protocol is for the analysis of the corresponding 3-hydroxy fatty acid after hydrolysis of the CoA ester.

  • Hydrolysis:

    • Hydrolyze the acyl-CoA sample using a suitable method (e.g., acid or base hydrolysis) to release the free fatty acid, 3-hydroxyicosanoic acid.

  • Extraction:

    • Acidify the sample with HCl.

    • Extract the free fatty acid twice with ethyl acetate.

    • Dry the combined organic phases under nitrogen.[15]

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • Cap the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group and the TMS ester of the carboxyl group.[15]

  • GC-MS Analysis:

    • Column: HP-5MS capillary column or equivalent.

    • Injection: 1 µL of the derivatized sample.

    • Oven Program: Start at a lower temperature (e.g., 80-120°C) and ramp up to a final temperature of around 290-310°C.[8][15]

    • Mass Spectrometry (EI mode): Scan a mass range of m/z 50-600. The fragmentation pattern of the TMS-derivatized 3-hydroxy fatty acid will be used for identification and quantification.

Protocol 3: Enzymatic Assay

This protocol is based on the activity of 3-hydroxyacyl-CoA dehydrogenase.[10][16]

  • Sample Preparation:

    • Extract acyl-CoAs from tissue samples using a chloroform/methanol procedure.[10]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add NAD+ to the buffer.

    • Add the sample extract.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a purified L-3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme.[16]

    • The reaction converts this compound to 3-ketoicosanoyl-CoA and produces NADH.

  • Detection:

    • Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence (excitation ~340 nm, emission ~460 nm).

    • For enhanced sensitivity, use an enzymatic cycling amplification system to amplify the NADH signal, allowing for detection at the picomole level.[10]

Data Summary

Table 1: Comparison of Detection Methods
Method Principle Sensitivity Specificity Throughput Key Advantage
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.High (fmol to pmol)Very HighHighDirect analysis of the intact acyl-CoA molecule.[1][3]
GC-MS Gas chromatographic separation of derivatized analytes followed by mass-based detection.High (pmol)HighMediumExcellent chromatographic resolution for isomers.[8]
Enzymatic Assay Enzyme-catalyzed reaction producing a measurable product (e.g., NADH).High (pmol)[10]ModerateMedium-HighDoes not require expensive mass spectrometry equipment.
Table 2: LC-MS/MS Validation Parameters for Long-Chain Acyl-CoAs
Parameter Typical Value Reference
Inter-run Precision (CV%) 2.6 - 12.2%[4]
Intra-run Precision (CV%) 1.2 - 4.4%[4]
Accuracy (%) 94.8 - 110.8%[4]
Linearity (r²) > 0.99[17]
Limit of Quantification (LOQ) Low ng/mL to pmol[3][17]

Visualizations

experimental_workflow_lcms LC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenize Homogenize in 80% Methanol Tissue->Homogenize Centrifuge Centrifuge (16,000 x g, 10 min) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Optional: Solid-Phase Extraction (C18) Supernatant->SPE Optional Dry Dry Under Nitrogen Supernatant->Dry SPE->Dry Reconstitute Reconstitute in 50% Methanol Dry->Reconstitute LCMS LC-MS/MS Analysis (C18, High pH) Reconstitute->LCMS Data Data Acquisition (SRM Mode) LCMS->Data

Caption: LC-MS/MS workflow for this compound analysis.

signaling_pathway_beta_oxidation Fatty Acid Beta-Oxidation Pathway FattyAcylCoA Fatty Acyl-CoA (C20) ACAD Acyl-CoA Dehydrogenase FattyAcylCoA->ACAD EnoylCoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH HydroxyacylCoA This compound HADH 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH KetoacylCoA 3-Ketoacyl-CoA KAT Ketoacyl-CoA Thiolase KetoacylCoA->KAT ShorterAcylCoA Fatty Acyl-CoA (C18) + Acetyl-CoA ACAD->EnoylCoA ECH->HydroxyacylCoA HADH->KetoacylCoA KAT->ShorterAcylCoA

Caption: this compound is an intermediate in beta-oxidation.

troubleshooting_logic Troubleshooting Logic for Low Signal Start Start: Low or No Signal CheckSamplePrep Review Sample Prep: Rapid Quenching? Kept on Ice? Start->CheckSamplePrep CheckExtraction Review Extraction: Solvent Optimized? SPE Needed? CheckSamplePrep->CheckExtraction Yes SolutionPrep Solution: Improve sample handling to prevent degradation. CheckSamplePrep->SolutionPrep No CheckLC Review LC Method: Good Peak Shape? Sufficient Retention? CheckExtraction->CheckLC Yes SolutionExtraction Solution: Optimize extraction solvent or implement SPE cleanup. CheckExtraction->SolutionExtraction No CheckMS Review MS Settings: Instrument Tuned? SRM Optimized? CheckLC->CheckMS Yes SolutionLC Solution: Optimize gradient, use high pH mobile phase. CheckLC->SolutionLC No SolutionMS Solution: Calibrate and tune MS, optimize collision energy. CheckMS->SolutionMS No

References

troubleshooting (R)-3-hydroxyicosanoyl-CoA extraction from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (R)-3-hydroxyicosanoyl-CoA and other long-chain acyl-CoAs from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for successful this compound extraction?

A1: The success of long-chain acyl-CoA extraction hinges on several critical factors:

  • Sample Integrity: Rapidly freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize enzymatic degradation. Avoid repeated freeze-thaw cycles.

  • Extraction Method: A robust extraction method typically involves homogenization in an acidic buffer to inhibit enzymatic activity, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is often necessary for purification and to enhance recovery rates.[1]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly, keep samples on ice throughout the extraction process, and use high-purity solvents to preserve their integrity.[1]

Q2: I am experiencing low recovery of this compound. What are the likely causes and how can I troubleshoot this issue?

A2: Low recovery is a common challenge. The following table outlines potential causes and corresponding troubleshooting steps:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Homogenization Ensure thorough homogenization of the tissue. A glass homogenizer is often more effective for complete disruption.[1][2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of Acyl-CoAs Maintain samples on ice at all times and work swiftly.[1] Use fresh, high-purity solvents. Incorporate an internal standard, such as Heptadecanoyl-CoA, early in the protocol to monitor and correct for recovery loss.[1][3]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1]
Precipitation of Long-Chain Species Due to their hydrophobic nature, long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility.[1]
Matrix Effects in LC-MS/MS Analysis The sample matrix can suppress or enhance the ionization of the target analyte. Use of a stable isotope-labeled internal standard can help to compensate for matrix effects.[4]

Q3: What is the best method for storing biological samples to ensure the stability of this compound?

A3: To ensure the stability of long-chain acyl-CoAs, biological samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C until analysis. This rapid freezing halts enzymatic processes that can degrade the analytes. Avoid repeated freeze-thaw cycles, as they can significantly compromise the integrity of lipids and their derivatives.[1]

Q4: My LC-MS/MS results show poor peak shape and signal loss. How can I improve this?

A4: Poor chromatographic performance and signal loss for acyl-CoAs are often due to the interaction of the phosphate (B84403) group with metallic surfaces in the LC system.[5] A derivatization strategy, such as phosphate methylation, can improve peak shape and achieve better coverage of acyl-CoAs from free CoA to very-long-chain species.[5] Additionally, incorporating a wash step with a weak acid, like 0.1% phosphoric acid, between injections can help prevent poor chromatographic performance and signal loss in MS detection.[6]

Quantitative Data

The recovery of long-chain acyl-CoAs can vary based on the tissue type and the specific extraction protocol used. The following table summarizes reported recovery rates from various methodologies.

Acyl-CoA Chain LengthTissue Type(s)Extraction MethodReported Recovery Rate (%)Reference
Long-ChainRat Heart, Kidney, MuscleHomogenization, Acetonitrile Extraction, SPE70-80%[2]
C2 to C20Not specifiedUHPLC-ESI-MS/MS with RP and HILIC90-111%[6]
Short, Medium, Long-ChainLiver, Brain, Muscle, AdiposeOptimized for low sample load (10 mg)60-140% (analyte and tissue dependent)[7]

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a widely used method that combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2 mL of 2-propanol to the homogenate and mix.[2]

    • Add 2 mL of acetonitrile, vortex, and incubate on ice for 10 minutes.[2]

    • Centrifuge at 4°C to pellet the protein.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol, followed by water, and then the equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with the equilibration buffer to remove unbound contaminants.

    • Elute the acyl-CoAs with a suitable elution buffer (e.g., a buffer with a higher salt concentration or a different pH).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., LC-MS/MS).

Visualizations

Troubleshooting Workflow for Low Acyl-CoA Recovery

Low_Recovery_Troubleshooting Start Low this compound Recovery Observed Check_Lysis Verify Cell Lysis & Homogenization Efficiency Start->Check_Lysis Start Troubleshooting Optimize_Lysis Action: Optimize Homogenization (e.g., use glass homogenizer, adjust solvent-to-tissue ratio) Check_Lysis->Optimize_Lysis Issue Found Check_Degradation Assess Potential Analyte Degradation Check_Lysis->Check_Degradation No Issue Optimize_Lysis->Check_Degradation Optimize_Handling Action: Improve Sample Handling (e.g., work faster, maintain cold chain, use fresh solvents, add internal standard) Check_Degradation->Optimize_Handling Issue Found Check_SPE Evaluate SPE Procedure Check_Degradation->Check_SPE No Issue Optimize_Handling->Check_SPE Optimize_SPE Action: Optimize SPE (e.g., check conditioning, optimize wash/elution steps) Check_SPE->Optimize_SPE Issue Found Check_Solubility Investigate Analyte Solubility Issues Check_SPE->Check_Solubility No Issue Optimize_SPE->Check_Solubility Optimize_Solvent Action: Adjust Final Solvent Composition to Improve Solubility Check_Solubility->Optimize_Solvent Issue Found End Improved Acyl-CoA Recovery Check_Solubility->End No Issue Optimize_Solvent->End

Caption: A logical workflow for troubleshooting low recovery of long-chain acyl-CoAs.

General Experimental Workflow for Acyl-CoA Extraction

Extraction_Workflow Sample_Collection 1. Biological Sample Collection (Rapidly freeze at -80°C) Homogenization 2. Homogenization (in acidic buffer with internal standard) Sample_Collection->Homogenization Solvent_Extraction 3. Organic Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Solvent_Extraction Centrifugation 4. Centrifugation (to pellet protein) Solvent_Extraction->Centrifugation SPE 5. Solid-Phase Extraction (SPE) (for purification) Centrifugation->SPE Concentration 6. Sample Concentration (under nitrogen stream) SPE->Concentration Analysis 7. LC-MS/MS Analysis Concentration->Analysis

Caption: A step-by-step overview of the experimental workflow for extracting acyl-CoAs.

References

Technical Support Center: Optimization of Enzymatic Reactions Involving (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving (R)-3-hydroxyicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

This compound is a very-long-chain fatty acid (VLCFA) with a 20-carbon backbone. It is a key intermediate in the peroxisomal β-oxidation pathway, which is responsible for the chain-shortening of fatty acids with more than 20 carbons.[1][2] Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs must be processed in peroxisomes.[2]

Q2: Which enzymes are primarily involved in the metabolism of this compound?

The main enzymes involved are:

  • Acyl-CoA Oxidase: Catalyzes the first step of peroxisomal β-oxidation. There are specific oxidases for different chain lengths, and for VLCFAs, palmitoyl-CoA oxidase and pristanoyl-CoA oxidase are relevant.[1]

  • (R)-specific Enoyl-CoA Hydratase (PhaJ): This enzyme hydrates the trans-2-enoyl-CoA intermediate to form (R)-3-hydroxyacyl-CoA.[3][4]

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the oxidation of the 3-hydroxyl group to a keto group, using NAD+ as a cofactor.[5][6]

Q3: What are the common methods for assaying enzymes that metabolize this compound?

Common assay methods include:

  • Spectrophotometric Assays: These are the most common methods, where the activity of 3-hydroxyacyl-CoA dehydrogenase is monitored by measuring the increase in NADH concentration at 340 nm.[6]

  • Coupled Enzyme Assays: To overcome issues like product inhibition, a coupled assay system can be used. For instance, the product of the dehydrogenase reaction, 3-ketoacyl-CoA, can be cleaved by 3-ketoacyl-CoA thiolase, making the overall reaction irreversible.[7]

  • Fluorometric Assays: For higher sensitivity, fluorometric methods can be employed to detect NADH production, allowing for measurements at the picomole level.[8]

Q4: What are the key factors to consider when optimizing these enzymatic reactions?

The key factors influencing the rate of enzymatic reactions are:

  • pH: Most enzymes have an optimal pH range for maximum activity.[3][7]

  • Temperature: Enzyme activity increases with temperature up to an optimum, after which it rapidly decreases due to denaturation.[3][7]

  • Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme becomes saturated.[3][7]

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.[3][7]

  • Cofactor Concentration: For dehydrogenases, the concentration of NAD+ is crucial.

  • Presence of Inhibitors: Product inhibition or the presence of other inhibitory substances can decrease the reaction rate.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme- Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a known positive control substrate.
Incorrect assay conditions- Verify the pH and temperature of the reaction buffer are optimal for the specific enzyme. - Ensure all necessary cofactors (e.g., NAD+) are present at the correct concentration.
Substrate degradation- this compound can be unstable. Prepare fresh solutions and store them appropriately.
High Background Signal Contamination of reagents- Use high-purity water and reagents. - Prepare fresh buffers.
Non-enzymatic reaction- Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the sample readings.
Inconsistent Results Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for multiple reactions to ensure consistency.[9]
Temperature fluctuations- Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature during the assay.
Sample variability- Ensure consistent sample preparation and handling.
Non-linear Reaction Rate Substrate depletion- Use a lower enzyme concentration or a higher substrate concentration. - Measure the initial reaction rate.
Product inhibition- Consider using a coupled enzyme assay to remove the product as it is formed.[7]
Enzyme instability- Check the stability of the enzyme under the assay conditions. Some enzymes may lose activity over time.

Quantitative Data Summary

Table 1: General Optimal Conditions for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Parameter Typical Optimal Range Notes
pH 7.0 - 8.5The optimal pH can vary depending on the specific enzyme and substrate.[7]
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Substrate Concentration 10 - 100 µMThe optimal concentration depends on the Km of the enzyme for this compound.
NAD+ Concentration 0.1 - 1 mMShould be in excess to ensure it is not a limiting factor.

Table 2: Kinetic Parameters of L-3-hydroxyacyl-CoA Dehydrogenase for Various Substrate Chain Lengths

Substrate Km (µM) Vmax (U/mg) Source
C416125Pig heart
C65200Pig heart
C102250Pig heart
C162150Pig heart
C20 (Icosanoyl)Data not availableData not available

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NAD+ solution (10 mM)

  • This compound solution (1 mM in appropriate buffer)

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of purified enzyme solution

  • Incubate the mixture at 37°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of 1 mM this compound solution.

  • Immediately mix by gentle inversion and start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of change in absorbance over the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NAD+, Substrate) prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme mix_reagents Mix Buffer and NAD+ prep_enzyme->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate add_enzyme Add Enzyme pre_incubate->add_enzyme add_substrate Initiate with Substrate add_enzyme->add_substrate monitor_abs Monitor Absorbance at 340 nm add_substrate->monitor_abs calc_rate Calculate Rate of NADH Production monitor_abs->calc_rate calc_activity Determine Enzyme Activity calc_rate->calc_activity troubleshooting_workflow start Low/No Enzyme Activity check_enzyme Is the enzyme active? (Use positive control) start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes enzyme_bad Replace Enzyme check_enzyme->enzyme_bad No check_conditions Are assay conditions optimal? (pH, Temp, Cofactors) conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Optimize Conditions check_conditions->conditions_bad No check_substrate Is the substrate intact? substrate_ok Substrate is Intact check_substrate->substrate_ok Yes substrate_bad Prepare Fresh Substrate check_substrate->substrate_bad No enzyme_ok->check_conditions final_ok Problem Solved enzyme_bad->final_ok conditions_ok->check_substrate conditions_bad->final_ok substrate_ok->final_ok substrate_bad->final_ok

References

resolving co-elution issues of (R)-3-hydroxyicosanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of (R)-3-hydroxyicosanoyl-CoA.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis, particularly when dealing with chiral molecules like this compound.[1][2] The primary goal is to enhance the separation factor (α) and/or the efficiency (N) of the chromatographic system to achieve baseline resolution.[1] This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor resolution between this compound and an interfering peak.

The most likely co-eluting species is its stereoisomer, (S)-3-hydroxyicosanoyl-CoA, or other structurally similar lipids.

Step 1: Initial System Assessment

Before modifying the analytical method, it is crucial to confirm that the HPLC system is performing optimally. Apparent co-elution can often be the result of peak broadening or tailing.[1]

Q1: My chromatogram displays broad or tailing peaks for my analyte. What should I check first?

A1: Peak broadening and tailing can mask the separation of closely eluting compounds.[1] Before adjusting the mobile phase or column, verify the following:

  • Column Health: The column might be contaminated or have developed a void. Attempt flushing the column with a strong solvent. If the issue persists, the column may need replacement.[1][3]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1][3]

  • Flow Rate: Confirm that the pump is delivering a consistent and accurate flow rate.[1]

  • Injection Solvent: Whenever feasible, dissolve your sample in the initial mobile phase to prevent peak distortion.[1][3] A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks.[3]

Step 2: Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method. The resolution of enantiomers like (R)- and (S)-3-hydroxyicosanoyl-CoA almost always requires a chiral stationary phase.[4][5][6]

Q2: How can I improve the separation of this compound from its (S)-enantiomer?

A2: Achieving enantioselective separation is key. Consider the following strategies:

  • Chiral Stationary Phase (CSP): This is the most effective approach. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak series), are highly effective for separating chiral 3-hydroxy fatty acids and their derivatives.[7][8][9] An enantioselective gradient UHPLC-MS/MS method using a 1.6 µm particle polysaccharide column (Chiralpak IA-U) has been successfully developed for the chiral separation of 3-hydroxyfatty acids with carbon chain lengths from C8 to C18.[1][7]

  • Mobile Phase Composition:

    • Organic Modifier: The choice and proportion of the organic solvent (e.g., isopropanol, acetonitrile, methanol) in the mobile phase can significantly impact selectivity.[10] Systematically vary the organic modifier to find the optimal separation.

    • Additives: For free fatty acids, adding a small amount of a weak acid like formic or acetic acid (typically 0.1%) can improve peak shape by suppressing ionization.[3] For acyl-CoA thioesters, slightly basic eluents, such as 10 mM ammonium (B1175870) formate (B1220265) at pH 8.1, have been shown to be optimal.[4]

  • Temperature: Column temperature affects the thermodynamics of the separation.[5] Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves.

Q3: What if the co-eluting peak is not the (S)-enantiomer but another structurally related lipid?

A3: In this scenario, adjusting the chromatographic selectivity is crucial.

  • Stationary Phase Chemistry: If a chiral column is in use and co-elution with a non-enantiomeric compound occurs, consider a different type of stationary phase. For general lipid separations, C8 or C18 reversed-phase columns are common.[4][11] Phenyl-based columns can offer different selectivity for compounds with aromatic moieties.[7]

  • Gradient Profile: A shallow gradient can often resolve closely eluting peaks.[1] If you are using a gradient from a high percentage of aqueous phase to a high percentage of organic phase, try decreasing the rate of change of the organic phase concentration.

  • Derivatization: While primarily used for chiral separations on achiral columns, derivatization can also alter the retention characteristics of your analyte, potentially resolving it from other lipid species. Derivatizing the hydroxyl group is a common strategy.[4][10][12]

Frequently Asked Questions (FAQs)

Q4: Is derivatization necessary to separate the enantiomers of 3-hydroxyicosanoyl-CoA?

A4: Not necessarily. With a suitable chiral stationary phase, it is possible to directly separate the enantiomers without derivatization.[1][7] However, derivatization can be a useful tool for two main reasons:

  • It can create diastereomers, which may be separable on a standard (achiral) reversed-phase column.[13]

  • It can improve detection sensitivity, for example, by introducing a fluorescent tag.[14]

Common derivatizing agents for hydroxy fatty acids include 3,5-dinitrophenyl isocyanate or Mosher's reagent ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride).[4][10][12]

Q5: My peaks are well-resolved, but I'm observing unexpected "ghost" peaks in my chromatogram. What could be the cause?

A5: Ghost peaks are unexpected peaks that can arise from several sources, including impurities in the mobile phase, sample carryover from a previous injection, or contamination within the HPLC system.[1][12] If a ghost peak has a similar retention time to your analyte, it can cause co-elution issues. To troubleshoot, run a blank gradient (injecting only the mobile phase) and systematically clean or replace components of the HPLC system.[1]

Q6: How can I confirm if a single peak in my chromatogram is pure or contains a co-eluting compound?

A6: Visual inspection for peak shoulders or tailing is the first step.[2] For more definitive analysis:

  • Peak Purity Analysis (with PDA/DAD): If you are using a photodiode array (PDA) or diode array detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are identical, the peak is likely pure.[2]

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a powerful tool. By examining the mass spectra across the chromatographic peak, you can identify if more than one m/z value is present, indicating co-elution.[2]

Q7: What are the key parameters in the resolution equation and how can I manipulate them?

A7: The resolution (Rs) between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[9]

  • Efficiency (N): Relates to the narrowness of the peaks. It can be increased by using a longer column or a column packed with smaller particles.[9][13]

  • Retention Factor (k): Describes how long a compound is retained on the column. It is adjusted by changing the mobile phase strength (e.g., the percentage of organic solvent).[2][9]

  • Selectivity (α): The most critical factor for separating closely related compounds, it reflects the difference in interaction of the two compounds with the stationary and mobile phases. It can be altered by changing the stationary phase, mobile phase composition, or temperature.[9]

Experimental Protocols & Data

Protocol: Enantioselective Separation of 3-Hydroxy-Fatty Acyl-CoAs

This protocol is adapted from methodologies developed for the chiral separation of 3-hydroxy fatty acids and their CoA thioesters.[7][9] It is intended as a starting point for the separation of (R)- and (S)-3-hydroxyicosanoyl-CoA.

1. Chromatographic System:

  • System: UHPLC coupled to a triple quadrupole mass spectrometer (MS/MS).[7]

  • Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica (B1680970) particles (CHIRALPAK IA-U).[1]

  • Column Temperature: 25°C (can be optimized).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (pH 8.1).[4]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.4 mL/min.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for acyl-CoAs.

  • Detection: Selected Reaction Monitoring (SRM) for targeted quantification.[7]

5. Expected Elution Order:

  • For a similar compound, 3-hydroxyhexadecanoyl-CoA, on a chiral column, the (R)-enantiomer was observed to have a shorter retention time than the (S)-enantiomer.[9]

Quantitative Data Summary: Chiral Separation Parameters

The following table summarizes typical parameters that can be achieved in chiral separations. Note that specific values will depend on the exact analyte and system.

ParameterTypical ValueSignificanceReference
Resolution (Rs) > 1.5Baseline separation is generally achieved when Rs > 1.5.[15]
Selectivity (α) > 1.1A higher value indicates better separation of the two enantiomers.[2]
Retention Factor (k) 2 - 10Optimal range for good resolution and reasonable analysis time.[2][10]
Limit of Detection (LOD) pg to fmol rangeDependent on the sensitivity of the mass spectrometer.[14][16]

Visualizations

Troubleshooting_Workflow cluster_0 Start: Co-elution Observed cluster_1 Step 1: System Suitability Check cluster_2 Step 2: Method Optimization cluster_3 Outcome start Poor Resolution check_system Broad or Tailing Peaks? start->check_system check_column Check Column Health check_system->check_column Yes optimize_method System OK, Optimize Method check_system->optimize_method No check_tubing Minimize Extra-Column Volume check_column->check_tubing check_flow Verify Flow Rate check_tubing->check_flow check_solvent Match Injection Solvent check_flow->check_solvent check_solvent->optimize_method System Issues Fixed select_column Use Chiral Stationary Phase optimize_method->select_column optimize_mobile_phase Adjust Mobile Phase (Organic Modifier, Additives) select_column->optimize_mobile_phase optimize_gradient Modify Gradient Profile optimize_mobile_phase->optimize_gradient optimize_temp Vary Column Temperature optimize_gradient->optimize_temp end Resolution Achieved optimize_temp->end

Caption: Troubleshooting workflow for resolving co-elution issues.

Resolution_Factors cluster_N Efficiency (N) cluster_alpha Selectivity (α) cluster_k Retention Factor (k) Resolution Peak Resolution (Rs) N Peak Narrowness Resolution->N Alpha Peak Separation Resolution->Alpha K Peak Retention Resolution->K N_factors Increase by: - Longer Column - Smaller Particles N->N_factors Alpha_factors Change by: - Stationary Phase - Mobile Phase - Temperature Alpha->Alpha_factors K_factors Adjust by: - Mobile Phase Strength K->K_factors

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Quantification of (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (R)-3-hydroxyicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My recovery of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low recovery is a frequent issue, often stemming from the inherent instability and physicochemical properties of long-chain acyl-CoAs. Here are the primary causes and troubleshooting steps:

  • Analyte Degradation: this compound is susceptible to both enzymatic and chemical hydrolysis. It is crucial to work quickly, keep samples on ice or at 4°C at all times, and immediately freeze tissue samples in liquid nitrogen upon collection. Subsequent storage should be at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Inefficient Extraction: The choice of extraction method is critical. A widely used and effective approach involves tissue homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by organic solvent extraction (e.g., acetonitrile/isopropanol). This is often followed by solid-phase extraction (SPE) for sample clean-up and concentration.

  • Poor SPE Performance: Ensure proper conditioning and equilibration of the SPE cartridge before loading your sample. Weak anion exchange (WAX) or specialized 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns are effective for purifying acyl-CoAs. Optimize your wash and elution steps to ensure the analyte is retained and then efficiently eluted.

  • Precipitation: Very long-chain acyl-CoAs like this compound have poor solubility in highly aqueous solutions. Ensure your final reconstituted extract is in a solvent mixture that maintains solubility, such as a methanol/water or acetonitrile/water mixture.

Q2: What is the best method for extracting this compound from biological tissues?

A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is highly recommended for purifying long-chain acyl-CoAs from complex biological matrices. This dual approach enhances the removal of interfering substances like phospholipids (B1166683) and improves the overall recovery and purity of the analyte.

Liquid Chromatography

Q3: I'm having trouble with peak shape and retention time variability for this compound. What should I check?

A3: Poor peak shape (e.g., tailing, broadening) and shifting retention times are common chromatographic issues. Consider the following:

  • Column Choice: A C18 reversed-phase column is typically suitable for long-chain acyl-CoA analysis. Ensure the column is not degraded or clogged.

  • Mobile Phase: The pH of the mobile phase can significantly impact peak shape. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common. For very long-chain species, some methods utilize alkaline mobile phases (e.g., with ammonium (B1175870) hydroxide) to improve peak shape, but this can risk analyte stability and column longevity.

  • Co-eluting Interferences: Matrix components can interfere with the chromatography. An effective sample clean-up, such as SPE, is crucial to minimize these effects.

  • Analyte Adsorption: Acyl-CoAs can adsorb to surfaces in the LC system. Using glass or other low-adsorption vials and ensuring a clean system can help.

Q4: How can I separate the (R) and (S) enantiomers of 3-hydroxyicosanoyl-CoA?

A4: Distinguishing between (R) and (S) enantiomers requires a chiral separation method. This is a critical pitfall if the biological activity being studied is stereospecific.

  • Chiral HPLC: The most effective approach is to use a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenyl carbamate) immobilized on silica particles, have been shown to successfully separate R- and S-enantiomers of long-chain 3-hydroxyacyl-CoAs.

  • Method Development: Chiral separations often require significant method development. The mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/methanol gradients for reversed-phase) must be carefully optimized. A study on 3-hydroxyhexadecanoyl-CoA demonstrated that the (R)-enantiomer eluted earlier than the (S)-enantiomer on a chiral column.[1]

Mass Spectrometry & Quantification

Q5: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What should I use for quantification?

A5: The absence of a stable isotope-labeled internal standard (SIL-IS) is a major challenge for the absolute quantification of many endogenous metabolites. While a SIL-IS is the gold standard as it corrects for matrix effects, extraction recovery, and instrument variability, a suitable alternative is necessary.

  • Odd-Chain Acyl-CoA Analogue: A common strategy is to use a non-endogenous, structurally similar compound. For this compound (a C20 species), a C17 or C19 3-hydroxyacyl-CoA would be a good choice. These are unlikely to be present in most biological systems and will have similar extraction and ionization properties. Heptadecanoyl-CoA (C17:0-CoA) is frequently used as an internal standard for long-chain acyl-CoA analysis.

  • Relative Quantification: If an appropriate internal standard is not available, you may be limited to relative quantification, comparing the peak area of the analyte across different sample groups.

Q6: What are the expected MRM transitions for this compound?

A6: While the optimal MRM transitions should be determined empirically by infusing a pure standard, a characteristic fragmentation pattern for acyl-CoAs allows for a predicted transition.

  • Precursor Ion [M+H]⁺: The molecular weight of 3-hydroxyicosanoyl-CoA (C41H74N7O18P3S) is approximately 1097.4 g/mol . The precursor ion to monitor in positive ionization mode would be the protonated molecule [M+H]⁺ at m/z 1098.4 .

  • Product Ion: Acyl-CoAs undergo a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) during collision-induced dissociation (CID). Therefore, the most abundant and specific product ion would be [M+H-507]⁺ . For 3-hydroxyicosanoyl-CoA, this would be at m/z 591.4 .

  • Confirmation Ion: Another common fragment corresponds to the adenosine (B11128) 3',5'-diphosphate moiety at m/z 428.0 . This can be used as a secondary, confirming transition.

It is critical to optimize the collision energy for these transitions on your specific mass spectrometer to achieve the best sensitivity.

Troubleshooting Guides

Problem: No or Very Low Signal for this compound
Potential Cause Troubleshooting Steps
Analyte Degradation Prepare fresh samples, ensuring they are kept on ice or at 4°C throughout the process. Minimize time between extraction and analysis. Use freshly prepared, high-purity solvents.
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, source temperature). Confirm the analyte ionizes well in the chosen mode (positive ESI is common for acyl-CoAs).
Incorrect MRM Transition Verify the calculated precursor and product ion masses. Perform a product ion scan on the precursor ion of a standard (if available) or a sample expected to contain the analyte to confirm the fragmentation pattern.
Sub-optimal Collision Energy Infuse a standard and perform a collision energy optimization to find the value that yields the highest product ion intensity.
Poor Chromatographic Peak Shape See FAQ Q3. Severe peak broadening can reduce the signal-to-noise ratio below the limit of detection.
Low Abundance in Sample Increase the amount of starting material (e.g., tissue weight) or concentrate the final extract to a smaller volume.
Problem: High Variability Between Replicate Injections
Potential Cause Troubleshooting Steps
Autosampler Issues Check for air bubbles in the syringe and sample loop. Ensure consistent injection volume. Use a temperature-controlled autosampler (set to ~4-10°C) to prevent analyte degradation in the vial.
Analyte Instability in Final Solvent Acyl-CoAs can be unstable in the final reconstitution solvent over time. Analyze samples as quickly as possible after preparation. Consider the stability of the analyte in your chosen solvent at the autosampler temperature.
Inconsistent Matrix Effects If not using a stable isotope-labeled internal standard, variations in co-eluting matrix components can cause variable ion suppression or enhancement. Improve sample clean-up with a more rigorous SPE protocol.
Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover. If present, develop a more effective needle and column wash method between injections.

Quantitative Data Summary

The recovery and sensitivity of long-chain acyl-CoA quantification are highly dependent on the matrix and the specific methodology used. The following tables provide representative data from the literature for similar analytes, which can serve as a benchmark for method development.

Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Analyte ClassMatrixExtraction MethodSorbent/Column TypeAverage Recovery (%)
Long-Chain Acyl-CoAsRat LiverSolid-Phase Extraction2-(2-pyridyl)ethyl83-90%
Long-Chain Acyl-CoAsVarious TissuesSolid-Phase ExtractionOligonucleotide70-80%
Oleoyl-CoA (C18:1)TissueSolid-Phase Extraction2-(2-pyridyl)ethyl85-90%
Arachidonyl-CoA (C20:4)TissueSolid-Phase Extraction2-(2-pyridyl)ethyl83-88%

Table 2: Typical LC-MS/MS Performance for Long-Chain Acyl-CoA Quantification

AnalyteLimit of Quantification (LOQ)Linearity (R²)
Palmitoyl-CoA (C16:0)~5 fmol on column>0.99
Stearoyl-CoA (C18:0)~5 fmol on column>0.99
Lignoceroyl-CoA (C24:0)~5 fmol on column>0.99
Various Acyl-CoAs2 - 133 nMNot Reported

Note: Data is compiled from methods for various long-chain acyl-CoAs and should be used as a general guide. Method validation is required for this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (e.g., 3-hydroxyheptadecanoyl-CoA)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Solvents: Acetonitrile (LC-MS grade), 2-Propanol (LC-MS grade)

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Reconstitution Solvent: 50:50 Methanol:Water with 0.1% Formic Acid

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and briefly homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE column with 2 mL of Elution Solution followed by 2 mL of Wash Solution.

    • Load: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash: Wash the column with 2 mL of Wash Solution to remove impurities.

    • Elute: Elute the acyl-CoAs with 1.5 mL of Elution Solution into a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 100 µL of Reconstitution Solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis

This is a general starting method. Parameters must be optimized for your specific instrumentation.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Analysis: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (to be optimized):

    • Primary: Q1: 1098.4 -> Q3: 591.4

    • Confirmatory: Q1: 1098.4 -> Q3: 428.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue 1. Tissue Homogenization (Acidic Buffer + IS) extraction 2. Solvent Extraction (ACN/Isopropanol) tissue->extraction spe 3. Solid-Phase Extraction (WAX or Pyridyl) extraction->spe dry 4. Evaporation (Nitrogen Stream) spe->dry reconstitute 5. Reconstitution (MeOH/Water) dry->reconstitute lc 6. LC Separation (C18 Reversed-Phase) reconstitute->lc ms 7. MS Detection (Positive ESI, MRM) lc->ms quant 8. Quantification (Peak Area Ratio to IS) ms->quant

Caption: General experimental workflow for this compound quantification.

fragmentation_pathway parent Precursor Ion [M+H]⁺ This compound m/z 1098.4 product1 Product Ion 1 [M+H-507]⁺ m/z 591.4 parent->product1 product2 Product Ion 2 [Adenosine-P-P-Rib-P]⁺ m/z 428.0 parent->product2 nl Neutral Loss 3'-Phospho-ADP 507.0 Da

Caption: Characteristic fragmentation of acyl-CoAs in positive ion MS/MS.

troubleshooting_logic start Low Analyte Recovery? check_stability Review Sample Handling: - Kept on ice? - Minimized freeze/thaw? - Fresh solvents? start->check_stability Yes check_extraction Optimize Extraction: - Correct buffer pH? - Sufficient solvent volume? - Vigorous mixing? check_stability->check_extraction If still low check_spe Optimize SPE: - Correct sorbent? - Proper conditioning? - Optimized wash/elution? check_extraction->check_spe If still low solution Improved Recovery check_spe->solution Problem Solved

References

Technical Support Center: Synthesis of (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of synthetic (R)-3-hydroxyicosanoyl-CoA. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain enantiomerically pure (R)-3-hydroxyicosanoic acid?

A1: The main strategies for achieving high enantioselectivity in the synthesis of (R)-3-hydroxyicosanoic acid include:

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of a terminal alkene (1-icosene) is a reliable method to introduce the desired (R)-chirality at the C3 position after subsequent oxidation steps.[1]

  • Biocatalytic Approaches: Utilizing enzymes such as fatty acid hydratases (FAHs) or engineered microorganisms can offer high regio- and stereoselectivity for the hydroxylation of fatty acids.[2][3] This approach is often considered a "green" chemistry alternative.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as (R)-epichlorohydrin or derivatives of natural fatty acids, can provide a scaffold with the correct stereochemistry.

  • Asymmetric Aldol (B89426) Reaction: The reaction of a long-chain aldehyde with a chiral acetate (B1210297) enolate equivalent can establish the β-hydroxy carbonyl moiety with high diastereoselectivity.

Q2: What are the most common challenges in synthesizing long-chain (R)-3-hydroxy fatty acids like (R)-3-hydroxyicosanoic acid?

A2: Researchers often face the following challenges:

  • Low Solubility: The long C20 carbon chain of icosanoic acid derivatives leads to poor solubility in many common solvents, which can impede reaction rates and complicate purification.

  • Side Reactions: In methods like aldol additions, side reactions such as self-condensation of the starting materials or dehydration of the final product can reduce the overall yield.[4][5]

  • Purification Difficulties: The amphipathic nature of the product, possessing a polar head group and a long nonpolar tail, can make chromatographic separation from starting materials and byproducts challenging.

  • Achieving High Enantioselectivity: While methods like Sharpless dihydroxylation are generally robust, achieving >99% enantiomeric excess (ee) with long-chain substrates may require careful optimization of reaction conditions.

Q3: How can I improve the yield of the final conversion of (R)-3-hydroxyicosanoic acid to its CoA ester?

A3: To enhance the yield of the final ligation step:

  • Activation of the Carboxylic Acid: Efficient activation of the carboxylic acid is crucial. Using N,N'-Carbonyldiimidazole (CDI) is a common and effective method for forming the acyl-CoA thioester.[6] Alternatively, conversion to an N-hydroxysuccinimide (NHS) ester can also yield good results.

  • Reaction Conditions: The reaction with Coenzyme A (CoA) should be performed in a suitable buffer system, typically a bicarbonate buffer at a controlled pH, to ensure the stability of the CoA thiol and promote the reaction.

  • Purification of the Final Product: Long-chain acyl-CoAs can be challenging to purify due to their tendency to form micelles. Solid-phase extraction (SPE) or reversed-phase HPLC are effective methods for purification.[7]

Troubleshooting Guides

Issue 1: Low Yield in Sharpless Asymmetric Dihydroxylation of 1-Icosene
Potential Cause Troubleshooting Step
Poor solubility of the long-chain alkene. Use a co-solvent system such as t-BuOH/water to improve solubility. Gentle heating may also be beneficial, but monitor for potential side reactions.
Decomposition of the osmium tetroxide catalyst. Ensure the reaction is performed under a nitrogen or argon atmosphere to prevent oxidative degradation. Use fresh, high-quality OsO4.
Inefficient regeneration of the catalyst. Verify the quality and stoichiometry of the co-oxidant (e.g., K3Fe(CN)6 or NMO). Ensure the pH of the reaction mixture is stable and slightly basic.
Formation of over-oxidation products (ketones or carboxylic acids). Use a milder work-up procedure. Avoid prolonged reaction times once the starting material is consumed (monitor by TLC or GC-MS).
Low enantioselectivity. Ensure the chiral ligand (e.g., (DHQD)2PHAL for AD-mix-β) is of high purity. A secondary catalytic cycle can lower enantioselectivity; this can be suppressed by using a higher molar concentration of the ligand.[8]
Issue 2: Low Yield and/or Side Products in the Conversion of (R)-3-hydroxyicosanoic acid to its CoA Ester
Potential Cause Troubleshooting Step
Incomplete activation of the carboxylic acid. Increase the amount of activating agent (e.g., CDI or NHS). Ensure anhydrous conditions during the activation step to prevent hydrolysis of the activated intermediate.
Hydrolysis of the acyl-CoA thioester. Maintain the pH of the reaction mixture within the optimal range for thioester stability (typically around 7.0-7.5). Avoid strongly acidic or basic conditions during work-up and purification.
Precipitation of the long-chain acyl-CoA. The product may precipitate from the aqueous reaction mixture. Adding a small amount of a water-miscible organic solvent like THF or isopropanol (B130326) can improve solubility.[9]
Difficulty in purifying the final product. Use solid-phase extraction with a C18 cartridge for initial purification. For higher purity, employ preparative reversed-phase HPLC with a suitable mobile phase gradient (e.g., acetonitrile (B52724)/water with a small amount of acetic acid).[7]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-hydroxyicosanoic acid via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the general principles of Sharpless asymmetric dihydroxylation for a long-chain alkene.

Step 1: Asymmetric Dihydroxylation of 1-Icosene

  • To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-butanol and water (10 mL per gram of AD-mix-β), add 1-icosene.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS, typically 24-48 hours).

  • Quench the reaction by adding sodium sulfite (B76179) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol (icosane-1,2-diol).

Step 2: Oxidative Cleavage to the Aldehyde

  • Dissolve the crude diol in a suitable solvent such as dichloromethane.

  • Add a mild oxidizing agent like sodium periodate (B1199274) (NaIO4) and stir at room temperature.

  • Monitor the reaction by TLC until the diol is consumed.

  • Filter the reaction mixture and concentrate the filtrate to obtain the crude aldehyde (2-hydroxy-nonadecanal).

Step 3: Oxidation to the Carboxylic Acid

  • Dissolve the crude aldehyde in a suitable solvent (e.g., t-butanol).

  • Add an oxidizing agent such as sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like 2-methyl-2-butene.

  • Stir the reaction at room temperature until the aldehyde is fully oxidized to the carboxylic acid (monitor by TLC).

  • Purify the crude (R)-3-hydroxyicosanoic acid by column chromatography on silica (B1680970) gel.

Protocol 2: Conversion of (R)-3-hydroxyicosanoic acid to this compound

This protocol is based on the CDI activation method.

  • Dissolve (R)-3-hydroxyicosanoic acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 1 hour under an inert atmosphere.

  • In a separate flask, dissolve Coenzyme A hydrate (B1144303) in a 0.5 M sodium bicarbonate buffer (pH ~7.5).

  • Add the activated fatty acid solution dropwise to the CoA solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Lyophilize the reaction mixture to remove the solvent.

  • Purify the resulting this compound using solid-phase extraction on a C18 cartridge, eluting with a stepwise gradient of acetonitrile in water containing a small amount of acetic acid.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps, generalized from literature on similar long-chain fatty acid syntheses. Actual yields may vary depending on reaction scale and optimization.

Reaction Step Method Typical Yield Range Key Parameters
Asymmetric Dihydroxylation Sharpless AD (AD-mix-β)85-95%Temperature, solvent system, purity of reagents
Oxidative Cleavage Sodium Periodate>90%Reaction time, stoichiometry of oxidant
Oxidation to Carboxylic Acid Sodium Chlorite80-90%pH control, use of a scavenger
CoA Ester Formation CDI Activation60-80%Anhydrous conditions for activation, pH of CoA solution

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of (R)-3-hydroxyicosanoic acid cluster_coa_ligation CoA Ester Formation Start Start 1-Icosene 1-Icosene Start->1-Icosene Sharpless AD Sharpless Asymmetric Dihydroxylation 1-Icosene->Sharpless AD Diol Icosane-1,2-diol Sharpless AD->Diol Oxidative Cleavage Oxidative Cleavage Diol->Oxidative Cleavage Aldehyde 2-Hydroxy-nonadecanal Oxidative Cleavage->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Final_Acid (R)-3-hydroxyicosanoic acid Oxidation->Final_Acid Acid_Input (R)-3-hydroxyicosanoic acid Final_Acid->Acid_Input Activation CDI Activation Acid_Input->Activation Activated_Acid Acyl-imidazole intermediate Activation->Activated_Acid CoA_Reaction Reaction with CoA Activated_Acid->CoA_Reaction Final_Product This compound CoA_Reaction->Final_Product Purification Purification Final_Product->Purification

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check purity of (R)-3-hydroxyicosanoic acid Start->Check_Purity Low_Purity Re-purify starting acid Check_Purity->Low_Purity Low High_Purity Purity >95% Check_Purity->High_Purity High Check_Activation Review activation step High_Purity->Check_Activation Anhydrous_Conditions Ensure anhydrous conditions for CDI activation Check_Activation->Anhydrous_Conditions Issue found Increase_CDI Increase CDI equivalents Check_Activation->Increase_CDI Issue found Check_CoA_Ligation Review CoA ligation step Check_Activation->Check_CoA_Ligation No issue pH_Control Verify pH of CoA buffer (7.0-7.5) Check_CoA_Ligation->pH_Control Issue found Solubility_Issue Add co-solvent (THF/isopropanol) to improve solubility Check_CoA_Ligation->Solubility_Issue Issue found Check_Purification Review purification Check_CoA_Ligation->Check_Purification No issue Optimize_SPE Optimize SPE elution gradient Check_Purification->Optimize_SPE Issue found Use_HPLC Use preparative HPLC for high purity Check_Purification->Use_HPLC Issue found

Caption: Troubleshooting decision tree for low yield in the final CoA ligation step.

References

strategies to prevent degradation of (R)-3-hydroxyicosanoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (R)-3-hydroxyicosanoyl-CoA during analysis. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during analysis?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary causes of degradation include:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1][2][3]

  • Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly cleave the thioester bond.

  • Oxidation: The hydroxyl group and the acyl chain may be susceptible to oxidation.

  • Physical Factors: Repeated freeze-thaw cycles and prolonged exposure to room temperature can contribute to degradation.

Q2: What is the recommended method for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[1][4] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions.

Q3: How should I store my samples to ensure the stability of this compound?

A3: To minimize degradation, samples should be processed rapidly at low temperatures (e.g., on ice).[1] For long-term storage, it is recommended to store samples at -80°C as a dry pellet.[1] Avoid repeated freeze-thaw cycles.

Q4: What type of internal standard is most appropriate for the quantification of this compound?

A4: A stable isotope-labeled internal standard of this compound is the ideal choice for accurate quantification. If a specific standard is unavailable, a structurally similar long-chain acyl-CoA with a stable isotope label can be used. The use of an appropriate internal standard is crucial to correct for variability in extraction efficiency and matrix effects.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Signal of this compound Sample degradation during collection and processing.Immediately freeze-clamp tissues upon collection to halt metabolic activity.[5][6] Keep samples on ice throughout the extraction process.
Inefficient extraction.Optimize the extraction protocol. Consider using an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization.[7] Ensure complete cell lysis.
Loss during sample cleanup.If using solid-phase extraction (SPE), be aware that hydrophilic species can be lost.[1] Evaluate the recovery of your SPE method. Consider a protocol that does not require SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA).[1]
Poor Peak Shape in Chromatography Suboptimal chromatographic conditions.Use a C18 reversed-phase column.[1] To improve peak shape and resolution, consider using ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide).[1]
High Variability in Quantification Inconsistent extraction efficiency.Add a stable isotope-labeled internal standard at the beginning of the extraction process to account for sample-to-sample variability.[1]
Matrix effects in the mass spectrometer.Ensure adequate chromatographic separation to minimize co-elution with interfering compounds.[1] Construct calibration curves in a matrix that closely matches the study samples.[1]
Presence of Degradation Products Hydrolysis of the thioester bond.Maintain acidic or near-neutral pH during sample preparation and storage. Reconstitute the final extract in a buffered solution (e.g., 50 mM ammonium acetate) or methanol (B129727) instead of unbuffered aqueous solutions.[1]
Enzymatic degradation.Use a quenching solution containing an acid (e.g., 5-sulfosalicylic acid) immediately after cell or tissue homogenization to denature enzymes.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is based on established methods for long-chain acyl-CoA extraction.[6][7]

  • Tissue Collection:

    • Excise the tissue of interest and immediately freeze-clamp it using tongs pre-cooled in liquid nitrogen to halt all metabolic processes.[6]

    • Store the freeze-clamped tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).[7]

    • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and continue to homogenize.[7]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (Optional):

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed. Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or 2-propanol).[7]

  • Final Preparation:

    • Dry the eluent under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of LC-MS/MS mobile phase, preferably containing a buffer like 50 mM ammonium acetate, for analysis.[1]

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is adapted from methods utilizing acid precipitation.[1]

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture dish.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification:

    • Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

Data Presentation

The following tables provide an example of how to present quantitative data for recovery and stability experiments.

Table 1: Comparison of Extraction Method Recovery

Extraction MethodMean Recovery (%)Standard Deviation
Acetonitrile Precipitation85.25.1
5-Sulfosalicylic Acid92.53.8
SPE Cleanup75.66.3

Table 2: Stability of this compound under Different Storage Conditions

Storage Condition% Remaining after 24 hours% Remaining after 7 days
4°C in Water6520
4°C in Ammonium Acetate9588
-80°C (Dry Pellet)>99>99

Visualizations

cluster_prevention Degradation Prevention Workflow Start Sample Collection FreezeClamp Immediate Freeze-Clamping Start->FreezeClamp Storage Store at -80°C FreezeClamp->Storage Extraction Extraction on Ice Storage->Extraction AcidicBuffer Use Acidic Buffer (pH 4.9-5.3) Extraction->AcidicBuffer Denature Enzyme Denaturation (e.g., SSA) AcidicBuffer->Denature Analysis Analysis Denature->Analysis BufferedMobilePhase Use Buffered Mobile Phase Analysis->BufferedMobilePhase LCMS LC-MS/MS BufferedMobilePhase->LCMS

Caption: Workflow for preventing the degradation of this compound.

cluster_troubleshooting Troubleshooting Low Signal Start Low or No Signal Detected CheckStorage Review Sample Storage (-80°C, minimal freeze-thaw?) Start->CheckStorage CheckExtraction Evaluate Extraction Efficiency (Used acidic buffer & quenching?) CheckStorage->CheckExtraction [Storage OK] ImproveStorage Implement Strict Storage Protocols CheckStorage->ImproveStorage [Storage Issue] CheckCleanup Assess SPE Recovery (Analyte loss?) CheckExtraction->CheckCleanup [Extraction OK] OptimizeExtraction Optimize Extraction Protocol CheckExtraction->OptimizeExtraction [Extraction Issue] CheckLCMS Verify LC-MS/MS Method (Correct transitions, good chromatography?) CheckCleanup->CheckLCMS [Cleanup OK] ModifyCleanup Modify or Omit SPE Step CheckCleanup->ModifyCleanup [Cleanup Issue] OptimizeLCMS Optimize Analytical Method CheckLCMS->OptimizeLCMS [Method Issue]

Caption: Troubleshooting guide for low signal of this compound.

References

addressing matrix effects in (R)-3-hydroxyicosanoyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when measuring (R)-3-hydroxyicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the measurement of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1] In the context of this compound, which is often measured in complex biological samples like plasma, serum, or tissue extracts, matrix effects can lead to inaccurate quantification.

Q2: What are the common causes of matrix effects in the analysis of acyl-CoAs like this compound?

A: The primary causes of matrix effects in lipid analysis are phospholipids (B1166683), which are abundant in biological membranes.[2][3] Other sources include salts, proteins, and other endogenous metabolites that can co-extract and co-elute with the target analyte, interfering with the ionization process in the mass spectrometer's ion source.[1]

Q3: How can I determine if my this compound measurement is affected by matrix effects?

A: Two common methods to assess the presence and extent of matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer post-column. A blank matrix extract is then injected onto the LC system. Any dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use an SIL-IS of this compound. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4][5][6] 2. Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][5]
Low signal intensity or high limit of detection (LOD) Significant ion suppression.1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the majority of matrix components, especially phospholipids.[7] 2. Use Phospholipid Removal Products: Incorporate specialized SPE cartridges or plates designed to specifically remove phospholipids from the sample extract.[2]
Signal intensity is higher than expected Ion enhancement.1. Evaluate Internal Standard: Ensure the chosen internal standard is appropriate and not also subject to unpredictable enhancement. An SIL-IS is ideal. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion enhancement. However, ensure the analyte concentration remains within the instrument's linear range.
Inconsistent results across different biological matrices Matrix effects vary between different sample types (e.g., plasma vs. tissue homogenate).Develop a Matrix-Specific Protocol: Validate the method for each matrix type. This may involve creating separate calibration curves in each matrix or demonstrating that a single calibration curve is valid across matrices through matrix effect experiments.[6]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample through the entire extraction procedure. Spike the same known concentration of this compound into the final, extracted matrix.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Presentation:

Analyte Concentration (ng/mL) Peak Area (Neat Solution) Peak Area (Post-Extraction Spike) Matrix Effect (%)
This compound10150,00090,00060% (Ion Suppression)
This compound1001,600,0001,040,00065% (Ion Suppression)
This compound100015,500,00010,850,00070% (Ion Suppression)
Protocol 2: Overcoming Matrix Effects with Stable Isotope Dilution

Objective: To achieve accurate quantification of this compound by correcting for matrix effects and other sources of analytical variability.

Methodology:

  • Synthesize or acquire a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., with 13C or 15N labels). Stable isotope labeling in cell culture (SILEC) is a method to produce such standards.[4][8][9]

  • Spike a known concentration of the SIL-IS into all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

  • Prepare calibration standards by spiking known concentrations of unlabeled this compound into a representative blank matrix.

  • Process all samples through the established extraction procedure.

  • Analyze samples by LC-MS/MS, monitoring the transitions for both the native analyte and the SIL-IS.

  • Quantify this compound by calculating the ratio of the peak area of the native analyte to the peak area of the SIL-IS.

Data Presentation:

Sample Type Analyte Peak Area SIL-IS Peak Area Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL)
Calibration Standard 115,000105,0000.14310
Calibration Standard 2155,000110,0001.409100
Quality Control (Low)35,000108,0000.32422.5
Unknown Sample 185,000102,0000.83358.7

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Extraction (e.g., SPE, LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & SIL-IS) ms_detection->peak_integration Raw Data ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification result result quantification->result Final Concentration

Caption: Workflow for this compound quantification using stable isotope dilution.

troubleshooting_logic start Inaccurate or Irreproducible This compound Results check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 15%? check_matrix_effect->matrix_effect_present no_matrix_effect Matrix Effect Acceptable matrix_effect_present->no_matrix_effect No implement_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_effect_present->implement_sil Yes optimize_cleanup Optimize Sample Cleanup (e.g., change SPE sorbent) matrix_effect_present->optimize_cleanup Yes optimize_lc Optimize LC Method (e.g., gradient, column) matrix_effect_present->optimize_lc Yes other_issues Investigate Other Issues: - Instrument Performance - Standard Stability - Pipetting Error no_matrix_effect->other_issues revalidate Re-validate Method implement_sil->revalidate optimize_cleanup->revalidate optimize_lc->revalidate

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

quality control measures for (R)-3-hydroxyicosanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of (R)-3-hydroxyicosanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound standards to ensure stability?

A1: this compound is susceptible to degradation. For optimal stability, it should be stored at -20°C or below.[1] It is advisable to aliquot the standard upon receipt to minimize freeze-thaw cycles. When preparing solutions, use methanolic or other organic solvents, as acyl-CoAs are unstable in aqueous solutions, with degradation increasing with the length of the fatty acid chain.[2] If aqueous buffers are necessary for your experiment, prepare the solutions fresh and use them immediately.

Q2: What are the critical quality control parameters to check for a new lot of this compound standard?

A2: A comprehensive quality control assessment for a new lot of this compound standard should include:

  • Identity: Confirmation of the molecular weight and structure, typically via mass spectrometry.

  • Purity: Assessment of the percentage of the desired compound, usually determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or mass spectrometer.

  • Concentration: Accurate determination of the concentration of the stock solution, often verified by UV spectrophotometry or quantitative NMR.

  • Stereospecificity: Confirmation of the (R) configuration, which may require specialized chiral chromatography or enzymatic assays.

Q3: My this compound standard is showing low signal intensity during LC-MS analysis. What could be the cause?

A3: Low signal intensity can be due to several factors:

  • Degradation: The standard may have degraded due to improper storage, handling, or repeated freeze-thaw cycles.

  • Poor Ionization: The electrospray ionization (ESI) source parameters may not be optimized for this molecule. Long-chain acyl-CoAs are typically analyzed in positive ESI mode.

  • Matrix Effects: If analyzing in a complex matrix, other components may be suppressing the ionization of your standard.

  • Low Concentration: The prepared solution may be too dilute. Verify the concentration of your stock solution.

Q4: What are the common degradation pathways for long-chain acyl-CoAs like this compound?

A4: The primary degradation pathways for long-chain acyl-CoAs include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of coenzyme A and the free fatty acid.

  • Oxidation: The fatty acyl chain can be susceptible to oxidation, particularly if it contains double bonds. The 3-hydroxy group can also be a site for oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound standards.

Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC/UHPLC Analysis
Potential Cause Troubleshooting Step
Secondary Interactions Some peaks may tail due to interactions with the column stationary phase.[3] Consider using a different column chemistry or modifying the mobile phase with a small amount of a competing agent.
Column Contamination Contaminants from previous injections can lead to peak shape issues. Flush the column with a strong solvent.[3]
High Sample Load Injecting too much sample can overload the column. Reduce the injection volume or the concentration of the standard.[3]
Extra-column Effects Excessive tubing length or dead volume in fittings can cause peak broadening.[3] Ensure all connections are secure and use tubing with the appropriate inner diameter.
Issue 2: Inconsistent or Non-reproducible Quantitative Results
Potential Cause Troubleshooting Step
Standard Instability The standard may be degrading in the autosampler. Acyl-CoAs have shown instability in aqueous solutions over time.[2] Prepare fresh dilutions and consider using a cooled autosampler.
Inaccurate Pipetting Small volumes of viscous organic solvents can be difficult to pipette accurately. Use positive displacement pipettes or a calibrated syringe.
Matrix Effects in LC-MS Co-eluting substances from the sample matrix can interfere with ionization.[2] Use a stable isotope-labeled internal standard to correct for these effects.
Instrument Variability Fluctuations in the LC or MS system can lead to inconsistent results. Run system suitability tests before each batch of samples to ensure proper instrument performance.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC-UV

This protocol outlines a general method for assessing the purity of this compound standards using reversed-phase high-performance liquid chromatography with UV detection.

  • Standard Preparation:

    • Allow the lyophilized standard to equilibrate to room temperature before opening.

    • Reconstitute the standard in an appropriate organic solvent (e.g., methanol) to a stock concentration of 1 mg/mL.

    • Prepare a working solution of 100 µg/mL by diluting the stock solution with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a method for confirming the identity of this compound by verifying its molecular weight and characteristic fragmentation pattern.

  • Sample Preparation:

  • LC-MS/MS Conditions:

    • LC System: UHPLC system with a C8 or C18 column.

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[5]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]

    • Gradient: A suitable gradient to elute the long-chain acyl-CoA.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MS Scan Mode:

      • Full scan to identify the precursor ion [M+H]+.

      • Product ion scan of the precursor ion to observe characteristic fragments. A common neutral loss for acyl-CoAs is 507 Da, corresponding to phosphoadenosine diphosphate.[6]

  • Data Analysis:

    • Compare the observed mass of the precursor ion with the theoretical mass of this compound.

    • Analyze the fragmentation pattern for characteristic product ions.

Visualizations

QC_Workflow cluster_receipt Standard Receipt cluster_initial_qc Initial Quality Control cluster_storage Storage & Handling cluster_use Experimental Use Receipt Receive this compound Standard Identity Identity Confirmation (LC-MS/MS) Receipt->Identity Purity Purity Assessment (HPLC-UV) Receipt->Purity Concentration Concentration Verification (UV-Vis) Receipt->Concentration Store Store at <= -20°C Identity->Store Purity->Store Concentration->Store Aliquot Aliquot to Minimize Freeze-Thaw Store->Aliquot Experiment Use in Experiments Aliquot->Experiment

Caption: Quality control workflow for this compound standards.

Troubleshooting_Logic cluster_standard Standard Integrity cluster_method Analytical Method cluster_instrument Instrumentation Problem Inconsistent Experimental Results Degradation Check for Degradation Problem->Degradation Concentration Verify Concentration Problem->Concentration Storage Review Storage Conditions Problem->Storage LC_Params Optimize LC Parameters Problem->LC_Params MS_Params Optimize MS Parameters Problem->MS_Params Sample_Prep Review Sample Preparation Problem->Sample_Prep System_Suitability Perform System Suitability Test Problem->System_Suitability Calibration Check Instrument Calibration Problem->Calibration

References

improving the reproducibility of (R)-3-hydroxyicosanoyl-CoA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to improve the reproducibility of experiments involving (R)-3-hydroxyicosanoyl-CoA. It provides troubleshooting advice, frequently asked questions, and detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

This compound is the coenzyme A thioester of (R)-3-hydroxyicosanoic acid, a 20-carbon very-long-chain hydroxy fatty acid. It is an intermediate in the metabolic pathway of fatty acid elongation and peroxisomal beta-oxidation. Specifically, it is a substrate for enzymes like 3-hydroxyacyl-CoA dehydratases.[1] Its stereospecificity is crucial, as different enzymes in metabolic pathways often act on specific R- or S-enantiomers.[2]

Q2: How should I properly store and handle this compound to ensure its stability?

Acyl-CoA esters are known for their instability in aqueous solutions.[3] To maintain integrity, follow these storage guidelines.

ParameterRecommendationRationale
Form Store as a lyophilized powder or in an anhydrous organic solvent (e.g., methanol).Minimizes hydrolysis of the thioester bond, which readily occurs in aqueous solutions.[3]
Temperature ≤ -20°C for short-term storage; -80°C for long-term storage.Reduces chemical degradation and enzymatic activity from potential contaminants.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation of the molecule.
Aqueous Use Prepare fresh aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles.[4]Thioester bonds are susceptible to hydrolysis, especially at neutral or alkaline pH.
pH If an aqueous buffer is necessary, use a slightly acidic pH (e.g., pH 4.0-6.0).Improves stability by reducing the rate of hydrolysis.

Q3: What are the common methods for quantifying this compound?

Quantification is typically achieved using chromatographic methods coupled with mass spectrometry or UV detection.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method due to its high sensitivity and specificity. It allows for absolute quantification and can distinguish the target molecule from a complex biological matrix.[3][5]

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This method is also viable, detecting the adenine (B156593) moiety of the coenzyme A molecule at approximately 254-259 nm.[6][7] While less sensitive than LC-MS/MS, it can be effective for purified or semi-purified samples.[7]

Troubleshooting Guide: Enzymatic Assays

This section addresses common issues encountered during enzymatic assays involving this compound, such as with 3-hydroxyacyl-CoA dehydrogenase or dehydratase.

Q4: I am observing low or no activity in my enzymatic assay. What are the potential causes?

Low enzyme activity can stem from several factors related to the substrate, enzyme, or assay conditions.

Troubleshooting Flowchart for Low Enzyme Activity

A Start: Low/No Enzyme Activity B Check Substrate Integrity: 1. Was this compound freshly prepared? 2. Stored correctly? A->B C Check Enzyme: 1. Is enzyme active (use positive control)? 2. Correct concentration used? 3. Stored correctly? B->C No F Resolution: Substrate Degraded. Prepare fresh substrate from powder. B->F Yes D Check Assay Conditions: 1. Correct buffer pH and composition? 2. Correct temperature? 3. Correct wavelength/instrument settings? C->D No G Resolution: Enzyme Inactive. Use new enzyme aliquot or batch. C->G Yes E Check for Inhibitors: 1. Any interfering substances in sample? (e.g., EDTA, SDS) D->E No H Resolution: Conditions Suboptimal. Optimize pH, temp, and buffer. D->H Yes I Resolution: Inhibitor Present. Deproteinize or purify sample. E->I Yes J Problem Solved E->J No F->J G->J H->J I->J

Caption: A logical flowchart for diagnosing low enzyme activity.

  • Substrate Degradation: As a primary suspect, this compound may have hydrolyzed. Always prepare it fresh from a stock solution stored in an organic solvent or from a lyophilized powder.

  • Incorrect Enantiomer: Ensure you are using the (R)-enantiomer if your enzyme is specific for it. Using a racemic mixture of (R,S)-3-hydroxyicosanoyl-CoA can lead to competitive inhibition and apparently lower activity.[8]

  • Enzyme Inactivity: Verify the activity of your enzyme with a known, stable control substrate. Aliquot enzymes upon receipt and store them at the recommended temperature to avoid degradation from multiple freeze-thaw cycles.[4]

  • Suboptimal Assay Conditions: Verify that the buffer pH, ionic strength, and temperature are optimal for your specific enzyme. For dehydrogenase assays that measure NADH production/consumption, ensure the wavelength is set correctly (typically 340 nm).

Q5: My assay results are inconsistent between replicates. What could be the cause?

Inconsistent readings often point to issues with pipetting, mixing, or sample preparation.[4]

  • Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme solutions or small volumes, can cause significant variability. Use calibrated pipettes and ensure tips are fully submerged.

  • Incomplete Mixing: Ensure all components of the reaction mixture are thoroughly but gently mixed before starting the measurement. Vortexing can denature some enzymes; gentle inversion or flicking is often preferred.

  • Sample Homogeneity: If using biological extracts, ensure they are fully homogenized and free of precipitates. Consider deproteinizing samples if interference is suspected.[4]

Troubleshooting Guide: LC-MS/MS Analysis

Q6: I am experiencing poor peak shape or low signal intensity for this compound in my LC-MS analysis. How can I improve this?

This is a common challenge with long-chain acyl-CoAs due to their amphipathic nature.

ProblemPotential CauseSuggested Solution
Low Signal / Poor Ionization Sub-optimal mobile phase pH or organic content.Use a mobile phase with a low pH (e.g., 0.1% formic or acetic acid) to protonate the molecule for positive ion mode ESI. Optimize the gradient to ensure elution at a sufficient organic percentage.
Peak Tailing Secondary interactions with the stationary phase or metal components of the LC system.Use a high-quality C18 column. Add a small amount of a chelating agent like EDTA to the mobile phase if metal adduction is suspected.
Carryover The molecule adsorbs to surfaces in the autosampler or column.Use methanol (B129727) for sample reconstitution as it often provides good stability and solubilization.[3] Implement robust needle and column wash steps between injections, potentially using a high-organic, acidified wash solvent.
In-source Fragmentation The molecule is fragmenting in the mass spectrometer source before mass analysis.Optimize source parameters such as capillary voltage and source temperature. Some methods intentionally use in-source fragmentation to generate characteristic fragments for detection.[5]

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a spectrophotometric assay to measure the activity of HADH by monitoring the oxidation of this compound, which is coupled to the reduction of NAD⁺ to NADH.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • NAD⁺ Stock Solution: 20 mM in purified water.

  • This compound Substrate: 1 mM stock in methanol.

  • Purified HADH enzyme or cell lysate.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the assay buffer, NAD⁺ solution (to a final concentration of 500 µM), and the enzyme/lysate.

  • Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the this compound substrate (to a final concentration of 10-50 µM). Mix gently by inversion.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. This corresponds to the production of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

General Workflow for an Enzymatic Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer P2 Prepare Substrate and Cofactor (NAD+) Stocks P3 Prepare Enzyme Dilutions A1 Add Buffer, Cofactor, and Enzyme to Cuvette P3->A1 Start Assay A2 Equilibrate Temperature A1->A2 A3 Initiate with Substrate A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 D1 Plot Absorbance vs. Time A4->D1 Collect Data D2 Calculate Initial Velocity (V₀) D1->D2 D3 Determine Enzyme Activity D2->D3 End Report Activity D3->End Final Result

Caption: A standard workflow for performing an enzymatic assay.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the analysis of this compound from biological samples.[3] Optimization will be required.

Materials:

  • Extraction Solvent: Acetonitrile or a chloroform/methanol mixture.[9]

  • Internal Standard (IS): A structurally similar, stable isotope-labeled, or odd-chain acyl-CoA (e.g., C17:0-CoA).

  • LC Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (with acetic acid).

  • LC Mobile Phase B: Acetonitrile.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Procedure:

  • Sample Extraction: Homogenize the cell pellet or tissue sample in ice-cold extraction solvent containing the internal standard. Centrifuge to pellet protein and debris.

  • Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of methanol or a methanol/water mixture.[3]

  • LC Separation: Inject the sample onto the C18 column. Elute the acyl-CoAs using a gradient from ~5% Mobile Phase B to 95% Mobile Phase B over 10-15 minutes.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The neutral loss of 507 Da (phosphopantetheine moiety) is a characteristic transition for acyl-CoAs.[5]

  • Quantification: Create a standard curve using known concentrations of this compound. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Relevant Signaling Pathway

This compound is an intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids. This pathway is crucial for breaking down fatty acids that are too long to be initially processed in the mitochondria.

Peroxisomal Beta-Oxidation Pathway

Simplified Peroxisomal Beta-Oxidation N1 Very-Long-Chain Acyl-CoA (e.g., Icosanoyl-CoA) N2 trans-2-Enoyl-CoA N1->N2 Oxidation E1 Acyl-CoA Oxidase N1->E1 N3 3-Hydroxyacyl-CoA (e.g., this compound) N2->N3 Hydration E2 Enoyl-CoA Hydratase N2->E2 N4 3-Ketoacyl-CoA N3->N4 Dehydrogenation E3 3-Hydroxyacyl-CoA Dehydrogenase N3->E3 N5 Chain-Shortened Acyl-CoA + Acetyl-CoA N4->N5 Thiolytic Cleavage E4 Thiolase N4->E4 E1->N2 E2->N3 E3->N4 E4->N5

References

dealing with low abundance of (R)-3-hydroxyicosanoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-3-hydroxyicosanoyl-CoA, particularly when dealing with its low abundance in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with low-abundance this compound?

A1: The main challenges include:

  • Sample Degradation: Acyl-CoAs, including this compound, are susceptible to enzymatic and chemical hydrolysis.[1] It is crucial to process samples quickly and store them at -80°C to minimize degradation.[2]

  • Low Signal Intensity in Mass Spectrometry: Due to its low concentration, achieving a strong signal-to-noise ratio can be difficult. This can be caused by inefficient ionization, ion suppression from matrix components, or suboptimal mass spectrometry parameters.[1]

  • Matrix Effects: Complex biological samples contain numerous other molecules that can interfere with the detection of the target analyte, leading to ion suppression or enhancement.[1][3]

  • Recovery during Sample Preparation: Losses can occur during extraction and purification steps. The choice of extraction method is critical to maximize recovery.[1][4]

Q2: Which analytical technique is most suitable for quantifying low levels of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[5][6] This technique allows for the selective detection and quantification of the target molecule even in complex mixtures.

Q3: How can I improve the stability of this compound in my samples?

A3: To enhance stability, consider the following:

  • Use acidic conditions during sample preparation, as acyl-CoAs are prone to hydrolysis in neutral or alkaline aqueous solutions.[1][6]

  • Minimize the time samples are kept at room temperature.[1]

  • Use glass vials instead of plastic for sample storage and analysis to reduce signal loss.[7]

  • After extraction, reconstitute the dried sample in a non-aqueous or acidic solvent.[6]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always necessary with modern sensitive LC-MS/MS systems, derivatization can be employed to improve ionization efficiency and thus sensitivity.[8] For instance, derivatizing the hydroxyl group can enhance its signal in the mass spectrometer.[8] However, this adds an extra step to the workflow and needs to be carefully validated.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis

This guide provides a systematic approach to diagnosing and resolving low signal intensity.

Troubleshooting Workflow

start Low/No Signal Detected ms_check Verify MS Performance (infuse known standard) start->ms_check sample_prep Evaluate Sample Preparation ms_check->sample_prep MS OK end_ms_issue Troubleshoot Mass Spectrometer ms_check->end_ms_issue MS Issue lc_params Check LC Parameters sample_prep->lc_params Sample Prep OK degradation degradation sample_prep->degradation Potential Degradation extraction extraction sample_prep->extraction Inefficient Extraction ms_params Optimize MS Parameters lc_params->ms_params LC OK peak_shape peak_shape lc_params->peak_shape Poor Peak Shape ionization ionization ms_params->ionization Inefficient Ionization fragmentation fragmentation ms_params->fragmentation Suboptimal Fragmentation solution_degradation Use fresh samples, acidic pH, and low temperatures. degradation->solution_degradation Solution solution_extraction Optimize SPE protocol. Verify elution solvent. extraction->solution_extraction Solution solution_peak_shape Check column integrity. Optimize gradient. peak_shape->solution_peak_shape Solution solution_ionization Adjust mobile phase modifiers. Optimize source parameters. ionization->solution_ionization Solution solution_fragmentation Optimize collision energy. Select appropriate transitions. fragmentation->solution_fragmentation Solution

Caption: A logical workflow for troubleshooting low LC-MS/MS signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Infuse a standard solution of a known compound (ideally an acyl-CoA standard if available) directly into the mass spectrometer to ensure the instrument is functioning correctly.[1] Check for a stable electrospray.[9]

  • Evaluate Sample Preparation:

    • Degradation: Acyl-CoAs are unstable. Prepare fresh standards and ensure samples were processed under conditions that minimize hydrolysis (e.g., acidic pH, low temperature).[1][6]

    • Extraction Efficiency: The choice of solid-phase extraction (SPE) sorbent and elution solvent is critical.[1] Ensure the SPE protocol is optimized for long-chain hydroxyacyl-CoAs.

  • Check Liquid Chromatography Parameters:

    • Poor Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio.[1] This may indicate issues with the analytical column or the mobile phase composition.

    • Retention Time Shifts: Ensure the analyte is eluting as expected.

  • Optimize Mass Spectrometry Parameters:

    • Ionization: The efficiency of ionization can be influenced by the mobile phase composition and the presence of co-eluting matrix components.[1] Adjust source parameters like desolvation temperature and gas flows.

    • Fragmentation: Optimize the collision energy to ensure efficient fragmentation of the precursor ion. The most common fragmentation for acyl-CoAs involves the neutral loss of the phosphorylated ADP moiety (-507 m/z).[6]

Issue 2: Poor Reproducibility in Quantification

Troubleshooting Workflow

start Poor Reproducibility is_check Internal Standard (IS) Performance start->is_check sample_homogeneity Sample Inhomogeneity is_check->sample_homogeneity IS Signal Stable solution_is Ensure IS is added early. Use a stable isotope-labeled IS if possible. is_check->solution_is IS Signal Variable extraction_variability Extraction Variability sample_homogeneity->extraction_variability Sample is Homogeneous solution_homogeneity Ensure thorough homogenization of tissue or cell samples. sample_homogeneity->solution_homogeneity Potential Issue instrument_drift Instrument Drift extraction_variability->instrument_drift Extraction is Consistent solution_extraction Automate extraction if possible. Ensure consistent solvent volumes and timing. extraction_variability->solution_extraction Potential Issue solution_drift Run standards throughout the batch. Monitor system suitability. instrument_drift->solution_drift Potential Issue

Caption: Troubleshooting workflow for poor quantitative reproducibility.

Detailed Steps:

  • Internal Standard (IS) Performance: The IS is crucial for correcting for variability. Ensure the IS is added at the very beginning of the sample preparation process. A stable isotope-labeled version of the analyte is the ideal IS.

  • Sample Homogeneity: For tissue or cell samples, ensure that the sample is thoroughly homogenized before taking an aliquot for extraction.

  • Extraction Variability: Manual sample preparation, especially SPE, can introduce variability.[10] Ensure consistent handling, timing, and solvent volumes for all samples.

  • Instrument Drift: Over a long analytical run, the performance of the LC-MS/MS system can drift. Inject calibration standards periodically throughout the sample sequence to monitor and correct for any drift.

Quantitative Data Summary

The following table compares different analytical methods for the quantification of 3-hydroxyacyl-CoAs, highlighting the superior sensitivity of LC-MS/MS.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[5]120 pmol (with derivatization)[5]~50 fmol[5]
Limit of Quantification (LOQ) 5-50 fmol[5]1.3 nmol (LC/MS-based)[5]~100 fmol[5]
Linearity (R²) >0.99[5]>0.99[5]Variable
Precision (RSD%) < 5%[5]< 15%[5]< 20%
Specificity High[5]Moderate[5]High[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological matrices and may require optimization.[5]

  • Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., 1:1 methanol (B129727)/water with 5% acetic acid).[1] Spike with an appropriate internal standard.

  • Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.[3][6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[5]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[5]

  • Elution: Elute the this compound with 1 mL of methanol.[5]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[5]

Protocol 2: LC-MS/MS Analysis

This is a representative method and should be optimized for the specific instrument and column used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate. For example, 5% B to 95% B over 5 minutes.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[11]

    • Precursor Ion: The [M+H]⁺ ion for this compound.

    • Product Ion: A characteristic fragment ion, typically resulting from the neutral loss of the panto-theine-ADP moiety.[6]

    • Collision Energy: Optimize for the specific precursor-product ion transition.[1]

Signaling Pathway and Workflow Diagrams

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., tissue, cells) homogenize Homogenization (+ Internal Standard) sample->homogenize extract Solid-Phase Extraction (SPE) homogenize->extract concentrate Dry & Reconstitute extract->concentrate lc Liquid Chromatography (LC) concentrate->lc msms Tandem Mass Spectrometry (MS/MS) lc->msms quant Quantification msms->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound.

References

optimization of sample preparation for (R)-3-hydroxyicosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sample preparation for (R)-3-hydroxyicosanoyl-CoA analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during sample preparation and analysis.

Troubleshooting Guide

This guide is designed to provide solutions to specific issues that may arise during the analysis of this compound and other long-chain acyl-CoAs.

Q1: Why am I observing low or no signal for my target analyte, this compound?

A1: Low or absent signal can be due to several factors, primarily related to the inherent instability of long-chain acyl-CoAs.[1] Consider the following potential causes and solutions:

  • Analyte Degradation: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[2] It is crucial to work quickly, keep samples on ice or at 4°C throughout the extraction process, and use fresh, high-purity solvents.[2] Flash-freezing fresh tissue in liquid nitrogen and storing at -80°C is recommended if immediate processing is not possible.[2]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. A widely used method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3]

  • Poor Recovery from Solid-Phase Extraction (SPE): Ensure that the SPE column is properly conditioned and not allowed to dry out before loading the sample. Optimize the wash and elution steps to prevent premature elution of the analyte or incomplete recovery from the column.[2]

Q2: I am seeing high variability between replicate samples. What could be the cause?

A2: High variability is often a result of inconsistent sample handling and preparation.

  • Incomplete Homogenization: Ensure that tissue samples are thoroughly homogenized to achieve complete cell lysis and release of the analyte. For tissue samples, a glass homogenizer is often recommended for effective disruption.[2][3]

  • Pipetting Errors: When working with small volumes of extraction solvents and standards, ensure accurate and consistent pipetting.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples, as this can lead to significant degradation of acyl-CoAs.[2]

Q3: My chromatograms show poor peak shape and resolution. How can I improve this?

A3: Poor chromatography can be addressed by optimizing the liquid chromatography (LC) method.

  • Mobile Phase Composition: The separation of long-chain acyl-CoAs is often achieved using a reverse-phase C18 column with a binary gradient.[4][5] A common mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) and an organic component like acetonitrile.[4][5]

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.

  • Sample Matrix Effects: If co-eluting species are causing ion suppression, consider improving the sample cleanup process, for instance, by optimizing the SPE wash steps.[1]

Frequently Asked Questions (FAQs)

Q: What is the best way to store tissue samples for long-chain acyl-CoA analysis?

A: For optimal preservation of long-chain acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] This minimizes enzymatic activity and chemical degradation.

Q: Can I use a protein precipitation method instead of solid-phase extraction?

A: While protein precipitation with agents like 5-sulfosalicylic acid (SSA) is used for short-chain acyl-CoAs, it may not be as effective for long-chain species and can result in lower recovery and a less clean sample for LC-MS/MS analysis.[6][7] Solid-phase extraction is generally recommended for purification and enrichment of long-chain acyl-CoAs.[2][8]

Q: What type of internal standard should I use for quantification?

A: A stable isotope-labeled version of the analyte is the ideal internal standard. If a specific standard for this compound is not available, a structurally similar long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used.[2] It is important to add the internal standard early in the sample preparation process to account for losses during extraction and purification.[2]

Data Presentation

The recovery of long-chain acyl-CoAs can vary depending on the extraction method and the specific acyl-CoA species. The following table summarizes reported recovery rates for different acyl-CoAs, which can serve as a benchmark for optimizing your own sample preparation protocol.

Acyl-CoA SpeciesChain LengthExtraction MethodSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)Organic Solvent Extraction & SPE2-(2-pyridyl)ethyl85-95%[7][8]
Malonyl-CoAShort (C3)Organic Solvent Extraction & SPE2-(2-pyridyl)ethyl83-90%[7][8]
Octanoyl-CoAMedium (C8)Organic Solvent Extraction & SPE2-(2-pyridyl)ethyl88-92%[7][8]
Palmitoyl-CoALong (C16:0)Organic Solvent Extraction & SPEOligonucleotide70-80%[3][8]
Oleoyl-CoALong (C18:1)Organic Solvent Extraction & SPE2-(2-pyridyl)ethyl85-90%[7][8]
Arachidonyl-CoALong (C20:4)Organic Solvent Extraction & SPE2-(2-pyridyl)ethyl83-88%[7][8]

Experimental Protocols

This section provides a detailed protocol for the extraction and purification of long-chain acyl-CoAs from tissue samples, which is applicable for the analysis of this compound. This protocol is adapted from established methods.[2][3][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • SPE column conditioning, wash, and elution solutions (specifics depend on the chosen SPE sorbent)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent for LC-MS/MS analysis

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of isopropanol and homogenize again.[3][8]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.[3][8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

    • Carefully collect the supernatant containing the acyl-CoAs.[8]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column according to the manufacturer's instructions.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[8]

    • Washing: Wash the column with an appropriate wash solution to remove unbound impurities.[8]

    • Elution: Elute the acyl-CoAs from the column using a suitable elution solution.[8]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[8]

    • Reconstitute the dried sample in a suitable solvent for your LC-MS/MS analysis (e.g., a mixture of water and methanol).[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenize Homogenization (KH2PO4 buffer, Isopropanol) tissue->homogenize extract Solvent Extraction (Acetonitrile) homogenize->extract centrifuge Centrifugation (12,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Column condition->load wash Wash Column load->wash elute Elute Acyl-CoAs wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute Sample concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for acyl-CoA extraction and analysis.

Troubleshooting Logic for Low Analyte Recovery

G cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_stability Analyte Stability start Low Recovery of This compound check_homogenization Is tissue fully homogenized? start->check_homogenization optimize_homogenization Optimize homogenization: - Use glass homogenizer - Ensure sufficient time/speed check_homogenization->optimize_homogenization No check_solvents Are extraction solvents fresh? check_homogenization->check_solvents Yes use_fresh_solvents Use fresh, high-purity solvents check_solvents->use_fresh_solvents No check_spe_conditioning Was SPE column properly conditioned? check_solvents->check_spe_conditioning Yes recondition_spe Ensure proper conditioning and prevent drying check_spe_conditioning->recondition_spe No check_wash_elution Are wash/elution volumes optimal? check_spe_conditioning->check_wash_elution Yes optimize_spe_method Optimize wash/elution steps to prevent analyte loss check_wash_elution->optimize_spe_method No check_temp Were samples kept on ice/at 4°C? check_wash_elution->check_temp Yes maintain_low_temp Maintain low temperature throughout sample prep check_temp->maintain_low_temp No check_freeze_thaw Multiple freeze-thaw cycles? check_temp->check_freeze_thaw Yes avoid_freeze_thaw Aliquot samples to avoid repeated freeze-thaw check_freeze_thaw->avoid_freeze_thaw Yes

Caption: Troubleshooting decision tree for low analyte recovery.

Simplified Fatty Acid Beta-Oxidation Pathway

G lcfa Long-Chain Fatty Acid lc_acyl_coa Long-Chain Acyl-CoA lcfa->lc_acyl_coa Acyl-CoA Synthetase enoyl_coa Trans-Δ2-Enoyl-CoA lc_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa Thiolase

Caption: Simplified fatty acid beta-oxidation pathway.

References

Technical Support Center: Quantification of (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-3-hydroxyicosanoyl-CoA using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when developing a calibration curve for this compound?

The most common issues include:

  • Poor Linearity (R² < 0.99): This can be caused by a variety of factors including detector saturation at high concentrations, inaccurate standard preparation, or inappropriate curve fitting models. It is not uncommon for LC-MS/MS calibration curves to exhibit non-linear behavior at higher concentrations.[1]

  • High Variability at Low Concentrations: Poor accuracy and precision at the lower limit of quantification (LLOQ) are often observed.[1] This can be due to low signal-to-noise ratios, matrix effects, or issues with the integration of small peaks.

  • Matrix Effects: Co-eluting endogenous molecules from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4][5] Phospholipids are a major source of matrix effects in biological samples like plasma.[2][4]

  • Analyte Instability: Long-chain acyl-CoAs can be unstable and prone to degradation. Proper sample handling and storage are crucial.

  • Carryover: The analyte from a high concentration sample can adsorb to surfaces in the LC system and elute during subsequent runs, leading to inaccuracies in the measurement of lower concentration samples.

Q2: How can I minimize matrix effects in my this compound quantification assay?

Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS/MS analysis.[6][7] Protein precipitation is a simpler but generally less clean method.[6]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 reversed-phase column), or modifying the pH of the mobile phase.[3][8]

  • Use of an Appropriate Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic and ionization behavior can be used. Odd-chain fatty acyl-CoAs are often used as internal standards for the quantification of even-chain species.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but the analyte concentration must remain above the limit of quantification (LOQ).[3]

Q3: What type of internal standard is recommended for this compound quantification?

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) this compound. This is because it will have nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, thus effectively compensating for variations in sample preparation and matrix effects.[10]

If a stable isotope-labeled standard is not commercially available, a close structural analog, such as an odd-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxynonadecanoyl-CoA), can be used. It is important to verify that the chosen internal standard does not co-elute with any endogenous compounds in the sample.[9]

Q4: My calibration curve is not linear. What should I do?

First, visually inspect the curve to see if it plateaus at higher concentrations, which could indicate detector saturation.[1] If this is the case, you can try the following:

  • Narrow the Calibration Range: Reduce the concentration of the highest standards to work within the linear range of the assay.[1]

  • Dilute Samples: If your sample concentrations are in the non-linear range, dilute them to fall within the linear portion of the curve.

  • Use a Different Regression Model: A weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model may provide a better fit for your data, especially if there is heteroscedasticity (i.e., the variance of the error is not constant across the concentration range).[1][11] Many mass spectrometry software packages have options for weighted regression.[1]

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)
Potential Cause Troubleshooting Step
Inaccurate Standard Preparation Prepare fresh calibration standards from a reliable stock solution. Verify the concentration of the stock solution. Avoid serial dilutions from the highest concentration standard as this can propagate errors.[12]
Detector Saturation Reduce the concentration of the highest calibration standards or decrease the injection volume.[8]
Inappropriate Curve Fitting Try a weighted linear regression (e.g., 1/x, 1/x²) or a quadratic curve fit.[1][11]
Analyte Adsorption/Carryover Use a suitable wash solvent for the autosampler needle and injection port. Include blank injections after high concentration standards to check for carryover.
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Issue 2: High Variability at the Lower Limit of Quantification (LLOQ)
Potential Cause Troubleshooting Step
Low Signal-to-Noise (S/N) Optimize MS parameters for sensitivity. Ensure the LC peak shape is sharp and symmetrical.
Inconsistent Peak Integration Manually review the integration of low-level peaks. Adjust integration parameters in the software if necessary.
Matrix Effects Implement more rigorous sample cleanup procedures (e.g., SPE).[6][7] Optimize chromatography to separate the analyte from interfering matrix components.[3]
Contamination Check for contamination in the blank matrix, solvents, and sample preparation materials.
Issue 3: Inconsistent Results Between Batches
Potential Cause Troubleshooting Step
Instrument Performance Drift Run a system suitability test before each batch to ensure consistent instrument performance. Monitor retention times, peak areas, and peak shapes of standards.
Inconsistent Sample Preparation Ensure consistent execution of the sample preparation protocol across all batches. Use an internal standard to correct for variations.
Standard/Reagent Degradation Prepare fresh standards and mobile phases for each batch. Store stock solutions and reagents under appropriate conditions.
Column Aging Monitor column performance (e.g., peak shape, backpressure). Replace the column if performance degrades.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[13]

  • Loading: Load 500 µL of the sample (e.g., plasma, cell lysate) onto the cartridge.[13]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[13]

  • Elution: Elute the analyte with 1 mL of methanol.[13]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[13]

Protocol 2: LC-MS/MS Analysis

This is a representative protocol for long-chain acyl-CoAs and should be adapted for this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: A gradient from a low to a high percentage of mobile phase B is typically used. For example, 20% B to 100% B over 15 minutes.[14]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Long-chain acyl-CoAs are often more efficiently ionized in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. For acyl-CoAs, a common neutral loss of 507 Da is often monitored.

    • Optimization: Optimize collision energy and other MS parameters for the specific MRM transition of this compound and the internal standard.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for method development for this compound.

Table 1: Typical LC-MS/MS Method Performance for Long-Chain Acyl-CoA Quantification

ParameterTypical ValueReference
Limit of Detection (LOD)1-10 fmol[13]
Limit of Quantification (LOQ)5-50 fmol[13]
Linearity (R²)>0.99[13][15]
Precision (RSD%)< 15%[13]

Table 2: Comparison of Analytical Methods

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Specificity HighModerateHigh
Sensitivity Very HighModerate to LowHigh
Throughput HighModerateLow to Moderate
Sample Preparation RequiredOften requires derivatizationMinimal

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Cal_Curve Generate Calibration Curve MS->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_linearity_solutions Linearity Issues cluster_variability_solutions LLOQ Variability Start Poor Calibration Curve Linearity Is R² < 0.99? Start->Linearity High_Var High variability at LLOQ? Linearity->High_Var No Prep_Stds Prepare fresh standards Linearity->Prep_Stds Yes Optimize_MS Optimize MS sensitivity High_Var->Optimize_MS Yes Final_Check Re-evaluate Curve High_Var->Final_Check No Narrow_Range Narrow concentration range Prep_Stds->Narrow_Range Weighted_Fit Use weighted regression Narrow_Range->Weighted_Fit Weighted_Fit->Final_Check Cleanup Improve sample cleanup Optimize_MS->Cleanup Check_Integration Review peak integration Cleanup->Check_Integration Check_Integration->Final_Check

References

Validation & Comparative

Validating the Role of (R)-3-Hydroxyicosanoyl-CoA in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway involving (R)-3-hydroxyicosanoyl-CoA, a key intermediate in the degradation of very-long-chain fatty acids (VLCFAs). While direct experimental data for this compound is limited, its role is strongly inferred from the well-established pathway of peroxisomal β-oxidation. This document compares peroxisomal β-oxidation with its mitochondrial counterpart and presents the consensus understanding of the metabolic fate of VLCFAs.

Introduction

This compound is a 20-carbon, 3-hydroxy fatty acyl-coenzyme A thioester. Its structure suggests its involvement as an intermediate in the catabolism of icosanoic acid, a saturated very-long-chain fatty acid. The primary pathway for the breakdown of VLCFAs (fatty acids with 22 or more carbons, though C20 can also be handled in this pathway) in eukaryotes is peroxisomal β-oxidation.[1][2][3] This pathway is distinct from the mitochondrial β-oxidation that degrades the majority of short, medium, and long-chain fatty acids.

Peroxisomal β-Oxidation: The Primary Pathway for VLCFA Degradation

Peroxisomal β-oxidation is a cyclical metabolic process that shortens fatty acyl-CoAs by two carbon atoms per cycle, generating acetyl-CoA.[3] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the degradation of specific lipid molecules that cannot be processed by mitochondria.[3]

The key steps of peroxisomal β-oxidation are:

  • Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the α and β carbons of the fatty acyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).

  • Hydration: A multifunctional enzyme (MFE) hydrates the double bond, forming an (R)-3-hydroxyacyl-CoA. This is the step where this compound is generated from its corresponding trans-2-enoyl-CoA.

  • Dehydrogenation: The same multifunctional enzyme dehydrogenates the (R)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.

  • Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Comparison of Peroxisomal and Mitochondrial β-Oxidation

The primary alternative pathway for fatty acid degradation is mitochondrial β-oxidation. The two pathways differ in their subcellular location, substrate specificity, enzymatic machinery, and primary physiological role.

FeaturePeroxisomal β-OxidationMitochondrial β-Oxidation
Subcellular Location PeroxisomeMitochondria
Primary Substrates Very-long-chain fatty acids (>C20), branched-chain fatty acids, dicarboxylic acids, eicosanoids[2][3]Short, medium, and long-chain fatty acids
First Enzyme Acyl-CoA OxidaseAcyl-CoA Dehydrogenase
Electron Acceptor (First Step) O₂ (produces H₂O₂)FAD (produces FADH₂)
Hydratase Stereospecificity Produces (R)-3-hydroxyacyl-CoAProduces (S)-3-hydroxyacyl-CoA
Energy Production Not directly coupled to ATP synthesis[3]Major source of ATP via the electron transport chain
Physiological Role Degradation of specific lipids, detoxificationPrimary energy production from fats

Experimental Protocols for Pathway Validation

Validating the role of this compound in peroxisomal β-oxidation would involve a series of established biochemical and cell-based assays.

1. In Vitro Enzyme Assays:

  • Objective: To demonstrate that peroxisomal enzymes can process a 20-carbon substrate and produce this compound.

  • Methodology:

    • Synthesize or obtain trans-2-icosenoyl-CoA, the precursor to this compound.

    • Purify the peroxisomal multifunctional enzyme (MFE).

    • Incubate the substrate with the purified enzyme in a suitable buffer system.

    • Monitor the reaction progress by detecting the disappearance of the substrate and the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The stereochemistry of the resulting 3-hydroxyicosanoyl-CoA can be determined using chiral chromatography.

2. Stable Isotope Tracer Experiments in Cultured Cells:

  • Objective: To trace the metabolic fate of icosanoic acid and confirm the formation of this compound as an intermediate in living cells.

  • Methodology:

    • Synthesize a stable isotope-labeled version of icosanoic acid (e.g., ¹³C or ²H labeled).

    • Incubate cultured cells (e.g., fibroblasts or hepatocytes) with the labeled fatty acid.

    • After a defined period, harvest the cells and extract the acyl-CoA pool.

    • Analyze the acyl-CoA fraction using LC-MS/MS to identify and quantify the labeled this compound and other intermediates of the β-oxidation pathway.[4]

Visualizing the Pathway

The following diagrams illustrate the peroxisomal β-oxidation pathway and the experimental workflow for its validation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Icosanoyl_CoA Icosanoyl-CoA (C20) trans_2_Icosenoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Icosenoyl_CoA Acyl-CoA Oxidase (H₂O₂ produced) R_3_Hydroxyicosanoyl_CoA This compound trans_2_Icosenoyl_CoA->R_3_Hydroxyicosanoyl_CoA Multifunctional Enzyme (Hydratase activity) ketoacyl_CoA 3-Ketoicosanoyl-CoA R_3_Hydroxyicosanoyl_CoA->ketoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) Octadecanoyl_CoA Octadecanoyl-CoA (C18) ketoacyl_CoA->Octadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA ketoacyl_CoA->Acetyl_CoA Further Cycles Further Cycles Octadecanoyl_CoA->Further Cycles Experimental_Workflow cluster_synthesis Substrate Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis Isotope_Labeling Synthesize Stable Isotope-Labeled Icosanoic Acid Cell_Incubation Incubate Cultured Cells with Labeled Icosanoic Acid Isotope_Labeling->Cell_Incubation Acyl_CoA_Extraction Extract Acyl-CoA Pool Cell_Incubation->Acyl_CoA_Extraction LC_MS_Analysis LC-MS/MS Analysis of Acyl-CoA Intermediates Acyl_CoA_Extraction->LC_MS_Analysis Data_Interpretation Identify and Quantify Labeled This compound LC_MS_Analysis->Data_Interpretation

References

A Comparative Analysis of the Metabolic Fates of (R)- and (S)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic pathways of (R)- and (S)-3-hydroxyicosanoyl-CoA, supported by available experimental insights.

This publication provides a comprehensive comparison of the metabolic fates of the stereoisomers of 3-hydroxyicosanoyl-CoA, a 20-carbon very-long-chain fatty acid (VLCFA) intermediate. Understanding the stereospecificity of the enzymes involved in VLCFA metabolism is crucial for research into metabolic disorders, drug development, and cellular lipid homeostasis.

Introduction

The beta-oxidation of very-long-chain fatty acids, such as icosanoic acid (C20), occurs primarily in peroxisomes. A key intermediate in this process is 3-hydroxyicosanoyl-CoA, which exists as two stereoisomers: (R)-3-hydroxyicosanoyl-CoA and (S)-3-hydroxyicosanoyl-CoA. The metabolic fates of these enantiomers are dictated by the stereospecificity of the enzymes within the peroxisomal beta-oxidation machinery. In mammals, this process is primarily handled by two multifunctional proteins (MFPs), each with distinct stereochemical preferences.

Core Metabolic Pathways: A Tale of Two Stereoisomers

The degradation of (R)- and (S)-3-hydroxyicosanoyl-CoA is channeled through two parallel pathways within the peroxisome, each orchestrated by a specific multifunctional protein.

  • (S)-3-Hydroxyicosanoyl-CoA: This isomer is the substrate for Multifunctional Protein 1 (MFP-1) . MFP-1 possesses L-bifunctional protein (L-BP) activity, which includes 2-enoyl-CoA hydratase 1 and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[1][2] This pathway is the canonical route for the beta-oxidation of straight-chain fatty acids.

  • This compound: This isomer is processed by Multifunctional Protein 2 (MFP-2) , also known as D-bifunctional protein (D-BP). MFP-2 contains 2-enoyl-CoA hydratase 2 and (R)-3-hydroxyacyl-CoA dehydrogenase activities.[1][2] While MFP-2 is predominantly involved in the metabolism of branched-chain fatty acids and bile acid precursors, it is believed to handle a broad range of peroxisomal beta-oxidation substrates.[3]

The initial hydration of trans-2-icosenoyl-CoA by the hydratase domains of MFP-1 and MFP-2 yields the (S) and (R) isomers of 3-hydroxyicosanoyl-CoA, respectively.[1] Subsequently, the dehydrogenase domains of the same proteins catalyze the oxidation of the 3-hydroxyl group to a keto group, forming 3-ketoicosanoyl-CoA, which then proceeds through the remainder of the beta-oxidation spiral.

Interconversion of Stereoisomers

Peroxisomes possess a mechanism for the epimerization of 3-hydroxyacyl-CoA esters. This is not carried out by a single racemase but is the result of the combined actions of the two enoyl-CoA hydratases with opposing stereospecificities.[4][5][6] For instance, this compound can be dehydrated by the hydratase component of MFP-2 to trans-2-icosenoyl-CoA. This intermediate can then be rehydrated by the hydratase of MFP-1 to yield (S)-3-hydroxyicosanoyl-CoA, and vice versa. This interconversion allows for the channeling of either stereoisomer into the appropriate beta-oxidation pathway.

Comparative Data Summary

Feature(S)-3-Hydroxyicosanoyl-CoAThis compound
Primary Metabolic Pathway Peroxisomal Beta-Oxidation (Straight-chain pathway)Peroxisomal Beta-Oxidation (Branched-chain pathway)
Key Enzyme Multifunctional Protein 1 (MFP-1)Multifunctional Protein 2 (MFP-2)
Enzyme Activities 2-enoyl-CoA hydratase 1, (S)-3-hydroxyacyl-CoA dehydrogenase2-enoyl-CoA hydratase 2, (R)-3-hydroxyacyl-CoA dehydrogenase
Next Metabolite 3-Ketoicosanoyl-CoA3-Ketoicosanoyl-CoA
Potential for Epimerization Yes, via dehydration to trans-2-icosenoyl-CoA and rehydration by MFP-2Yes, via dehydration to trans-2-icosenoyl-CoA and rehydration by MFP-1

Visualizing the Metabolic Fates

The following diagrams illustrate the distinct and interconnected pathways for the metabolism of (R)- and (S)-3-hydroxyicosanoyl-CoA.

metabolic_pathway cluster_S (S)-Pathway cluster_R (R)-Pathway S_hydroxy (S)-3-Hydroxyicosanoyl-CoA Keto_S 3-Ketoicosanoyl-CoA S_hydroxy->Keto_S MFP-1 ((S)-3-hydroxyacyl-CoA dehydrogenase) Enoyl_CoA trans-2-Icosenoyl-CoA S_hydroxy->Enoyl_CoA MFP-1 (dehydratase) Beta-Oxidation Cycle Beta-Oxidation Cycle Keto_S->Beta-Oxidation Cycle R_hydroxy This compound Keto_R 3-Ketoicosanoyl-CoA R_hydroxy->Keto_R MFP-2 ((R)-3-hydroxyacyl-CoA dehydrogenase) R_hydroxy->Enoyl_CoA MFP-2 (dehydratase) Keto_R->Beta-Oxidation Cycle Enoyl_CoA->S_hydroxy MFP-1 (hydratase 1) Enoyl_CoA->R_hydroxy MFP-2 (hydratase 2)

Caption: Metabolic pathways of (R)- and (S)-3-hydroxyicosanoyl-CoA.

Experimental Protocols

General Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol can be adapted to measure the activity of MFP-1 or MFP-2 with either (S)- or this compound as the substrate. The principle is to monitor the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified MFP-1 or MFP-2 enzyme preparation

  • (S)-3-hydroxyicosanoyl-CoA or this compound substrate solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD+ solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD+.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the enzyme preparation.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_prep Substrate and Enzyme Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis sub_S Synthesize/Procure (S)-3-hydroxyicosanoyl-CoA assay_S_MFP1 Assay MFP-1 with (S)-substrate sub_S->assay_S_MFP1 assay_S_MFP2 Assay MFP-2 with (S)-substrate (Control) sub_S->assay_S_MFP2 sub_R Synthesize/Procure This compound assay_R_MFP2 Assay MFP-2 with (R)-substrate sub_R->assay_R_MFP2 assay_R_MFP1 Assay MFP-1 with (R)-substrate (Control) sub_R->assay_R_MFP1 enz_MFP1 Purify Peroxisomal Multifunctional Protein 1 enz_MFP1->assay_S_MFP1 enz_MFP1->assay_R_MFP1 enz_MFP2 Purify Peroxisomal Multifunctional Protein 2 enz_MFP2->assay_R_MFP2 enz_MFP2->assay_S_MFP2 kinetics Determine Km and Vmax for each reaction assay_S_MFP1->kinetics assay_R_MFP2->kinetics assay_S_MFP2->kinetics assay_R_MFP1->kinetics comparison Compare substrate specificity and reaction rates kinetics->comparison

Caption: Workflow for comparing enzyme kinetics.

Conclusion

The metabolic fates of (R)- and (S)-3-hydroxyicosanoyl-CoA are distinctly regulated by the stereospecific enzymes of the peroxisomal beta-oxidation pathway. (S)-3-hydroxyicosanoyl-CoA is primarily metabolized by MFP-1 as part of the standard straight-chain fatty acid degradation process. In contrast, this compound is a substrate for MFP-2, an enzyme system predominantly associated with branched-chain fatty acid metabolism. The potential for interconversion between these two stereoisomers via the action of the hydratase domains of both MFPs adds a layer of complexity and flexibility to the processing of very-long-chain fatty acids within the peroxisome. Further research focusing on the specific kinetics of these enzymes with C20 substrates will provide a more quantitative understanding of their relative contributions to VLCFA homeostasis.

References

A Methodological Guide for the Comparative Analysis of (R)-3-hydroxyicosanoyl-CoA Levels in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(R)-3-hydroxyicosanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Its cellular concentration is reflective of the metabolic flux through this pathway and may be altered in various disease states, including inherited metabolic disorders and cancers. To date, a direct comparative analysis of this compound levels across different cell types has not been extensively reported in publicly available literature. This guide provides a comprehensive methodological framework to enable researchers to perform such a comparative analysis. It includes detailed experimental protocols for the quantification of this compound, a template for data presentation, and visual diagrams of the relevant metabolic pathway and experimental workflow. The primary analytical technique detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for the quantification of low-abundance acyl-CoA species.

Introduction

This compound is a C20 acyl-CoA species hydroxylated at the beta position. It is an essential intermediate in the peroxisomal β-oxidation pathway, a metabolic process responsible for the chain shortening of very-long-chain fatty acids (VLCFAs; ≥C22), branched-chain fatty acids, and certain other lipid molecules.[1] The enzymes involved in peroxisomal β-oxidation are distinct from their mitochondrial counterparts.[2][3] Dysregulation of this pathway can lead to the accumulation of toxic lipid species and is associated with several severe metabolic disorders.

Given the importance of peroxisomal β-oxidation in cellular lipid homeostasis, a comparative analysis of key intermediates like this compound across different cell types can provide valuable insights into cell-specific metabolic phenotypes, the impact of genetic mutations, and the mechanism of action of therapeutic agents. This guide outlines a robust methodology for such an analysis.

Comparative Data on this compound Levels (Template)

As publicly available quantitative data for this compound across a range of cell types is limited, the following table is provided as a template for researchers to populate with their own experimental findings. The data should be presented as the mean ± standard deviation (SD) from at least three biological replicates. Normalization to cell number or total protein content is recommended for accurate comparison.

Cell TypeThis compound (pmol/10^6 cells or pmol/mg protein)
Hepatocytes (e.g., HepG2) Experimental Data
Fibroblasts (e.g., primary human dermal fibroblasts) Experimental Data
Neuronal cells (e.g., SH-SY5Y) Experimental Data
Adipocytes (e.g., differentiated 3T3-L1) Experimental Data
Cardiomyocytes (e.g., AC16) Experimental Data
Other cell types of interest Experimental Data

Experimental Protocols

The quantification of this compound in cellular extracts is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[4][5][6]

Cell Culture and Harvesting
  • Culture the desired cell lines to approximately 80-90% confluency under standard conditions.

  • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

  • After the final wash, aspirate all residual PBS. The cell pellet or monolayer is now ready for acyl-CoA extraction.

Acyl-CoA Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8][9]

  • To the cell pellet or monolayer (from a 10 cm dish or equivalent), add 1 mL of ice-cold extraction solvent (e.g., 2:1 methanol (B129727):chloroform or 10% trichloroacetic acid).

  • Include an internal standard in the extraction solvent for accurate quantification. A suitable internal standard would be an odd-chain 3-hydroxyacyl-CoA (e.g., (R)-3-hydroxyheptadecanoyl-CoA) or a stable isotope-labeled version of the analyte.

  • For adherent cells, use a cell scraper to collect the cells into the extraction solvent.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the sample vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

Sample Purification (Optional but Recommended)

Solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs prior to LC-MS/MS analysis.

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

LC-MS/MS Analysis

Instrumentation and parameters should be optimized for the specific instrument used. The following provides a general starting point.

  • Liquid Chromatography (LC):

    • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 90:10).

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute the acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized to achieve maximum sensitivity.

Data Analysis and Quantification
  • Generate a calibration curve using a series of known concentrations of an this compound standard spiked with a constant concentration of the internal standard.

  • Integrate the peak areas for the analyte and the internal standard in the experimental samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

  • Normalize the concentration to the cell number or total protein content of the original sample.

Mandatory Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->R_3_Hydroxyacyl_CoA D-bifunctional protein (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA R_3_Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA + Acetyl-CoA

Caption: Peroxisomal β-Oxidation Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture (Different Cell Types) Harvesting 2. Cell Harvesting and Washing Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction (with Internal Standard) Harvesting->Extraction Purification 4. Solid-Phase Extraction (Optional) Extraction->Purification LC_MSMS 5. LC-MS/MS Analysis (MRM Mode) Purification->LC_MSMS Quantification 6. Quantification (using Calibration Curve) LC_MSMS->Quantification Normalization 7. Data Normalization (to Cell Number or Protein) Quantification->Normalization Comparison 8. Comparative Analysis Normalization->Comparison

Caption: Experimental Workflow for Comparative Analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific lipid intermediates is paramount. (R)-3-hydroxyicosanoyl-CoA is a key metabolite in the β-oxidation of very-long-chain fatty acids, and its precise measurement is crucial for understanding disease pathophysiology and for the development of novel therapeutics. This guide provides a comparative analysis of the primary analytical methods employed for the quantification of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of the key performance characteristics of LC-MS/MS and enzymatic assays for the analysis of long-chain 3-hydroxyacyl-CoAs.

ParameterLC-MS/MSEnzymatic Assay
Limit of Detection (LOD) High femtomole (fmol) to low picomole (pmol) rangePicomole (pmol) level[1]
Limit of Quantification (LOQ) Low picomole (pmol) rangeNot consistently reported, but generally higher than LOD
Linearity (R²) >0.99[2]Variable, dependent on enzyme kinetics
Precision (%RSD) < 15%[3]< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)[4]High (enzyme-specific), but can be susceptible to interference from structurally similar compounds[4]
Throughput High[4]Low to Moderate[4]
Matrix Effect Can be significant, requires careful sample preparation and use of internal standards[5][6]Generally lower than LC-MS/MS

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of acyl-CoA species due to its high sensitivity and specificity.[4][5][6]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a solution of 5% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Enzymatic Assay

Enzymatic assays provide a functional measurement of 3-hydroxyacyl-CoAs and can be a cost-effective alternative to LC-MS/MS.[1][7] This method typically involves the use of L-3-hydroxyacyl-CoA dehydrogenase (HADH).[8]

1. Sample Preparation:

  • Extraction of acyl-CoA esters from tissue samples using a chloroform/methanol mixture.[1]

  • The extract is then dried and reconstituted in a suitable buffer.

2. Enzymatic Reaction:

  • The assay is based on the oxidation of the 3-hydroxyacyl-CoA to the corresponding 3-ketoacyl-CoA by HADH, with the concomitant reduction of NAD+ to NADH.[7]

  • The reaction mixture typically contains the sample extract, NAD+, and a suitable buffer (e.g., phosphate (B84403) or Tris-HCl).

  • The reaction is initiated by the addition of L-3-hydroxyacyl-CoA dehydrogenase.

3. Detection:

  • The increase in NADH concentration is measured spectrophotometrically by the change in absorbance at 340 nm or fluorometrically for higher sensitivity.[1][4]

  • The concentration of the 3-hydroxyacyl-CoA in the sample is proportional to the amount of NADH produced.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the relevant metabolic pathway, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Extraction Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC LC-MS/MS Path Enzyme Enzymatic Reaction Reconstitution->Enzyme Enzymatic Assay Path MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification MS->Quantification Detection Spectrophotometric/Fluorometric Detection Enzyme->Detection Detection->Quantification Validation Cross-Validation Quantification->Validation

Caption: A generalized experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Very-Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: The role of this compound in the mitochondrial β-oxidation pathway.

References

A Functional Comparison of (R)-3-Hydroxyicosanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between acyl-CoA species is critical for advancements in metabolic research and therapeutic design. This guide provides a comprehensive comparison of (R)-3-hydroxyicosanoyl-CoA, a very-long-chain 3-hydroxy fatty acyl-CoA, with other relevant acyl-CoAs, supported by experimental data and detailed protocols.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids. They are involved in a myriad of cellular processes, including energy production through β-oxidation, lipid biosynthesis, and cellular signaling. The functional diversity of acyl-CoAs is largely determined by the length and saturation of their acyl chain, as well as other modifications like hydroxylation. This guide focuses on the functional characteristics of this compound in comparison to other acyl-CoAs, providing a framework for understanding its specific roles in cellular physiology and pathology.

Enzyme Kinetics: Interaction with 3-Hydroxyacyl-CoA Dehydrogenase

The oxidation of (R)-3-hydroxyacyl-CoAs is a critical step in the β-oxidation of fatty acids, catalyzed by 3-hydroxyacyl-CoA dehydrogenases (HADH). The kinetic parameters of these enzymes, Michaelis constant (Km) and maximum velocity (Vmax), are key indicators of substrate specificity and enzyme efficiency. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is the specific enzyme responsible for the metabolism of long-chain substrates.

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC410015.0
Octanoyl-CoAC85.025.0
Dodecanoyl-CoAC123.018.0
Palmitoyl-CoAC162.510.0
This compound (estimated) C20 ~2-3 Lower than C16

Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various substrates. The data suggests that the enzyme has a high affinity (low Km) for long-chain substrates, but the maximal velocity decreases with very long chains. The values for this compound are estimated based on the trend observed for other long-chain acyl-CoAs.

Metabolic Flux: The Fate of this compound in Fatty Acid Oxidation

Metabolic flux analysis helps to understand the rate of turnover of molecules through a metabolic pathway. The β-oxidation of fatty acids is a spiral pathway that shortens the acyl-CoA chain by two carbons in each cycle. The flux through this pathway is dependent on substrate availability, enzyme activity, and the cellular energy state.

Due to its very-long-chain nature, the metabolic flux of this compound through the mitochondrial β-oxidation pathway is expected to be slower compared to shorter-chain acyl-CoAs. This is due to the lower Vmax of LCHAD with very-long-chain substrates and potential feedback inhibition.

Below is a generalized workflow for a metabolic flux analysis experiment to compare the oxidation rates of different acyl-CoAs.

metabolic_flux_workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_modeling Flux Calculation A Hepatocytes or other relevant cell line B Incubate with 13C-labeled fatty acids (e.g., 13C-Icosanoic acid vs. 13C-Palmitic acid) A->B Introduce labeled substrates C Quench metabolism and extract intracellular metabolites B->C After incubation period D Quantify 13C-labeled acyl-CoA intermediates and final products (e.g., acetyl-CoA) C->D Analyze extracts E Calculate metabolic flux through β-oxidation pathway using computational models D->E Input quantitative data ppar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA (R)-3-Hydroxyicosanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL Activation AcylCoA This compound ACSL->AcylCoA PPAR PPARα AcylCoA->PPAR Binding and Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to DNA TargetGenes Target Genes (e.g., LCHAD, CPT1) PPRE->TargetGenes Transcriptional Activation

A Comparative Guide to the Identification of (R)-3-Hydroxyicosanoyl-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive identification of (R)-3-hydroxyicosanoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data and protocols for HRMS and compare its performance with alternative analytical techniques.

Introduction to this compound

This compound is a long-chain hydroxy fatty acyl-coenzyme A that plays a role in various metabolic pathways. Accurate identification and quantification of this molecule are crucial for understanding its biological function and for the development of therapeutics targeting lipid metabolism.

High-Resolution Mass Spectrometry for Definitive Identification

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the analysis of complex biological molecules like this compound.

Key Performance Characteristics of HRMS
ParameterPerformance Data
Mass Accuracy < 5 ppm
Resolution > 60,000 FWHM
Sensitivity Low picomole to femtomole range
Structural Information Tandem MS (MS/MS) provides characteristic fragmentation patterns
Experimental Protocol: LC-HRMS/MS of this compound

1. Sample Preparation:

  • Extraction of lipids from the biological matrix using a modified Folch or Bligh-Dyer method.

  • Solid-phase extraction (SPE) can be employed for further purification and enrichment of the acyl-CoA fraction.

2. Liquid Chromatography (LC):

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v).

  • Gradient: A linear gradient from 60% A to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS: m/z 300-1200.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Data Analysis: The accurate mass of the precursor ion and its characteristic fragment ions are used for identification.

Expected Mass and Fragmentation Pattern

The molecular formula for this compound is C₄₁H₇₄N₇O₁₈P₃S.

Ion TypeCalculated m/z
[M+H]⁺ 1078.4103

In positive ion mode tandem mass spectrometry, acyl-CoAs exhibit a characteristic fragmentation pattern.

Fragment IonDescriptionExpected m/z
[M+H - 507]⁺ Neutral loss of the 3'-phospho-ADP moiety571.4151
[Coenzyme A fragment]⁺ Fragment corresponding to the pantetheine-phosphate portion428.0372
Acylium ion Fragment containing the fatty acyl chain311.2945

The presence of the 3-hydroxy group can lead to additional characteristic fragments upon CID, such as water loss from the acylium ion.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, other techniques can also be employed for the structural confirmation of this compound, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Gas chromatography separation followed by mass spectrometric detection of derivatized analytes.High chromatographic resolution, established libraries for fatty acids.Requires derivatization, potential for analyte degradation at high temperatures.
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.
Experimental Protocol: GC-MS of Derivatized (R)-3-hydroxyicosanoic acid

1. Hydrolysis and Derivatization:

  • Hydrolyze the thioester bond of this compound to release the free fatty acid.

  • Derivatize the carboxyl and hydroxyl groups to form volatile esters (e.g., methyl ester) and ethers (e.g., trimethylsilyl (B98337) ether), respectively.[1][2]

2. Gas Chromatography (GC):

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Carrier Gas: Helium.

  • Temperature Program: Optimized for the separation of long-chain fatty acid derivatives.

3. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI).

  • Analysis: The fragmentation pattern of the derivatized 3-hydroxyicosanoic acid will show characteristic ions indicating the position of the hydroxyl group. A key fragment for 3-hydroxy fatty acid methyl esters is often observed at m/z 103.[3]

Experimental Protocol: NMR Spectroscopy of (R)-3-hydroxyicosanoic acid

1. Sample Preparation:

  • Hydrolyze this compound to obtain the free fatty acid.

  • Dissolve the purified fatty acid in a suitable deuterated solvent (e.g., CDCl₃).

2. NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Key signals to identify include the proton and carbon signals of the methine group bearing the hydroxyl function and the adjacent methylene (B1212753) groups.[4]

Visualizing the Workflow and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_hrms High-Resolution MS cluster_alternatives Alternative Methods Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Folch/Bligh-Dyer SPE SPE Lipid_Extraction->SPE Optional Hydrolysis Hydrolysis Lipid_Extraction->Hydrolysis LC LC Separation (C18 column) SPE->LC HRMS HRMS Detection (ESI+) LC->HRMS MSMS Tandem MS (CID/HCD) HRMS->MSMS Data_Analysis Data Analysis & Structure Confirmation MSMS->Data_Analysis Derivatization Derivatization Hydrolysis->Derivatization NMR NMR Spectroscopy Hydrolysis->NMR GCMS GC-MS Analysis Derivatization->GCMS GCMS->Data_Analysis NMR->Data_Analysis

signaling_pathway Fatty_Acid Icosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Icosanoyl_CoA Icosanoyl-CoA Acyl_CoA_Synthetase->Icosanoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Icosanoyl_CoA->Enoyl_CoA_Hydratase Target_Molecule This compound Enoyl_CoA_Hydratase->Target_Molecule Beta_Oxidation Further β-oxidation Target_Molecule->Beta_Oxidation

Conclusion

High-resolution mass spectrometry stands out as the premier technique for the confident identification of this compound in complex biological samples. Its high mass accuracy, resolution, and the structural information gleaned from tandem MS experiments provide a level of certainty that is challenging to achieve with other methods. While GC-MS and NMR are valuable orthogonal techniques for structural confirmation, they often require more extensive sample preparation and larger sample quantities. The choice of analytical method will ultimately depend on the specific research question, sample availability, and the instrumentation at hand.

References

A Comparative Analysis of the Biological Activity of (R)-3-Hydroxyicosanoyl-CoA and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxyicosanoyl-CoA, a 20-carbon very-long-chain fatty acyl-CoA, is an intermediate in fatty acid metabolism. While specific biological activities of this compound are not extensively documented in publicly available research, its role can be inferred from the functions of other long-chain and very-long-chain 3-hydroxyacyl-CoAs. These molecules are crucial in cellular energy production and the synthesis of complex lipids. This guide provides a comparative overview of the potential biological activities of this compound and explores how derivatization could modulate these functions, drawing parallels from studies on shorter-chain analogs.

Core Biological Role of (R)-3-Hydroxyacyl-CoAs

(R)-3-hydroxyacyl-CoAs are key intermediates in the mitochondrial β-oxidation pathway, the primary process for breaking down fatty acids to produce energy. Specifically, the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. Deficiencies in this enzyme lead to serious metabolic disorders, highlighting the critical role of these molecules in maintaining energy homeostasis.

Furthermore, very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase is an essential enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are vital components of cellular membranes and precursors for signaling molecules.

Hypothetical Biological Activities of this compound

Based on the known functions of analogous molecules, the primary biological activity of this compound is likely centered around:

  • Energy Metabolism: Serving as a substrate in the β-oxidation pathway for the generation of acetyl-CoA, which then enters the citric acid cycle to produce ATP.

  • Biosynthesis of Complex Lipids: Acting as a precursor for the synthesis of sphingolipids and other complex lipids that are essential for membrane structure and function.[1]

  • Cellular Signaling: While less established for the CoA-ester form, the corresponding free fatty acids can act as signaling molecules in various cellular processes.

Comparative Biological Activity: A Case Study with (R)-3-Hydroxyoctanoic Acid Derivatives

Compound/DerivativeChemical ModificationAntimicrobial Activity (MIC)Antiproliferative Activity (IC50)
(R)-3-Hydroxyoctanoic acid Parent Compound2.8-7.0 mM against bacteria and fungi> 3 mM on human lung fibroblasts
(E)-Oct-2-enoic acid DehydrationGenerally lower antimicrobial activity1.7 mM on human lung fibroblasts
3-Oxooctanoic acid OxidationNot reported1.6 mM on human lung fibroblasts
Methyl (R)-3-hydroxyoctanoate Methyl EsterificationInactive> 3 mM on human lung fibroblasts
Benzyl (R)-3-hydroxyoctanoate Benzyl EsterificationInactive> 3 mM on human lung fibroblasts

Data extrapolated from a study on (R)-3-hydroxyoctanoic acid derivatives.

This data suggests that the free carboxylic acid group is crucial for the antimicrobial activity of (R)-3-hydroxyoctanoic acid. Esterification of this group leads to a loss of this activity. In contrast, modifications at the 3-position (dehydration or oxidation) appear to enhance the antiproliferative effects on mammalian cells, albeit at relatively high concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound and its derivatives. Below are summaries of key experimental protocols.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Procedure:

    • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiproliferative Activity Assay (MTT Assay)
  • Objective: To assess the cytotoxic or antiproliferative effects of the compounds on mammalian cell lines.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase - LCHAD)
  • Objective: To determine if the compounds inhibit the activity of a specific enzyme.

  • Procedure:

    • Prepare a reaction mixture containing the purified enzyme (LCHAD), its substrate ((R)-3-hydroxyacyl-CoA), and the necessary cofactors (e.g., NAD+).

    • Add various concentrations of the test compound to the reaction mixture.

    • Initiate the reaction and monitor the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

Visualizing the Context

To better understand the biological context and the experimental logic, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_assays Biological Activity Screening cluster_analysis Data Analysis & Comparison Parent This compound Derivative_A Derivative A Parent->Derivative_A Chemical Modification Derivative_B Derivative B Parent->Derivative_B Chemical Modification Antimicrobial Antimicrobial Assays Parent->Antimicrobial Antiproliferative Antiproliferative Assays Parent->Antiproliferative Enzyme_Inhibition Enzyme Inhibition Assays Parent->Enzyme_Inhibition Derivative_A->Antimicrobial Derivative_A->Antiproliferative Derivative_A->Enzyme_Inhibition Derivative_B->Antimicrobial Derivative_B->Antiproliferative Derivative_B->Enzyme_Inhibition Data_Table Comparative Data Table Antimicrobial->Data_Table Antiproliferative->Data_Table Enzyme_Inhibition->Data_Table SAR Structure-Activity Relationship (SAR) Data_Table->SAR

Caption: A logical workflow for comparing the biological activity of a parent compound and its derivatives.

References

A Comparative Analysis of Enzyme Kinetics for Long-Chain (R)-3-Hydroxyacyl-CoA Dehydrogenase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-3-Hydroxyacyl-CoA Dehydrogenase

L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a key enzyme in the mitochondrial beta-oxidation pathway, responsible for catalyzing the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is a critical step in the breakdown of fatty acids for energy production. The efficiency of this enzyme varies with the chain length of the fatty acyl-CoA substrate.

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters (Km and Vmax) of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various L-3-hydroxyacyl-CoA substrates of different chain lengths. The data is adapted from the findings of He, Yang, and Schulz (1989).[1] It is important to note that the enzyme exhibits the highest activity with medium-chain substrates.[1]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC41613.8
Hexanoyl-CoAC65.315.2
Octanoyl-CoAC83.116.1
Decanoyl-CoAC102.517.5
Dodecanoyl-CoAC122.115.9
Tetradecanoyl-CoAC142.012.8
Hexadecanoyl-CoAC162.09.7

Experimental Protocol: Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

The kinetic data presented above was obtained using a coupled enzyme assay system. This method allows for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity at physiological pH by overcoming product inhibition.[1]

Principle:

The assay measures the rate of NADH production, which is coupled to the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). This subsequent reaction pulls the equilibrium of the dehydrogenase reaction forward, ensuring a continuous and measurable rate.[1]

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • NAD+ Solution: 10 mM in water

  • CoASH Solution: 2.5 mM in water

  • L-3-hydroxyacyl-CoA Substrates: Synthesized and purified as described by the original study.

  • L-3-hydroxyacyl-CoA Dehydrogenase: Purified from pig heart.

  • 3-ketoacyl-CoA Thiolase: Purified from pig heart.

Procedure:

  • The reaction mixture is prepared in a cuvette containing the assay buffer, NAD+, and CoASH.

  • The reaction is initiated by the addition of the L-3-hydroxyacyl-CoA substrate and the purified L-3-hydroxyacyl-CoA dehydrogenase.

  • The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored spectrophotometrically.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

  • Kinetic parameters (Km and Vmax) are determined by plotting the initial reaction rates against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the fatty acid beta-oxidation pathway and the experimental workflow for the enzyme kinetic assay.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Enzyme_Assay_Workflow cluster_preparation Reaction Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Assay_Buffer Prepare Assay Buffer Mix Combine Buffer, NAD+, CoASH in Cuvette Assay_Buffer->Mix Reagents Prepare NAD+, CoASH, and Substrate Solutions Reagents->Mix Enzymes Purify LCHAD and Thiolase Enzymes Initiate Add Substrate and LCHAD Enzymes->Initiate Mix->Initiate Monitor Monitor NADH Production (Absorbance at 340 nm) Initiate->Monitor Calculate_Rates Calculate Initial Reaction Rates Monitor->Calculate_Rates Plot_Data Plot Rates vs. Substrate Concentration Calculate_Rates->Plot_Data Determine_Parameters Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Parameters

References

A Researcher's Guide to Validating Antibody Specificity for (R)-3-Hydroxyicosanoyl-CoA Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases and drug development, the precise detection of enzymes involved in fatty acid metabolism is paramount. This guide provides a comparative overview of commercially available antibodies targeting key enzymes in the (R)-3-hydroxyicosanoyl-CoA metabolic pathway, with a focus on validation, performance, and experimental protocols to ensure data accuracy and reproducibility.

The metabolism of this compound is a critical component of peroxisomal beta-oxidation of very long-chain fatty acids.[1][2] Deficiencies in this pathway are linked to severe metabolic disorders.[2] The primary enzymes of interest are the D-bifunctional protein (DBP), also known as peroxisomal multifunctional enzyme type 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type IV (HSD17B4), and Enoyl-CoA delta isomerase 2 (ECI2).[3][4] HSD17B4 possesses both enoyl-CoA hydratase and (R)-3-hydroxyacyl-CoA dehydrogenase activities, playing a central role in the pathway.[2][3][4] ECI2 is an auxiliary enzyme that participates in the metabolism of unsaturated fatty acids.

Accurate assessment of these enzymes relies on highly specific antibodies. This guide offers a framework for selecting and validating antibodies against HSD17B4 and ECI2 to ensure reliable experimental outcomes.

This compound Metabolic Pathway

The following diagram illustrates the key steps in the peroxisomal beta-oxidation of very long-chain fatty acids, highlighting the roles of HSD17B4 and ECI2.

This compound Metabolic Pathway VLCFA Very Long-Chain Fatty Acid-CoA ACOX1 ACOX1 VLCFA->ACOX1 Oxidation Enoyl_CoA trans-2-Enoyl-CoA HSD17B4_hydratase HSD17B4 (Hydratase) Enoyl_CoA->HSD17B4_hydratase Hydration Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA HSD17B4_dehydrogenase HSD17B4 (Dehydrogenase) Hydroxyacyl_CoA->HSD17B4_dehydrogenase Dehydrogenation Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA + Shortened Acyl-CoA Unsaturated_VLCFA Unsaturated VLCFA-CoA ECI2 ECI2 Unsaturated_VLCFA->ECI2 Isomerization ACOX1->Enoyl_CoA HSD17B4_hydratase->Hydroxyacyl_CoA HSD17B4_dehydrogenase->Ketoacyl_CoA Thiolase->Acetyl_CoA ECI2->Enoyl_CoA

Figure 1: this compound Metabolic Pathway.

Comparison of Commercially Available Antibodies

The following tables summarize key information for a selection of commercially available antibodies against HSD17B4 and ECI2. This is not an exhaustive list but represents a range of commonly used reagents. Researchers are encouraged to visit the manufacturers' websites for the most up-to-date information.

Table 1: Comparison of HSD17B4 Antibodies

Antibody Name/IDManufacturerTypeHostTested ApplicationsValidation Data Highlights
ab128565 AbcamMonoclonalMouseWB, ICC/IF, IPKnockout (KO) validated in WB.
15116-1-AP ProteintechPolyclonalRabbitWB, IHC, IF/ICC, IPValidated with shRNA knockdown in WB.
HPA021311 Sigma-Aldrich (Atlas)PolyclonalRabbitIHC, IFValidated by comparison with an independent antibody.
PA5-86851 Thermo FisherPolyclonalRabbitWBTested in multiple cell lines.
TA507075 Thermo FisherMonoclonalMouseWB, IHC, IFTested with full-length recombinant protein.

Table 2: Comparison of ECI2 Antibodies

Antibody Name/IDManufacturerTypeHostTested ApplicationsValidation Data Highlights
HPA031626 Human Protein AtlasPolyclonalRabbitWB, IHC, IFValidated against an independent antibody.
HPA022130 Sigma-Aldrich (Atlas)PolyclonalRabbitWB, IHC, IFOrthogonal validation with RNA-seq data.
NBP1-89283 Novus BiologicalsPolyclonalRabbitWBValidated by comparison to an independent antibody.
CAB13072 Assay GeniePolyclonalRabbitWB, ELISATested in various lysates.
CSB-PA527983LA01HU CUSABIOPolyclonalRabbitWB, IHCTested in human, mouse, and rat tissues.

Experimental Protocols for Antibody Specificity Validation

To ensure the specificity of the selected antibodies, a series of validation experiments are crucial. The following diagram outlines a recommended workflow.

Antibody Validation Workflow Start Select Candidate Antibody WB Western Blot (WB) with Positive and Negative Controls Start->WB Genetic_Validation Genetic Validation WB->Genetic_Validation Band at correct MW? Fail Antibody is Not Specific WB->Fail No KO Knockout (KO) Cell Line Genetic_Validation->KO Yes siRNA siRNA Knockdown Genetic_Validation->siRNA Yes Application_Validation Application-Specific Validation KO->Application_Validation Signal abolished? KO->Fail No siRNA->Application_Validation Signal reduced? siRNA->Fail No IF Immunofluorescence (IF/ICC) Application_Validation->IF IHC Immunohistochemistry (IHC) Application_Validation->IHC IP Immunoprecipitation (IP) Application_Validation->IP Pass Antibody is Specific IF->Pass Correct localization? IF->Fail No IHC->Pass Correct tissue distribution? IHC->Fail No IP->Pass Pulls down target? IP->Fail No

Figure 2: Recommended workflow for antibody validation.

Below are detailed protocols for the key validation experiments.

Western Blot (WB) Protocol for Antibody Validation

This protocol is a standard procedure to assess antibody specificity by detecting the target protein's molecular weight.[5][6][7][8]

a. Sample Preparation:

  • Culture wild-type cells and, if available, CRISPR-Cas9 knockout or siRNA knockdown cells.

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

b. SDS-PAGE and Transfer:

  • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until adequate separation is achieved.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody at the manufacturer's recommended dilution overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Expected Outcome: A specific antibody will show a single band at the expected molecular weight for HSD17B4 (~80 kDa) or ECI2 (~44 kDa) in the wild-type lysate. This band should be absent in the knockout lysate and significantly reduced in the siRNA knockdown lysate.

Immunofluorescence (IF) Protocol for Specificity and Localization

This protocol validates antibody specificity by visualizing the subcellular localization of the target protein.[9][10][11]

a. Cell Preparation:

  • Grow cells on sterile glass coverslips in a petri dish.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (required for intracellular targets).

b. Staining:

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with the primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • (Optional) Counterstain nuclei with DAPI.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with mounting medium.

c. Imaging:

  • Visualize the staining using a fluorescence or confocal microscope.

d. Expected Outcome: For HSD17B4 and ECI2, a specific antibody should show a punctate staining pattern consistent with peroxisomal localization.

Immunoprecipitation (IP) Protocol for Target Protein Enrichment

This protocol assesses the antibody's ability to specifically bind to and pull down the target protein from a complex mixture.[12][13][14][15]

a. Lysate Preparation:

  • Prepare a non-denaturing cell lysate using an IP-lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

b. Immunoprecipitation:

  • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads three to five times with IP-lysis buffer.

c. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluate by Western blot using the same or a different primary antibody against the target protein.

d. Expected Outcome: A successful IP will show a band for the target protein in the eluate lane on the Western blot, which is absent in the negative control (e.g., incubation with a non-specific IgG).

Advanced Validation: CRISPR-Cas9 Knockout and siRNA Knockdown

For the highest confidence in antibody specificity, genetic validation methods are recommended.[16][17][18][19][20]

  • CRISPR-Cas9 Knockout (KO): This "gold standard" method involves using a cell line where the gene encoding the target protein has been permanently deleted.[19] A specific antibody will show no signal in the KO cell lysate when analyzed by WB or IF.[19]

  • siRNA Knockdown: This technique temporarily reduces the expression of the target protein by degrading its mRNA.[16][17][18][21][22] A specific antibody will demonstrate a significantly reduced signal in siRNA-treated cells compared to control cells.[16][18]

By following this comprehensive guide, researchers can confidently select and validate antibodies against this compound metabolizing enzymes, leading to more reliable and reproducible research findings in the critical field of fatty acid metabolism.

References

Assessing the In Vivo Relevance of In Vitro Findings on (R)-3-Hydroxyicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-hydroxyicosanoyl-CoA, an intermediate in the metabolism of G. It aims to bridge the gap between in vitro observations and their in vivo significance, offering a resource for researchers in lipid metabolism and drug development.

Introduction to this compound

This compound is a specific intermediate in the peroxisomal beta-oxidation of icosanoic acid, a 20-carbon very-long-chain fatty acid (VLCFA). Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, VLCFAs undergo an initial chain-shortening process within peroxisomes. The in vivo relevance of intermediates like this compound is often indirectly observed through the pathological consequences of impaired VLCFA metabolism, such as in peroxisomal disorders. The accumulation of VLCFAs, due to defects in their breakdown, is associated with cellular stress, inflammation, and neurodegeneration.[1][2][3][4]

Comparative Analysis of Fatty Acid Beta-Oxidation Pathways

The metabolism of this compound is confined to the peroxisomal beta-oxidation pathway. A comparison with the more ubiquitous mitochondrial beta-oxidation highlights the specialized role of peroxisomes in handling VLCFAs.

FeaturePeroxisomal Beta-Oxidation (Involving this compound)Mitochondrial Beta-Oxidation
Substrate Specificity Very-long-chain fatty acids (≥ C22), branched-chain fatty acids.[1][2]Short, medium, and long-chain fatty acids (< C22).
Initial Dehydrogenation Catalyzed by Acyl-CoA Oxidase; produces H2O2.Catalyzed by Acyl-CoA Dehydrogenase; produces FADH2.
Hydratase/Dehydrogenase Stereospecificity Can involve both (R)- and (S)-specific enzymes.[5]Primarily involves (S)-3-hydroxyacyl-CoA intermediates.
Energy Production No direct ATP synthesis; chain-shortened fatty acids are further metabolized in mitochondria.Directly coupled to the electron transport chain for ATP synthesis.
Regulation Induced by high-fat diets and fibrate drugs via PPARα.[6]Regulated by cellular energy status (ATP/ADP and NADH/NAD+ ratios).
Pathological Relevance Defects lead to peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).[1][7]Defects are associated with various fatty acid oxidation disorders, often presenting with hypoglycemia and myopathy.

In Vivo Relevance Inferred from Pathophysiology

Direct in vivo studies on the physiological effects of administering this compound are scarce. Its in vivo relevance is primarily understood from the consequences of its metabolic pathway's disruption.

ConditionIn Vitro ObservationIn Vivo Relevance
X-Linked Adrenoleukodystrophy (X-ALD) Defective peroxisomal transporter (ABCD1) leads to impaired import and subsequent beta-oxidation of VLCFAs, causing their accumulation.[1][3][8]Accumulation of VLCFAs in tissues and plasma leads to demyelination, neuroinflammation, and adrenal insufficiency.[1][3][4]
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) Absence of functional peroxisomes leads to a complete inability to perform peroxisomal beta-oxidation.[2][5]Severe neurological defects, craniofacial abnormalities, and liver dysfunction due to the accumulation of VLCFAs and other peroxisomal substrates.[2][5]
High-Fat Diet/Fasting Increased expression of peroxisomal beta-oxidation enzymes is observed in vitro in response to fatty acid overload.[6]In vivo, fasting and high-fat diets induce hepatic peroxisomal beta-oxidation to manage lipid load, a process regulated by PPARα.[6][9]

Experimental Protocols

This method is adapted from established protocols for measuring the breakdown of VLCFAs.[10]

  • Cell Culture: Culture fibroblasts or other relevant cell types in appropriate media.

  • Labeling: Incubate the cells with a stable-isotope labeled VLCFA, such as D3-C22:0 (docosanoic acid).

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using a chloroform/methanol solution.

  • Saponification and Derivatization: Saponify the lipid extract to release the fatty acids and then derivatize them to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the chain-shortened products of the labeled VLCFA, which reflects the peroxisomal beta-oxidation activity.

This protocol is based on chemo-enzymatic methods for generating acyl-CoA esters.[11][12][13]

  • Activation of the Carboxylic Acid: Activate the corresponding (R)-3-hydroxy fatty acid (e.g., (R)-3-hydroxyicosanoic acid) using an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI).

  • Coupling to Coenzyme A: React the activated fatty acid with the free thiol of Coenzyme A in an aqueous buffer.

  • Purification: Purify the resulting (R)-3-hydroxyacyl-CoA using ion-exchange chromatography.[14]

  • Characterization: Confirm the identity and purity of the synthesized product using techniques like HPLC and mass spectrometry.

This assay measures the activity of the enzyme that metabolizes this compound.[15]

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 9.0), NAD+, and the enzyme source (e.g., purified enzyme or cell lysate).

  • Substrate Addition: Initiate the reaction by adding the (R)-3-hydroxyacyl-CoA substrate.

  • Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH.

Visualizing the Metabolic Context

Peroxisomal_Beta_Oxidation VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (produces H2O2) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further Oxidation

Caption: Peroxisomal beta-oxidation of very-long-chain fatty acids.

Caption: Cellular localization of fatty acid beta-oxidation pathways.

In_Vivo_Relevance_Workflow In_Vitro In Vitro Finding (e.g., this compound is a metabolic intermediate) Disease_Model In Vivo Model (e.g., X-ALD mouse model) In_Vitro->Disease_Model Hypothesis Generation Metabolomics Metabolomic Analysis (Measure VLCFA and intermediates) Disease_Model->Metabolomics Cellular_Assays Cellular Assays (Oxidative stress, inflammation) Disease_Model->Cellular_Assays In_Vivo_Relevance Assessment of In Vivo Relevance (Link metabolite accumulation to pathology) Metabolomics->In_Vivo_Relevance Cellular_Assays->In_Vivo_Relevance

Caption: Workflow for linking in vitro findings to in vivo relevance.

References

A Comparative Guide to the Metabolic Effects of (R)-3-Hydroxyicosanoyl-CoA in Wild-Type and Mutant Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate and effects of (R)-3-hydroxyicosanoyl-CoA in wild-type organisms versus those with genetic mutations affecting very-long-chain fatty acid (VLCFA) metabolism. Due to the limited direct research on this compound, this document synthesizes information from related metabolic pathways to construct a scientifically grounded, hypothetical comparison.

This compound is an intermediate in the peroxisomal beta-oxidation of icosanoic acid (a 20-carbon saturated fatty acid). Its proper metabolism is crucial for maintaining cellular energy homeostasis and preventing the accumulation of potentially toxic lipid species.

Data Presentation: A Comparative Overview

The following table summarizes the expected key differences in the metabolic profile and resulting phenotypes between wild-type organisms and those with mutations in enzymes responsible for processing this compound.

Parameter Wild-Type Organism Mutant Organism (e.g., LCHAD/TFP Deficiency) References
Metabolism of this compound Efficiently converted to 3-ketoicosanoyl-CoA by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) as part of the mitochondrial trifunctional protein (TFP).Impaired or absent conversion, leading to accumulation of this compound and its derivatives.[1][2]
Energy Production Normal energy production from the beta-oxidation of icosanoic acid, yielding acetyl-CoA for the Krebs cycle.Reduced energy production from VLCFA oxidation, leading to hypoglycemia, especially during fasting or stress.[3][4]
Cellular Accumulation of Metabolites No significant accumulation of fatty acid intermediates.Accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine esters in tissues like the heart, liver, and skeletal muscle.[1]
Clinical Phenotype Normal physiological function.Risk of severe symptoms including cardiomyopathy, liver dysfunction, rhabdomyolysis (muscle breakdown), and developmental delays.[1][2][2][3]
Biomarker Profile Normal levels of acylcarnitines in blood and urine.Elevated levels of long-chain 3-hydroxyacylcarnitines, serving as diagnostic markers.[1]

Experimental Protocols

To investigate the effects of this compound, the following experimental protocols are recommended:

1. Cell Culture-Based Assays

  • Objective: To assess the metabolic fate of this compound in cultured cells (e.g., fibroblasts, hepatocytes) from wild-type and mutant individuals.

  • Methodology:

    • Culture cells from wild-type and individuals with known mutations in genes like HADHA or HADHB (encoding subunits of the mitochondrial trifunctional protein).

    • Synthesize a stable-isotope labeled version of this compound (e.g., with ¹³C or ²H).

    • Incubate the cultured cells with the labeled substrate for a defined period.

    • Harvest the cells and perform lipid extraction.

    • Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to trace the labeled substrate and identify its downstream metabolites.

    • Quantify the accumulation of the substrate and the production of downstream metabolites in wild-type versus mutant cells.

2. In Vitro Enzyme Assays

  • Objective: To directly measure the activity of enzymes that metabolize this compound.

  • Methodology:

    • Isolate mitochondria from tissue samples (e.g., liver, muscle) of wild-type and mutant model organisms.

    • Prepare mitochondrial extracts containing the enzymes of the beta-oxidation pathway.

    • Incubate the mitochondrial extracts with this compound and the necessary cofactors (e.g., NAD⁺).

    • Monitor the reaction progress by measuring the production of NADH spectrophotometrically or by quantifying the formation of 3-ketoicosanoyl-CoA using LC-MS.

    • Compare the enzyme kinetics (Vmax, Km) between wild-type and mutant extracts.

3. Animal Model Studies

  • Objective: To investigate the systemic effects of this compound accumulation in a living organism.

  • Methodology:

    • Utilize a knockout mouse model for a relevant gene (e.g., Hadha or Hadhb).

    • Administer a diet enriched with icosanoic acid to both wild-type and knockout mice.

    • Monitor physiological parameters such as blood glucose levels, cardiac function (echocardiography), and muscle integrity (creatine kinase levels).

    • Collect tissue samples (liver, heart, muscle) for histological analysis and measurement of accumulated lipid species by LC-MS.

    • Perform metabolic profiling of blood and urine to identify characteristic biomarker signatures.

Mandatory Visualization

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the peroxisomal and mitochondrial beta-oxidation of very-long-chain fatty acids.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Icosanoic_Acid Icosanoic Acid (C20) Icosanoyl_CoA Icosanoyl-CoA Icosanoic_Acid->Icosanoyl_CoA Acyl-CoA Synthetase trans_2_Enoyl_CoA trans-2-Icosenoyl-CoA Icosanoyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase R_3_Hydroxy This compound trans_2_Enoyl_CoA->R_3_Hydroxy Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoicosanoyl-CoA R_3_Hydroxy->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Octadecanoyl-CoA (C18) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria To Mitochondria for complete oxidation Shortened_Acyl_CoA->Mitochondria

Peroxisomal beta-oxidation of Icosanoic Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the metabolic effects of this compound in wild-type versus mutant cells.

Experimental_Workflow cluster_cell_culture Cell Culture WT_cells Wild-Type Cells Incubation Incubation WT_cells->Incubation Mutant_cells Mutant Cells Mutant_cells->Incubation Substrate Labeled this compound Substrate->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Analysis Comparative Data Analysis LC_MS->Data_Analysis Pathogenesis_Diagram Mutation Gene Mutation (e.g., HADHA/HADHB) Enzyme_Deficiency Enzyme Deficiency (LCHAD/TFP) Mutation->Enzyme_Deficiency Metabolic_Block Metabolic Block Enzyme_Deficiency->Metabolic_Block Accumulation Accumulation of this compound and other intermediates Metabolic_Block->Accumulation Energy_Deficiency Energy Deficiency Metabolic_Block->Energy_Deficiency Cellular_Toxicity Cellular Toxicity Accumulation->Cellular_Toxicity Clinical_Phenotype Clinical Phenotype (Cardiomyopathy, Myopathy, etc.) Energy_Deficiency->Clinical_Phenotype Cellular_Toxicity->Clinical_Phenotype

References

Independent Replication and Comparative Performance of (R)-3-Hydroxyacyl-CoA Dehydrogenase with Long-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Data Presentation

The enzymatic activities of the two distinct (3R)-hydroxyacyl-CoA dehydrogenase domains (A and B) of the Candida tropicalis MFE-2 were determined with a range of (3R)-hydroxyacyl-CoA substrates. The data, summarized below, highlights the differential substrate preferences of these two domains.

Substrate (Acyl-CoA)Chain LengthDehydrogenase DomainSpecific Activity (U/mg)
(3R)-Hydroxybutyryl-CoAC4A0.23
B1.8
(3R)-Hydroxyhexanoyl-CoAC6A0.35
B2.1
(3R)-Hydroxydecanoyl-CoAC10A1.1
B1.5
(3R)-Hydroxylauroyl-CoAC12A1.2
B1.1
(3R)-Hydroxymyristoyl-CoAC14A1.0
B0.8
(3R)-Hydroxypalmitoyl-CoAC16A0.8
B0.5

Data sourced from Qin, Y. M., et al. (1999). Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid. Journal of Biological Chemistry, 274(40), 28619-28625.[1][2]

The data clearly indicates that the B domain of the dehydrogenase exhibits higher activity with short-chain substrates, while the A domain is more active with medium and long-chain (3R)-hydroxyacyl-CoA substrates.[1][2] This differential specificity is essential for the efficient metabolism of a wide range of fatty acids.

Experimental Protocols

Synthesis of (3R)-Hydroxyacyl-CoA Esters:

(3R)-Hydroxyacyl-CoA esters can be synthesized using the mixed anhydride (B1165640) method.[2] The synthesized esters are then purified by high-pressure liquid chromatography (HPLC) on a reversed-phase column.[2]

Enzymatic Assay for (3R)-Hydroxyacyl-CoA Dehydrogenase:

A common method for assaying (3R)-hydroxyacyl-CoA dehydrogenase activity involves a coupled spectrophotometric assay.[3][4] The procedure measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of the (3R)-hydroxyacyl-CoA substrate.

The assay mixture typically contains:

  • Tris-HCl buffer (pH 9.0)

  • NAD+

  • The (3R)-hydroxyacyl-CoA substrate

  • The enzyme sample

The reaction is initiated by the addition of the substrate, and the increase in absorbance at 340 nm due to the formation of NADH is monitored over time.[3] For long-chain substrates that may be less soluble, a detergent such as Triton X-100 can be included in the assay buffer to ensure proper substrate availability to the enzyme.

Another established method involves a coupled assay system where the 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH.[3] This approach offers the advantages of being irreversible and eliminating product inhibition.[3]

A more sensitive enzymatic assay for determining 3-hydroxyacyl-CoA esters in tissue samples involves extraction of acyl-CoA esters, stoichiometric oxidation to 3-ketoacyl-CoAs with 3-hydroxyacyl-CoA dehydrogenase, and enzymatic cycling amplification of the produced NADH for fluorometric determination.[5]

Visualizations

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal fatty acid beta-oxidation pathway highlighting the role of (3R)-hydroxyacyl-CoA dehydrogenase.

sphingolipid_synthesis cluster_de_novo De Novo Synthesis Pathway cluster_complex_sphingolipids Complex Sphingolipid Formation Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Serine Palmitoyltransferase Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (incorporates Acyl-CoA) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Acyl_CoA_pool (R)-3-Hydroxyacyl-CoA (and other Acyl-CoAs) Acyl_CoA_pool->Dihydroceramide Precursor for N-acylation

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway, indicating the incorporation of acyl-CoAs.

References

A Comparative Guide to the Physiological Evaluation of (R)-3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for evaluating the physiological concentration of (R)-3-hydroxyicosanoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is implicated in severe neurological disorders such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD). Accurate quantification of this compound and related metabolites is paramount for diagnostics, therapeutic monitoring, and drug development in this space.

Introduction

This compound is a 20-carbon, 3-hydroxyacyl-CoA that is formed during the peroxisomal β-oxidation of VLCFAs. Unlike most fatty acids, VLCFAs are metabolized in peroxisomes due to their extended chain length.[1] The accumulation of VLCFAs is a key biomarker for certain peroxisomal disorders.[1][2][3] Consequently, the precise measurement of intermediates like this compound can offer valuable insights into disease mechanisms and the efficacy of therapeutic interventions. This guide compares the primary analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Quantitative Data Comparison

Direct measurement of the physiological concentration of this compound is not widely reported. However, in the context of peroxisomal disorders where very-long-chain fatty acids (VLCFAs) accumulate, its concentration is expected to be elevated. The following table provides a comparative overview of the quantification of this compound by LC-MS/MS and an enzymatic assay, alongside key alternative biomarkers used in the assessment of peroxisomal disorders.

AnalyteMethodSample TypeTypical Concentration (Control)Typical Concentration (Peroxisomal Disorder)Limit of Detection (LOD)Throughput
This compound LC-MS/MS Tissue homogenates, Cultured cellsVery low (pmol/mg tissue) - estimatedElevated (nmol/mg tissue) - estimatedLow fmol range[4]Moderate
This compound Enzymatic Assay Tissue homogenates, Cultured cellsLow (pmol/mg tissue) - estimatedElevated (nmol/mg tissue) - estimatedPicomole level[5]High
Hexacosanoic acid (C26:0)GC-MSPlasma, Fibroblasts0.2-1.0 µg/mL>1.5 µg/mL (can be significantly higher)[2][6][7]ng/mL rangeHigh
C26:0/C22:0 RatioGC-MSPlasma, Fibroblasts<0.023>0.04 (can be significantly higher)[2][6]N/AHigh
Neurofilament Light Chain (NfL)Immunoassay (Simoa®)Plasma, CSFAge-dependent (typically <10 pg/mL)Elevated in cerebral ALD (>8.33 pg/mL)[8]Sub-pg/mL rangeHigh

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs, including this compound.[9][10][11][12]

Experimental Protocol:

  • Sample Preparation:

    • Homogenize frozen tissue samples (~50-100 mg) or cell pellets in a cold methanol/water (1:1) solution.

    • Add an internal standard, such as a stable isotope-labeled C17-CoA, to correct for extraction efficiency.

    • Perform a liquid-liquid extraction using chloroform (B151607) and water.

    • Centrifuge to separate the phases and collect the aqueous/methanol phase containing the acyl-CoAs.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.[13]

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a binary solvent gradient with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic component (e.g., acetonitrile).

    • The gradient is optimized to resolve long-chain acyl-CoAs.[10][13]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For acyl-CoAs, a common neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.[13]

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a synthetic standard.

Enzymatic Assay

Enzymatic assays provide a functional measurement of 3-hydroxyacyl-CoAs and can be adapted for high-throughput screening. This method relies on the activity of 3-hydroxyacyl-CoA dehydrogenase.[5]

Experimental Protocol:

  • Sample Preparation:

    • Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol mixture.

    • The extract is then dried and resuspended in a suitable buffer for the enzymatic reaction.[5]

  • Enzymatic Reaction:

    • The assay is based on the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction is coupled to the reduction of NAD+ to NADH.[5][14]

    • For long-chain substrates, a coupled assay system with 3-ketoacyl-CoA thiolase can be used to drive the reaction to completion by cleaving the 3-ketoacyl-CoA product.[14]

    • The reaction mixture typically contains the sample extract, NAD+, HADH, and in the coupled assay, CoASH and 3-ketoacyl-CoA thiolase, in a suitable buffer at physiological pH.

  • Detection:

    • The production of NADH is monitored spectrophotometrically or fluorometrically. The rate of NADH formation is proportional to the concentration of 3-hydroxyacyl-CoA in the sample.

    • For enhanced sensitivity, an enzymatic cycling amplification of NADH can be employed, allowing for measurement at the picomole level.[5]

    • Quantification is achieved by comparing the rate of reaction to a standard curve generated with a known concentration of a 3-hydroxyacyl-CoA standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the peroxisomal β-oxidation pathway and a typical experimental workflow for the quantification of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_output VLCFA_CoA Very-Long-Chain Acyl-CoA (C2n) Enoyl_CoA trans-2,3-dehydroacyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA (R)-3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (C2n-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria Quantification_Workflow cluster_analysis Analytical Methods Sample Tissue/Cell Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Liquid-Liquid or Solid Phase Extraction Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS LC-MS/MS Path Enzymatic Enzymatic Assay Extraction->Enzymatic Enzymatic Path Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Enzymatic->Data_Analysis

References

Unveiling the Metabolic Impact of (R)-3-Hydroxyicosanoyl-CoA: A Comparative Lipidomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for utilizing comparative lipidomics to elucidate the biological pathways affected by (R)-3-hydroxyicosanoyl-CoA. Here, we present a hypothetical study to illustrate the approach, complete with experimental protocols, data analysis, and pathway visualization.

This compound is a long-chain hydroxy fatty acyl-CoA whose specific biological roles are not yet fully elucidated. Understanding its impact on cellular lipid metabolism is crucial for discerning its potential as a therapeutic target or biomarker. This guide outlines a comparative lipidomics strategy to identify the metabolic pathways modulated by an increase in the cellular levels of this molecule.

Comparative Lipidomics Study: A Hypothetical Case

To investigate the effects of this compound, a hypothetical experiment was conducted on cultured human hepatocytes. The "Treatment" group was incubated with a cell-permeable precursor that is intracellularly converted to this compound, while the "Control" group received a vehicle control. After 24 hours, lipids were extracted and analyzed by untargeted liquid chromatography-mass spectrometry (LC-MS).

Quantitative Lipidomics Data

The following table summarizes the key statistically significant changes in lipid classes and selected individual lipid species observed between the control and treatment groups. Data is presented as fold change in the treatment group relative to the control.

Lipid Class/SpeciesFold Change (Treatment vs. Control)p-valuePutative Pathway Implication
Sphingolipids
Ceramides (Cer)↑ 2.5< 0.01Sphingolipid Metabolism
Sphingomyelin (SM)↓ 0.6< 0.05Sphingolipid Metabolism
Glucosylceramides (GlcCer)↑ 1.8< 0.05Glycosphingolipid Metabolism
Glycerophospholipids
Phosphatidylcholine (PC)↓ 0.7< 0.05Glycerophospholipid Metabolism
Phosphatidylethanolamine (PE)No significant change> 0.05-
Lysophosphatidylcholine (LPC)↑ 2.1< 0.01Phospholipase A2 Activity
Fatty Acyls
Icosanoic Acid (C20:0)↑ 3.0< 0.01Fatty Acid Metabolism
(R)-3-hydroxyicosanoic acid↑ 5.2< 0.001Target Metabolite Accumulation

Experimental Protocols

A robust and reproducible experimental workflow is paramount for a successful lipidomics study.

Cell Culture and Treatment
  • Cell Line: Human Hepatocyte Cell Line (e.g., HepG2).

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: At 80% confluency, cells were treated with either the vehicle control or a 10 µM solution of a cell-permeable precursor to this compound for 24 hours.

Lipid Extraction

A modified Bligh-Dyer method was employed for lipid extraction:

  • Cells were washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • A solvent mixture of methanol:chloroform (2:1, v/v) was added to the cell pellet.

  • The mixture was vortexed and incubated on ice for 30 minutes.

  • Chloroform and water were added to induce phase separation.

  • The mixture was centrifuged, and the lower organic phase containing the lipids was collected.

  • The solvent was evaporated under a stream of nitrogen, and the lipid extract was stored at -80°C.

LC-MS based Lipidomics
  • Instrumentation: A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system was used.[1]

  • Chromatography: Lipids were separated on a C18 reversed-phase column.[2]

  • Mass Spectrometry: Data was acquired in both positive and negative ionization modes to cover a broad range of lipid classes. A data-independent acquisition (DIA) approach was utilized for comprehensive fragmentation data.

Data Processing and Analysis
  • Feature Detection and Alignment: Raw data files were processed using a software package like LipidFinder or XCMS to detect, align, and quantify lipid features.[3]

  • Lipid Identification: Lipids were identified by matching their accurate mass, retention time, and fragmentation spectra against a lipid database (e.g., LIPID MAPS).[3]

  • Statistical Analysis: A t-test was used to identify statistically significant differences in lipid levels between the control and treatment groups.

  • Pathway Analysis: Significantly altered lipids were mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to identify enriched pathways.[4][5][6]

Visualizing the Impact: Pathways and Workflows

Graphical representations are essential for interpreting complex biological data and experimental designs.

G cluster_workflow Experimental and Data Analysis Workflow cell_culture Cell Culture & Treatment lipid_extraction Lipid Extraction cell_culture->lipid_extraction lc_ms LC-MS Analysis lipid_extraction->lc_ms data_processing Data Processing lc_ms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: A streamlined workflow for comparative lipidomics analysis.

Based on the hypothetical data, the most significantly affected pathway is sphingolipid metabolism. An increase in this compound appears to drive the accumulation of ceramides, which are key signaling molecules.

G cluster_pathway Proposed Impact on Sphingolipid Metabolism R3HCoA This compound (Increased) CeramideSynthase Ceramide Synthase Activity (Upregulated) R3HCoA->CeramideSynthase Ceramides Ceramides (Accumulated) CeramideSynthase->Ceramides Sphingomyelin Sphingomyelin (Decreased) Ceramides->Sphingomyelin Inhibited Conversion GlcCer Glucosylceramides (Increased) Ceramides->GlcCer Increased Conversion Signaling Downstream Signaling Events (e.g., Apoptosis, Inflammation) Ceramides->Signaling

Caption: Postulated signaling pathway affected by this compound.

Alternative Approaches and Considerations

For a more focused investigation, a targeted lipidomics approach could be employed. This would involve specifically quantifying a predefined list of lipids with higher sensitivity and accuracy.[7] Furthermore, to confirm the direct enzymatic interactions, in vitro enzyme assays with purified ceramide synthases and this compound could be performed.

References

A Comparative Guide to the Stereospecificity of Enzymes Acting on 3-Hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key enzymes involved in the metabolism of 3-hydroxyicosanoyl-CoA, a 20-carbon very-long-chain fatty acid (VLCFA). Understanding the stereospecificity of these enzymes is critical for research into fatty acid metabolism disorders and for the development of targeted therapeutics. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways.

Introduction

The beta-oxidation of very-long-chain fatty acids, such as icosanoyl-CoA, primarily occurs within peroxisomes. A key step in this pathway is the dehydrogenation of 3-hydroxyacyl-CoA intermediates. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenases, which exhibit distinct stereospecificity. In humans, two main multifunctional enzymes are responsible for this step in peroxisomes: the L-bifunctional protein (EHHADH) and the D-bifunctional protein (HSD17B4). These enzymes display specificity for the L- and D-stereoisomers of 3-hydroxyacyl-CoA, respectively. This guide will compare these two key enzymes and provide protocols for confirming their stereospecificity.

Enzyme Comparison

The metabolism of 3-hydroxyicosanoyl-CoA in peroxisomes is handled by two distinct multifunctional enzymes, each with a specific 3-hydroxyacyl-CoA dehydrogenase activity that is stereospecific.

FeatureL-Bifunctional Protein (EHHADH)D-Bifunctional Protein (HSD17B4)
Full Name Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA DehydrogenaseHydroxysteroid 17-Beta Dehydrogenase 4
Gene EHHADHHSD17B4
Stereospecificity L-3-hydroxyacyl-CoAD-3-hydroxyacyl-CoA[1]
Function in β-oxidation Catalyzes the second (hydration) and third (dehydrogenation) steps of the classical peroxisomal β-oxidation pathway for straight-chain fatty acids.Catalyzes the second and third steps of an alternative peroxisomal β-oxidation pathway, particularly important for branched-chain fatty acids and bile acid precursors.[2][3][4]
Substrate Preference Primarily straight-chain and dicarboxylic fatty acyl-CoAs.Straight-chain, 2-methyl-branched-chain fatty acids, and bile acid intermediates.[3][4]
Kinetic Parameters KM for (2E)-hexadecenoyl-CoA: 10.4 µM[5]KM for D-3-hydroxy-octanoyl-CoA: 10 µM[6][7]

Experimental Protocols

Confirming the stereospecificity of EHHADH and HSD17B4 for 3-hydroxyicosanoyl-CoA involves specific enzyme assays and analytical techniques to separate and quantify the stereoisomers.

Protocol 1: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH, which is proportional to the dehydrogenase activity. By using either L-3-hydroxyicosanoyl-CoA or D-3-hydroxyicosanoyl-CoA as a substrate, the stereospecificity of the enzyme can be determined.

Materials:

  • Purified recombinant human EHHADH and HSD17B4

  • L-3-hydroxyicosanoyl-CoA and D-3-hydroxyicosanoyl-CoA substrates

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 6.4 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH)

  • 5.4 mM S-Acetoacetyl Coenzyme A (for a coupled reaction if measuring the reverse reaction)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostatted cuvettes

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 2.80 mL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 0.05 mL of 6.4 mM β-NADH

    • 0.05 mL of the respective 3-hydroxyicosanoyl-CoA stereoisomer substrate solution.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution (EHHADH or HSD17B4).

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Compare the activity of each enzyme with the L- and D- stereoisomers of the substrate.

Expected Results:

  • EHHADH will show significant activity with L-3-hydroxyicosanoyl-CoA and negligible activity with the D-isomer.

  • HSD17B4 will show significant activity with D-3-hydroxyicosanoyl-CoA and negligible activity with the L-isomer.[1]

Protocol 2: Chiral Separation of 3-Hydroxyicosanoyl-CoA Stereoisomers by HPLC

This method allows for the direct separation and quantification of the L- and D-enantiomers of 3-hydroxyicosanoyl-CoA produced in an enzymatic reaction.

Materials:

  • HPLC system with a UV or mass spectrometric detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

  • Mobile phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid can be added. For basic compounds, 0.1% diethylamine (B46881) can be added.

  • Standards of L- and D-3-hydroxyicosanoyl-CoA

Procedure:

  • Perform an enzymatic reaction using a racemic mixture of 3-hydroxyicosanoyl-CoA with either EHHADH or HSD17B4.

  • Stop the reaction and extract the acyl-CoA esters.

  • Inject the extracted sample onto the chiral HPLC column.

  • Elute the compounds with the chosen mobile phase at a constant flow rate.

  • Monitor the elution profile using the detector.

  • Identify the peaks corresponding to the L- and D-isomers by comparing their retention times with those of the pure standards.

  • Quantify the amount of each isomer to determine the stereoselectivity of the enzyme.

Protocol 3: GC-MS Analysis of 3-Hydroxyicosanoic Acid Stereoisomers

This highly sensitive method involves the derivatization of the 3-hydroxy fatty acids to make them volatile for gas chromatography, followed by mass spectrometry for identification and quantification.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Standards of L- and D-3-hydroxyicosanoic acid

  • Solvents: Ethyl acetate, n-hexane

Procedure:

  • Perform the enzymatic reaction and stop it.

  • Hydrolyze the 3-hydroxyicosanoyl-CoA to release the free 3-hydroxyicosanoic acid.

  • Extract the fatty acid using an organic solvent like ethyl acetate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue by adding the BSTFA/TMCS reagent and heating at 80°C for 1 hour.

  • Inject the derivatized sample into the GC-MS.

  • Separate the derivatives using an appropriate temperature program.

  • Identify the stereoisomers based on their retention times and mass spectra compared to derivatized standards.

  • Quantify the amount of each isomer.

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the context of these enzymes and the experimental procedures, the following diagrams have been generated using Graphviz.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Icosanoyl-CoA Enoyl_CoA trans-2-Icosenoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase L_Hydroxyacyl_CoA L-3-Hydroxyicosanoyl-CoA Enoyl_CoA->L_Hydroxyacyl_CoA EHHADH (Hydratase activity) D_Hydroxyacyl_CoA D-3-Hydroxyicosanoyl-CoA Enoyl_CoA->D_Hydroxyacyl_CoA HSD17B4 (Hydratase activity) Ketoacyl_CoA 3-Ketoicosanoyl-CoA L_Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH (Dehydrogenase activity) D_Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (Dehydrogenase activity) Shorter_Acyl_CoA Octadecanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation pathways for icosanoyl-CoA.

Caption: Workflow for determining enzyme stereospecificity.

Alternative Pathways

While the peroxisomal β-oxidation pathway is the primary route for VLCFA metabolism, it is important to note that these fatty acids can also be metabolized through other, less common pathways. One such alternative is omega-oxidation, which occurs in the endoplasmic reticulum and converts fatty acids to dicarboxylic acids. These dicarboxylic acids can then be further metabolized in peroxisomes. The stereospecificity of the enzymes involved in the subsequent β-oxidation of these dicarboxylic acid-CoAs would still be dependent on EHHADH and HSD17B4.

Conclusion

The stereospecificity of enzymes acting on 3-hydroxyicosanoyl-CoA is a critical aspect of very-long-chain fatty acid metabolism. The peroxisomal L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4) play distinct and non-redundant roles in processing the L- and D-isomers of 3-hydroxyacyl-CoA intermediates, respectively. The experimental protocols outlined in this guide provide a framework for researchers to confirm and quantify the stereospecificity of these and other enzymes. A thorough understanding of these pathways and the tools to investigate them is essential for advancing our knowledge of lipid metabolism and developing effective treatments for related metabolic disorders.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (R)-3-hydroxyicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (R)-3-hydroxyicosanoyl-CoA, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling biochemical reagents of this class should be strictly adhered to.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as chemical waste immediately after use.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

Work Area:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure substance or in solution, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired this compound directly into a designated hazardous solid chemical waste container.

    • Any materials contaminated with the solid compound, such as weighing paper, pipette tips, and contaminated gloves, must also be collected in a clearly labeled container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof hazardous liquid chemical waste container.

    • Do not mix this waste with other incompatible waste streams. It is best practice to collect different chemical wastes in separate containers.

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a solvent in which the compound is soluble). This rinsate must be collected and disposed of as hazardous liquid waste.

2. Waste Container Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Keep waste containers securely sealed except when adding waste.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]

3. Final Disposal Arrangements:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Ensure that all disposal activities comply with local, state, and federal regulations.

Quantitative Data Summary

ParameterGuideline
Personal Protective Equipment Chemical safety goggles, nitrile gloves, lab coat.
Handling Location Chemical fume hood.
Solid Waste Container Designated, labeled hazardous solid waste container.
Liquid Waste Container Designated, labeled, leak-proof hazardous liquid waste container.
Waste Storage Secure, ventilated satellite accumulation area. Segregated from incompatible materials.[1]
Disposal Method Via institutional EHS or a licensed hazardous waste disposal service. Adherence to all local, state, and federal regulations is mandatory.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_storage Waste Storage & Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_solid Is the waste solid? fume_hood->is_solid collect_solid Collect in Labeled Solid Chemical Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Chemical Waste Container is_solid->collect_liquid No seal_container Securely Seal Waste Container collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Waste Disposed by Licensed Professional contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

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